molecular formula C11H23NO2 B7770482 11-Aminoundecanoic acid CAS No. 25587-80-8

11-Aminoundecanoic acid

Cat. No.: B7770482
CAS No.: 25587-80-8
M. Wt: 201.31 g/mol
InChI Key: GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Description

11-Aminoundecanoic acid (CAS 2432-99-7) is an omega-amino fatty acid that serves as a fundamental building block in polymer science and materials research. Its primary industrial application is as the direct monomer for the production of Polyamide 11 (Nylon 11), a high-performance thermoplastic known for its exceptional toughness at low temperatures (as low as -70 °C), low moisture absorption, and excellent chemical resistance . This polymer is commercially recognized as Rilsan® . A key research value of this compound lies in its biobased origin; it is industrially prepared from undecylenic acid, which is derived from castor oil, making it a renewable resource for sustainable polymer chemistry . Beyond its role in polyamide synthesis, this compound is a versatile precursor for creating low molecular weight gelators capable of gelling both water and a wide range of organic solvents, which is valuable for developing new soft materials . Its structure also allows for functionalization and use in various research applications, including the development of specialty surfactants, fungicides, and insecticides . Researchers utilize this white, crystalline solid to create N-acyl derivatives and other oligomeric structures with unique properties for advanced material design . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-aminoundecanoic acid
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InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
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InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCN)CCCCC(=O)O
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Molecular Formula

C11H23NO2
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Related CAS

25587-80-8
Record name 11-Aminoundecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID5020077
Record name 11-Aminoundecanoic acid
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Molecular Weight

201.31 g/mol
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Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

2432-99-7, 25035-04-5, 25587-80-8
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Melting Point

374 to 378 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 11-Aminoundecanoic Acid from Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 11-aminoundecanoic acid, a key monomer for the production of Polyamide 11 (Nylon 11), from the renewable feedstock, castor oil. This document details the multi-step chemical process, offering in-depth experimental protocols, quantitative data, and visual representations of the synthesis pathway to support research, development, and scale-up activities in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable bifunctional molecule with a terminal amine and a terminal carboxylic acid group. Its primary application lies in the production of the high-performance bioplastic, Polyamide 11.[1] Derived from castor oil, a sustainable and non-food crop, this compound represents a bio-based alternative to petroleum-derived monomers, contributing to the development of more sustainable materials.[1] The synthesis from castor oil is a well-established industrial process involving a sequence of chemical transformations, each requiring careful control of reaction conditions to ensure high yield and purity of the final product.[2]

This guide will systematically break down the synthesis into its core stages:

  • Transesterification of castor oil to methyl ricinoleate (B1264116).

  • Pyrolysis of methyl ricinoleate to produce methyl undecenoate and heptanal (B48729).

  • Hydrolysis of methyl undecenoate to undecenoic acid.

  • Hydrobromination of undecenoic acid to 11-bromoundecanoic acid.

  • Amination of 11-bromoundecanoic acid to this compound.

Overall Synthesis Workflow

The synthesis of this compound from castor oil is a linear five-step process. The logical flow of this process is depicted in the diagram below.

Synthesis_Workflow cluster_0 Synthesis of this compound from Castor Oil Castor_Oil Castor Oil Methyl_Ricinoleate Methyl Ricinoleate Castor_Oil->Methyl_Ricinoleate  Transesterification (Methanol, Catalyst) Methyl_Undecenoate Methyl Undecenoate + Heptanal Methyl_Ricinoleate->Methyl_Undecenoate  Pyrolysis (High Temperature) Undecenoic_Acid Undecenoic Acid Methyl_Undecenoate->Undecenoic_Acid  Hydrolysis (Base, then Acid) 11_Bromoundecanoic_Acid 11-Bromoundecanoic Acid Undecenoic_Acid->11_Bromoundecanoic_Acid  Hydrobromination (HBr, Radical Initiator) 11_Aminoundecanoic_Acid This compound 11_Bromoundecanoic_Acid->11_Aminoundecanoic_Acid  Amination (Ammonia)

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and reported yields.

Table 1: Transesterification of Castor Oil

ParameterValueReference
ReactantsCastor oil, Methanol (B129727)[3][4]
CatalystSodium methoxide (B1231860) or Potassium hydroxide (B78521)[3][5]
Methanol to Oil Molar Ratio6:1 to 12:1[4][5]
Catalyst Concentration0.5% - 1.5% w/w[5]
Temperature50 - 65 °C[4][5]
Reaction Time45 - 60 minutes[3][5]
Yield of Methyl Ricinoleate93 - 97%[3][4]

Table 2: Pyrolysis of Methyl Ricinoleate

ParameterValueReference
ReactantMethyl Ricinoleate[6][7]
Preheating Temperature500 °C[6][7]
Pyrolysis Temperature550 - 562 °C[6][7]
ProductsMethyl undecenoate, Heptanal[6][7]
Yield of Methyl Undecenoate~48%[6][7]
Yield of Heptanal~28%[6][7]

Table 3: Hydrolysis of Methyl Undecenoate

ParameterValueReference
ReactantMethyl undecenoate[8]
ReagentsSodium hydroxide, followed by acid[2]
Temperature80 °C (heating with steam)[8]
Yield of Undecenoic AcidQuantitative[2]

Table 4: Hydrobromination of Undecenoic Acid

ParameterValueReference
ReactantUndecenoic acid[2][9]
ReagentHydrogen bromide (HBr)[2]
Radical InitiatorBenzoyl peroxide or AIBN[2][10]
SolventToluene (B28343) or Hexane (B92381)[2][11]
Temperature0 - 20 °C[2][12]
Yield of 11-Bromoundecanoic Acid80 - 95%[2][9]

Table 5: Amination of 11-Bromoundecanoic Acid

ParameterValueReference
Reactant11-Bromoundecanoic acid[2][13]
ReagentAqueous Ammonia (B1221849) (excess)[2][13]
TemperatureGradual heating from 0 °C to 32 °C[13][14]
Reaction Time< 80 hours[14]
Yield of this compound34 - 77%[13][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

Transesterification_Workflow cluster_trans Transesterification Protocol Start Start: Castor Oil & Methanol Add_Catalyst Add Sodium Methoxide Solution (0.3 mL per 10g oil) Start->Add_Catalyst React Stir at room temperature (approx. 45 min) Add_Catalyst->React Monitor Monitor reaction progress (Thin Layer Chromatography) React->Monitor Evaporate Evaporate excess methanol (Rotary Evaporator) Monitor->Evaporate Extract Transfer crude product with petroleum ether to a separating funnel Evaporate->Extract Wash Wash with water until neutral pH Extract->Wash Dry Dry organic phase (Sodium Sulfate) Wash->Dry Filter_Evaporate Filter and evaporate solvent Dry->Filter_Evaporate End End: Methyl Ricinoleate Filter_Evaporate->End

Caption: Experimental workflow for the transesterification of castor oil.

Protocol:

  • In a two-neck flask equipped with a magnetic stirrer, combine 10.0 g of castor oil with 32 g (40 mL) of methanol.[3]

  • Add 0.3 mL of a 16% sodium methoxide solution in methanol to the mixture.[3]

  • Stir the reaction mixture for approximately 45 minutes at room temperature.[3]

  • Monitor the completion of the transesterification reaction using thin-layer chromatography (TLC).[3]

  • Once the reaction is complete, remove the excess methanol using a rotary evaporator.[3]

  • Transfer the crude product to a separating funnel using 40 mL of petroleum ether (60-80°C).[3]

  • Wash the organic phase with 20 mL of water. Separate the aqueous layer and repeat the washing process until the pH of the organic phase is neutral.[3]

  • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure to obtain methyl ricinoleate.[3]

Step 2: Pyrolysis of Methyl Ricinoleate

Protocol:

Note: Pyrolysis is a high-temperature process and requires specialized equipment. The following is a general description of the process.

  • Methyl ricinoleate is preheated to approximately 500°C.[6][7]

  • The preheated ester is then introduced into a pyrolysis reactor maintained at a temperature between 550-562°C.[6][7]

  • The pyrolysis reaction is typically carried out in the gas phase, and the residence time in the reactor is a critical parameter to control.

  • The products of the pyrolysis, primarily methyl undecenoate and heptanal, are cooled and collected.

  • Fractional distillation is employed to separate the desired methyl undecenoate from heptanal and any unreacted methyl ricinoleate.

Step 3: Hydrolysis of Methyl Undecenoate to Undecenoic Acid

Protocol:

  • Place 3 kg of methyl undecenoate into a polypropylene (B1209903) reactor equipped with a stirrer and a heating coil.[8]

  • Heat the methyl undecenoate to 80°C using steam passed through the coil while stirring.[8]

  • Add a solution of sodium hydroxide to the reactor to facilitate the hydrolysis of the ester.

  • After the hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the undecenoic acid.

  • The solid undecenoic acid is then isolated by filtration, washed with water, and dried.

Step 4: Anti-Markovnikov Hydrobromination of Undecenoic Acid

Hydrobromination_Pathway cluster_hydro Anti-Markovnikov Hydrobromination Alkene Undecenoic Acid (Terminal Alkene) Initiation Initiation: Radical Initiator (e.g., Peroxide) forms a radical Propagation1 Propagation Step 1: Radical abstracts H from HBr to form a Bromine radical Initiation->Propagation1 Propagation2 Propagation Step 2: Bromine radical adds to the terminal carbon of the alkene Propagation1->Propagation2 Intermediate Formation of the more stable secondary carbon radical Propagation2->Intermediate Propagation3 Propagation Step 3: Carbon radical abstracts H from another HBr molecule Intermediate->Propagation3 Product Product: 11-Bromoundecanoic Acid Propagation3->Product

Caption: Radical mechanism for the anti-Markovnikov hydrobromination.

Protocol:

  • Dissolve undecenoic acid in an anhydrous solvent such as toluene or hexane in a round-bottom flask under an inert atmosphere.[2][10][11]

  • Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[2][10]

  • Cool the reaction mixture in an ice bath.[10]

  • Bubble hydrogen bromide gas through the solution or add it as a solution in acetic acid.[10]

  • Stir the reaction at 0°C to room temperature. The reaction progress can be monitored by TLC or GC.[10]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • The crude 11-bromoundecanoic acid can be purified by column chromatography or recrystallization.[10]

Step 5: Amination of 11-Bromoundecanoic Acid

Protocol:

  • In a jacketed reactor equipped with a stirrer, place 660 g of a 32% aqueous ammonia solution and cool to 0°C.[14]

  • Add 110 g of molten 11-bromoundecanoic acid (at 90°C) dropwise to the ammonia solution with vigorous stirring.[14]

  • After the addition is complete, gradually increase the temperature of the reaction mixture to 32°C over several hours. A typical procedure involves holding the reaction at intermediate temperatures (e.g., 22°C, 24°C, etc.) for several hours at each stage.[14]

  • The reaction is complete when all the 11-bromoundecanoic acid has been consumed, which can take up to 80 hours.[14]

  • The resulting this compound precipitates from the solution.

  • The product is isolated by filtration, washed with water, and dried.

  • For further purification, the crude product can be recrystallized from water or a mixture of methanol and ethyl acetate (B1210297) after conversion to its hydrochloride salt and subsequent neutralization.[2]

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety measures.

  • General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[16][17]

  • Specific Hazards:

    • Sodium methoxide and Potassium hydroxide: Corrosive and should be handled with care to avoid contact with skin and eyes.

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

    • Pyrolysis: High-temperature operation that requires specialized equipment and safety protocols to prevent fires and explosions.

    • Hydrogen bromide: Corrosive and toxic gas. Must be handled in a well-ventilated fume hood with appropriate scrubbing systems.

    • Ammonia: Corrosive and toxic. Handle in a well-ventilated area.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Analytical Methods

The progress of the reactions and the purity of the intermediates and final product can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the transesterification and hydrobromination reactions.[3]

  • Gas Chromatography (GC): Used to determine the purity of methyl ricinoleate and methyl undecenoate.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of products and byproducts in the pyrolysis step.[18]

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the hydrolysis and amination steps, as well as for determining the purity of the final this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the intermediates and the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecules at each stage of the synthesis.

Conclusion

The synthesis of this compound from castor oil is a robust and industrially significant process that provides a sustainable route to a valuable polyamide monomer. This guide has provided a detailed technical overview of the synthesis, including quantitative data, experimental protocols, and visual aids to facilitate a deeper understanding of the process. For researchers and professionals in the field, this information serves as a foundational resource for further investigation, optimization, and application of this important bio-based chemical. Careful attention to reaction conditions and safety protocols is paramount to achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Solubility of 11-Aminoundecanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 11-aminoundecanoic acid in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic amino-carboxylic head and a long hydrophobic alkyl chain, its solubility behavior is of significant interest in various applications, from polymer synthesis to drug delivery systems.

Core Concepts in Solubility

This compound is a crystalline solid, and its dissolution in a solvent involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules. As an amino acid, it exists as a zwitterion in its solid state and in polar solvents, which significantly influences its solubility. The long hydrocarbon tail, however, imparts a degree of lipophilicity, allowing for some solubility in less polar organic solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available data.

SolventTemperature (°C)SolubilityNotes
Water202 g/L[1]
Water (pH ≥ 4)25Max. 3.2 g/LSolubility is pH-dependent[1].
Water (pH 6-8)25~0.8 g/LPredominantly in zwitterionic form[1].
Water (pH < 3)25> 20 g/LIncreased solubility at low pH[1].
CresolsNot SpecifiedSoluble[1]
Butanol-1Not SpecifiedSoluble[1]
2,2,2-TrifluoroethanolNot SpecifiedEffective solventMentioned in the context of a chemical reaction[2].
Dimethyl Sulfoxide (DMSO)Not Specified3.33 mg/mLRequires sonication and pH adjustment to 2 with HCl.

It is important to note that the ester form of this compound is generally more soluble in organic solvents than the acid form.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the isothermal shake-flask method followed by gravimetric or chromatographic analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Oven

  • High-Performance Liquid Chromatography (HPLC) system (optional, for low solubilities)

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume or mass of the organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

  • Solubility Determination (Gravimetric Method): a. Dispense the filtered supernatant into a pre-weighed, dry vial. b. Record the exact mass of the solution. c. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. d. Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it again. e. The mass of the dissolved this compound is the final mass minus the initial mass of the vial. f. Calculate the solubility in g/L or other appropriate units.

  • Solubility Determination (Chromatographic Method - for low solubility): a. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method. b. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. c. Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow and Solvent Selection Logic

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to selecting a suitable organic solvent.

experimental_workflow start Start prep Prepare Supersaturated Solution (Excess 11-AUA in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prep->equilibrate separate Separate Solid and Liquid Phases (Settling/Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter analysis Analyze Solute Concentration filter->analysis gravimetric Gravimetric Analysis (Solvent Evaporation) analysis->gravimetric High Solubility chromatographic Chromatographic Analysis (e.g., HPLC) analysis->chromatographic Low Solubility calculate Calculate Solubility gravimetric->calculate chromatographic->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection start Define Application Requirement polarity Consider Polarity of 11-AUA start->polarity high_sol High Solubility Needed? (e.g., Reaction Medium) polarity->high_sol Yes low_sol Low Solubility Needed? (e.g., Recrystallization) polarity->low_sol No polar_solvents Test Polar Aprotic Solvents (e.g., DMSO, DMF) high_sol->polar_solvents alcohols Test Alcohols (e.g., Methanol, Ethanol, Butanol) high_sol->alcohols halogenated_solvents Test Halogenated Solvents (e.g., 2,2,2-Trifluoroethanol) high_sol->halogenated_solvents esterification Consider Esterification to Increase Solubility high_sol->esterification nonpolar_solvents Test Nonpolar Solvents (e.g., Toluene, Hexane) low_sol->nonpolar_solvents optimize Optimize Temperature and pH polar_solvents->optimize alcohols->optimize nonpolar_solvents->optimize halogenated_solvents->optimize

Caption: Logical workflow for selecting an organic solvent for this compound.

References

11-Aminoundecanoic Acid: A Technical Guide to a Bio-Based Monomer for High-Performance Polymers and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 11-aminoundecanoic acid (11-AUC) is a versatile, bio-based monomer that serves as the fundamental building block for Polyamide 11 (PA11), a high-performance bioplastic.[1][2] Derived from castor oil, a renewable and non-food crop, 11-AUC provides a sustainable alternative to petroleum-based monomers.[3][4] Its unique 11-carbon chain imparts a desirable combination of flexibility, chemical resistance, and thermal stability to its resulting polymer, PA11.[5][6] This technical guide provides an in-depth overview of the synthesis of 11-AUC, its polymerization into PA11, the comprehensive properties of the monomer and polymer, and its applications, with a particular focus on its growing role in biomedical research and drug development.

Introduction to a Sustainable Monomer

This compound, with the chemical formula H₂N(CH₂)₁₀CO₂H, is an amino acid featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group.[1][5] This bifunctionality allows it to undergo self-polycondensation to form Polyamide 11 (Nylon 11), a polymer renowned for its durability, low moisture absorption, and excellent mechanical properties, even at low temperatures.[1][7] The entire production process is rooted in a renewable feedstock, castor oil, positioning 11-AUC as a key player in the shift towards more sustainable chemical manufacturing.[2][6] Its polymer, PA11, is not biodegradable but is recyclable and has a more favorable ecological profile compared to similar petroleum-based thermoplastics.[1]

Synthesis of this compound from Castor Oil

The industrial synthesis of 11-AUC is a multi-step process that begins with ricinoleic acid, the primary component of castor oil (comprising ~90%).[1][4] The process, practiced by companies like Arkema, involves converting this natural fatty acid into the C11 monomer.[1][2]

G cluster_0 Castor Oil Feedstock cluster_1 Monomer Synthesis cluster_2 Final Monomer castor_oil Castor Oil (~90% Ricinoleic Acid Triglycerides) transesterification Transesterification (with Methanol) castor_oil->transesterification Step 1 pyrolysis Pyrolysis (Cracking) (~400-575 °C) transesterification->pyrolysis Step 2 methyl_ricinoleate Methyl Ricinoleate (B1264116) transesterification->methyl_ricinoleate hydrolysis Hydrolysis (of Methyl Ester) pyrolysis->hydrolysis Step 3 methyl_undecenoate Methyl Undecenoate + Heptanal (B48729) pyrolysis->methyl_undecenoate hydrobromination Anti-Markovnikov Hydrobromination hydrolysis->hydrobromination Step 4 undecenoic_acid 10-Undecenoic Acid hydrolysis->undecenoic_acid amination Amination (with Ammonia) hydrobromination->amination Step 5 bromo_acid 11-Bromoundecanoic Acid hydrobromination->bromo_acid auc This compound (11-AUC) amination->auc

Fig. 1: Industrial synthesis workflow of 11-AUC from castor oil.
Experimental Protocols for 11-AUC Synthesis

Step 1: Transesterification of Castor Oil

  • Objective: To convert ricinoleic acid triglycerides to methyl ricinoleate.

  • Methodology: Crude castor oil is reacted with methanol (B129727) in the presence of a basic catalyst, such as sodium methoxide. The reaction is typically conducted in a stirred reactor at approximately 80°C for 1 hour.[1] Upon completion, the denser glycerol (B35011) byproduct separates and is removed. The liquid methyl ester layer is then washed with water to eliminate any residual glycerol.[1]

Step 2: Pyrolysis of Methyl Ricinoleate

  • Objective: To crack the C18 methyl ricinoleate into C11 and C7 fragments.

  • Methodology: The purified methyl ricinoleate is evaporated at 250°C and mixed with superheated steam (600°C) in a 1:1 ratio.[1] This mixture is passed through a cracking furnace at 400-575°C.[1] This energy-intensive step yields heptanal (C7) and methyl undecenoate (C11).[1][2]

Step 3: Hydrolysis of Methyl Undecenoate

  • Objective: To convert the methyl ester to a carboxylic acid.

  • Methodology: The methyl undecenoate is hydrolyzed using a base like sodium hydroxide (B78521) at 25°C, a reaction that proceeds to quantitative yield within 30 minutes, producing 10-undecenoic acid.[1]

Step 4: Hydrobromination of 10-Undecenoic Acid

  • Objective: To add a bromine atom to the terminal carbon.

  • Methodology: 10-undecenoic acid is dissolved in a solvent like toluene. In the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile, gaseous hydrogen bromide is added.[1][8] The reaction proceeds via an anti-Markovnikov addition, yielding primarily 11-bromoundecanoic acid.[1] The reaction temperature is controlled (e.g., 18-20°C) to manage the exothermic process, achieving yields of up to 95%.[1][8]

Step 5: Amination of 11-Bromoundecanoic Acid

  • Objective: To substitute the bromine atom with an amino group.

  • Methodology: The 11-bromoundecanoic acid undergoes nucleophilic substitution with aqueous ammonia.[2][9] The reaction is typically carried out under stirring for 45-50 hours at 20-30°C.[9] The resulting crude this compound is then purified by recrystallization from water to obtain the final monomer.[1][10]

Physicochemical Properties of this compound

11-AUC is a white, crystalline, and odorless solid at room temperature with low solubility in water.[1][5] Its properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₁H₂₃NO₂[1][5]
Molar Mass 201.31 g·mol⁻¹[1]
Appearance White to pale yellow crystalline powder[1][5]
Melting Point 188–191 °C[1]
Density ~1.05 - 1.17 g/cm³[1][5]
pKa (amine) 11.15[11]
pKa (carboxylate) 4.55[11]
Water Solubility Low; pH-dependent (max 3.2 g/L at pH ≥ 4)[1][11]
Solubility Soluble in polar solvents, some in non-polar[5]

Polymerization to Polyamide 11 (PA11)

The most significant application of 11-AUC is as the monomer for the synthesis of Polyamide 11.[1] The polymerization is achieved through a step-growth, self-polycondensation reaction where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water.

G cluster_0 Monomer Input cluster_1 Polymerization Process cluster_2 Polymer Output cluster_3 Byproduct monomer This compound (n H₂N-(CH₂)₁₀-COOH) polymerization Melt Polycondensation (~220 °C) monomer->polymerization polymer Polyamide 11 (-[NH-(CH₂)₁₀-CO]n-) polymerization->polymer Forms Amide Bonds water Water ((n-1) H₂O) polymerization->water Removed

Fig. 2: Polymerization workflow of 11-AUC to Polyamide 11.
Experimental Protocol for PA11 Synthesis

  • Objective: To polymerize 11-AUC into high-molecular-weight PA11.

  • Methodology: The polymerization is typically carried out as a melt polycondensation. The 11-AUC monomer is heated to a temperature of approximately 220°C.[12] As the reaction proceeds, water is formed as a byproduct and must be continuously removed from the reaction vessel to drive the equilibrium towards the formation of the high-molecular-weight polymer.[12] The process is conducted under an inert atmosphere to prevent oxidative degradation. The molecular weight of the resulting PA11 can be further increased through solid-state post-condensation, which involves heating the polymer below its melting point but above its glass transition temperature.[12]

Properties of Polyamide 11

PA11, commercially known as Rilsan® by Arkema, is a semi-crystalline thermoplastic valued for its unique property profile.[2][13] Its relatively low concentration of amide groups compared to other nylons (like PA6 or PA66) results in low moisture absorption, leading to excellent dimensional stability and consistent mechanical properties in various environments.[7]

Mechanical Properties of PA11
PropertyDry ValueConditioned Value (0.8% H₂O)Reference(s)
Tensile Strength 48 - 52 MPa45 MPa[14]
Tensile Modulus 1700 - 1800 MPa1150 - 1200 MPa[15]
Elongation at Break (X/Y) 26 - 50%34 - 42%[15]
Flexural Modulus 1700 - 1750 MPa1300 MPa[14]
Charpy Impact (notched) 7.6 kJ/m²11 kJ/m²
Izod Impact (notched) 7.9 kJ/m²9.3 kJ/m²
Thermal Properties of PA11
PropertyValueReference(s)
Melting Point (Tm) 180 - 203 °C[7]
Glass Transition (Tg) ~43 - 46 °C[7][16]
Heat Deflection Temp (0.45 MPa) 175 - 185 °C[14][15]
Heat Deflection Temp (1.80 MPa) 54 - 62 °C[15]
Long-term Service Temperature Up to 125 °C[7]
Low-Temperature Use Down to -70 °C[1]
Physical & Chemical Properties of PA11
PropertyValueReference(s)
Density 1.03 g/cm³[7][13]
Water Absorption Low compared to PA6/PA66[1]
Chemical Resistance Excellent resistance to hydrocarbons, oils, greases, acids, bases, and salts.[13]
Abrasion Resistance High; low coefficient of friction[13]
Biocompatibility Biocompatible[16][17]

Applications in Research and Drug Development

While PA11 is widely used in demanding industries like automotive, aerospace, and oil & gas for tubing, coatings, and flexible components, its unique properties make it highly attractive for biomedical applications.[2][13]

G cluster_0 Core Properties of PA11 cluster_1 Biomedical & Drug Development Applications biocompatibility Biocompatibility medical_devices Medical Devices (Catheters, Sutures) biocompatibility->medical_devices tissue_scaffolds Tissue Engineering Scaffolds biocompatibility->tissue_scaffolds drug_delivery Drug Delivery Systems biocompatibility->drug_delivery chem_resistance Chemical Resistance chem_resistance->medical_devices flexibility Flexibility & Toughness flexibility->medical_devices processability Melt Processability (3D Printing, Extrusion) processability->tissue_scaffolds processability->drug_delivery protac PROTAC Linkers auc_linker 11-AUC Monomer auc_linker->protac

Fig. 3: Logical flow from PA11 properties to biomedical applications.
  • Medical Devices and Components: The biocompatibility of PA11 makes it suitable for devices that come into contact with bodily fluids.[17] Its excellent flexibility, impact resistance, and chemical stability are ideal for manufacturing items like catheters, surgical sutures, and durable medical equipment housings.[13][16][18]

  • Tissue Engineering: The processability of PA11, particularly through techniques like selective laser sintering (SLS) 3D printing, allows for the fabrication of complex and porous scaffolds for tissue engineering.[5][19] These scaffolds can provide the necessary mechanical support for cell growth and tissue regeneration.

  • Drug Delivery Systems: Research is ongoing into the use of 11-AUC and its derivatives in creating drug delivery systems.[5][20] Its biocompatibility and the ability to tailor its structure make it a candidate for developing novel formulations that can improve the solubility and bioavailability of certain drugs.[20]

  • PROTAC Linkers: In the field of drug development, this compound itself is used as a flexible, long-chain alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[21] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The 11-carbon chain of 11-AUC provides the necessary length and conformational flexibility to effectively bridge the target protein and the E3 ligase.[21]

Conclusion

This compound stands out as a premier bio-based monomer, offering a sustainable pathway to the high-performance polymer, Polyamide 11. Its synthesis from renewable castor oil, combined with the exceptional mechanical, thermal, and chemical properties of PA11, provides a compelling alternative to fossil-fuel-derived plastics. For researchers, scientists, and drug development professionals, the biocompatibility, durability, and chemical inertness of PA11 open up significant opportunities in advanced medical devices, tissue engineering, and drug delivery. Furthermore, the monomer itself is proving to be a valuable tool as a linker in the development of next-generation therapeutics like PROTACs, underscoring its versatility and importance in both materials science and biotechnology.

References

Spectroscopic Analysis of 11-Aminoundecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of 11-aminoundecanoic acid. This document details experimental protocols, presents quantitative data in structured tables, and visualizes analytical workflows, serving as a vital resource for professionals in research and drug development.

Introduction

This compound is a bifunctional molecule containing both a terminal amine group and a carboxylic acid group, making it a valuable building block in the synthesis of polymers, particularly Nylon-11, and other specialty chemicals.[1][2] Its characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. This guide focuses on four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm)Multiplicity
H-2~2.28Triplet
H-3~1.62Quintet
H-4 to H-10~1.2-1.5Multiplet
H-11~2.68Triplet
-NH₂VariableBroad Singlet
-COOHVariableBroad Singlet

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (ppm)
C-1 (C=O)~175
C-2~34
C-3~25
C-4 to C-9~29-30
C-10~33
C-11~42
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh this compound dissolve Dissolve in Deuterated Solvent start->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Place sample in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H NMR Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum instrument->acquire_c13 process Process Raw Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process integrate Integrate Peaks & Assign Chemical Shifts process->integrate structure Structure Elucidation integrate->structure

NMR Analysis Workflow

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound.

Quantitative Vibrational Spectroscopy Data

Table 3: Key IR and Raman Peak Assignments for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)
N-H Stretch (Amine)~3300-3000~3300-3000
C-H Stretch~2920, ~2850~2920, ~2850
C=O Stretch (Carboxylic Acid)~1710~1710
N-H Bend (Amine)~1640~1640
CH₂ Bend (Scissoring)~1465~1465
C-N Stretch~1080~1080

Note: Frequencies are approximate and can vary based on the sample state (solid or solution) and intermolecular interactions.

Experimental Protocols: Vibrational Spectroscopy

FTIR Spectroscopy (ATR Method):

  • Sample Preparation: No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Instrumentation:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Analysis: A background spectrum of the clean, empty ATR crystal is collected first and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation:

    • Instrument: A Raman spectrometer, often coupled to a microscope.

    • Excitation Laser: A common laser wavelength is 785 nm to minimize fluorescence.

    • Laser Power: Kept low (e.g., <50 mW) to avoid sample degradation.

    • Integration Time: 1-10 seconds per accumulation.

    • Accumulations: 10-20 accumulations are averaged.

  • Analysis: The spectrum is corrected for baseline and cosmic rays.

Experimental Workflow: Vibrational Spectroscopy

Vibrational_Spectroscopy_Workflow cluster_sample Sample Placement cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Interpretation sample This compound Sample ftir_instrument FTIR Spectrometer with ATR sample->ftir_instrument raman_instrument Raman Spectrometer sample->raman_instrument ftir_acquire Acquire IR Spectrum ftir_instrument->ftir_acquire ftir_process Background Subtraction & Peak Analysis ftir_acquire->ftir_process interpretation Functional Group Identification ftir_process->interpretation raman_acquire Acquire Raman Spectrum raman_instrument->raman_acquire raman_process Baseline Correction & Peak Analysis raman_acquire->raman_process raman_process->interpretation

Vibrational Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a common technique for this type of molecule.

Quantitative Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₂₃NO₂
Molecular Weight201.31 g/mol
[M+H]⁺ (Positive Ion Mode)m/z 202.18
[M-H]⁻ (Negative Ion Mode)m/z 200.16
Key Fragment Ions ([M+H]⁺)m/z 184 (loss of H₂O), m/z 156 (loss of H₂O and C₂H₄)
Experimental Protocol: LC-MS

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water:acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

Instrumentation and Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive and/or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Prepare Stock Solution dilute Dilute to Working Concentration start->dilute spe SPE Cleanup (if necessary) dilute->spe inject Inject Sample into LC spe->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect process_ms Generate Mass Spectrum detect->process_ms interpret_ms Determine Molecular Weight & Fragmentation process_ms->interpret_ms

LC-MS Analysis Workflow

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis of this compound. NMR spectroscopy is indispensable for detailed structural elucidation, while IR and Raman spectroscopy offer rapid and non-destructive methods for functional group identification. Mass spectrometry provides accurate molecular weight determination and fragmentation information. By employing these methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound for its various applications.

References

The Thermal Degradation of 11-Aminoundecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of 11-aminoundecanoic acid. It details the primary thermal processes, expected degradation products, and the analytical methods used to characterize its thermal behavior. This document is intended for professionals in research and development who utilize or are investigating the properties of this versatile ω-amino acid.

Introduction

This compound (11-AUA) is a bifunctional molecule containing both a terminal amine and a terminal carboxylic acid group. This structure makes it a key monomer for the synthesis of Polyamide 11 (Nylon 11), a high-performance bioplastic derived from castor oil.[1][2][3] Understanding the thermal stability and degradation pathways of 11-AUA is critical for controlling its polymerization, as well as for its application in fields where it may be subjected to elevated temperatures. When heated, 11-AUA undergoes a primary thermal reaction of polycondensation, forming amide linkages with the elimination of water.[4] At higher temperatures, further degradation of the resulting polymer and potentially the monomer itself can occur.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is provided in the table below. The melting point is a critical parameter, as the primary thermal reaction, polycondensation, typically occurs at temperatures around and above this point.

PropertyValueReferences
Molecular Formula C₁₁H₂₃NO₂[1]
Molecular Weight 201.31 g/mol [1]
Appearance White crystalline solid/powder[5]
Melting Point 188 - 192.4 °C[1][3][6]
Primary Thermal Event Polycondensation[4]
General Decomposition Temperature Range (for amino acids) 185 - 280 °C[7][8]

Mechanism of Thermal Degradation

The thermal degradation of this compound is primarily initiated by polycondensation. This process can occur in both the solid state at temperatures below the melting point and in the melt state at temperatures above it.[4][9][10]

Primary Degradation Pathway: Polycondensation

Upon heating, the carboxylic acid group of one 11-AUA molecule reacts with the amine group of another, forming an amide bond and releasing a molecule of water. This step-growth polymerization process leads to the formation of dimers, trimers, and eventually high molecular weight Polyamide 11.

G cluster_0 Reactants cluster_1 Products A This compound (Monomer) C Dimer with Amide Linkage A->C + Heat - H₂O B This compound (Monomer) B->C + Heat - H₂O D Water (H₂O) E Polyamide 11 (Nylon 11) C->E + (n-2) Monomers - (n-2) H₂O

Fig. 1: Polycondensation of this compound.
Secondary Degradation at Higher Temperatures

At temperatures significantly above those required for polymerization, the resulting polyamide chains can undergo further degradation. While specific studies on the high-temperature pyrolysis of pure 11-AUA are limited, the degradation of polyamides and other amino acids suggests potential secondary pathways.[7][11] These can include:

  • Hydrolysis: The presence of water (a byproduct of polycondensation) can lead to the hydrolytic cleavage of amide bonds, representing a reverse of the polymerization reaction.

  • Deamination and Decarboxylation: At elevated temperatures, amino acids can undergo deamination (loss of an amine group, releasing ammonia) and decarboxylation (loss of a carboxyl group, releasing carbon dioxide).[11]

  • Chain Scission: Random cleavage of the polymer backbone can produce a variety of smaller, volatile fragments. When heated to decomposition, the compound is expected to emit toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.

The overall logical flow from monomer to final degradation products can be visualized as follows:

G Monomer This compound Polymer Polyamide 11 (Nylon 11) Monomer->Polymer Polycondensation (~190-220°C) Volatiles1 Water (H₂O) Monomer->Volatiles1 Degradation High Temperature Degradation Polymer->Degradation High Temp. (>300°C) Volatiles2 NH₃, CO₂, CO, Hydrocarbons, Nitrogen Oxides Degradation->Volatiles2 G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis Prep 11-AUA Sample (Dried Powder) TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Prep->PyGCMS Data Identify Degradation Temperatures, Mass Loss, Thermal Events, and Degradation Products TGA->Data DSC->Data PyGCMS->Data

References

The Zwitterionic Nature of Long-Chain Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core physicochemical properties, experimental characterization, and pharmaceutical applications of long-chain amino acids, focusing on their zwitterionic nature and self-assembly characteristics.

Executive Summary

Long-chain amino acids (LCAAs), characterized by a hydrocarbon tail of eight or more carbon atoms, represent a unique class of amphiphilic molecules with significant potential in pharmaceutical sciences. Their inherent zwitterionic nature, arising from the presence of both an acidic carboxyl group and a basic amino group, governs their solubility, aggregation behavior, and interfacial properties. This technical guide provides a comprehensive overview of the core principles underlying the zwitterionic behavior of LCAAs, details key experimental protocols for their characterization, and explores their application in drug development, particularly in the formulation of poorly soluble active pharmaceutical ingredients (APIs). The strategic manipulation of the zwitterionic properties of LCAAs offers a versatile platform for enhancing drug solubility, permeability, and stability, thereby addressing critical challenges in modern drug delivery.

Physicochemical Properties of Long-Chain Amino Acids

The defining characteristic of amino acids is their existence as zwitterions, or dipolar ions, at a specific pH known as the isoelectric point (pI).[1][2] In this state, the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a molecule with no net electrical charge.[1] For long-chain amino acids, the hydrophobic character of the extended alkyl chain significantly influences their physicochemical properties.

Zwitterionic State and Isoelectric Point (pI)

The equilibrium between the cationic, zwitterionic, and anionic forms of an amino acid is pH-dependent. At a pH below the pI, the molecule carries a net positive charge, while at a pH above the pI, it possesses a net negative charge. The pI can be calculated from the acid dissociation constants (pKa) of the carboxyl and amino groups. For a simple amino acid with a non-ionizable side chain, the pI is the average of the pKa values of the carboxyl group (pKa₁) and the amino group (pKa₂).

The long alkyl chain of LCAAs, being non-ionizable, does not directly participate in the acid-base equilibrium of the headgroup. However, the increased hydrophobicity can influence the local dielectric constant, which may slightly alter the pKa values compared to their short-chain counterparts.

Solubility and Hydrophobicity

The solubility of LCAAs is a complex interplay between the hydrophilic zwitterionic headgroup and the hydrophobic alkyl tail. At the isoelectric point, where the net charge is zero, the intermolecular electrostatic repulsions are minimized, leading to the lowest aqueous solubility.[3] Away from the pI, the presence of a net positive or negative charge enhances interactions with water molecules, thereby increasing solubility.

The length of the alkyl chain is a critical determinant of solubility. As the chain length increases, the hydrophobic character dominates, leading to a significant decrease in aqueous solubility. Conversely, their solubility in nonpolar organic solvents increases with chain length. This amphiphilic nature is the basis for their surfactant-like properties.

Self-Assembly and Critical Micelle Concentration (CMC)

Above a certain concentration in aqueous solution, known as the critical micelle concentration (CMC), LCAA molecules self-assemble into organized structures called micelles.[4][5] In these aggregates, the hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic zwitterionic headgroups are exposed to the aqueous phase. The CMC is a key parameter that indicates the tendency of a surfactant to form micelles; a lower CMC value signifies a greater tendency for self-assembly and higher surface activity.[4]

The CMC of LCAAs is highly dependent on the length of the alkyl chain. An increase in the number of carbon atoms in the hydrophobic tail leads to a decrease in the CMC, as the greater hydrophobicity provides a stronger driving force for micellization.[6]

Quantitative Data on Long-Chain Amino Acid Derivatives

Obtaining a complete and consistent dataset for a homologous series of simple long-chain α-amino acids is challenging due to their limited commercial availability and research focus. However, N-acyl amino acid surfactants, which are closely related derivatives, have been extensively studied and provide an excellent model for understanding the influence of chain length on physicochemical properties. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of Sodium N-Acyl Sarcosinates

Acyl ChainMolecular FormulaCMC (mmol/L) at 25°CSurface Tension at CMC (mN/m)
Lauroyl (C12)C₁₅H₂₈NNaO₃13.9 - 14.6~30
Myristoyl (C14)C₁₇H₃₂NNaO₃~3.5~32
Palmitoyl (C16)C₁₉H₃₆NNaO₃~0.9~35
Stearoyl (C18)C₂₁H₄₀NNaO₃~0.4~38

Data compiled from various sources, including[4][7][8]. Values can vary depending on the experimental method and purity of the surfactant.

Table 2: Physicochemical Properties of Sodium N-Acyl Prolines

Acyl ChainMolecular FormulaCMC (mmol/L) at 25°CSurface Tension at CMC (mN/m)
Lauroyl (C12)C₁₇H₃₀NNaO₃~10~28
Myristoyl (C14)C₁₉H₃₄NNaO₃~2.5~30
Palmitoyl (C16)C₂₁H₃₈NNaO₃~0.6~33
Stearoyl (C18)C₂₃H₄₂NNaO₃~0.2~36

Data compiled from[9]. Values can vary based on experimental conditions.

Experimental Protocols

Accurate characterization of the physicochemical properties of long-chain amino acids is crucial for their effective application. This section provides detailed methodologies for key experiments.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[10][11][12]

Principle: A stable pH gradient is established in a gel matrix. When a protein or peptide sample is applied, its components migrate under the influence of an electric field until they reach a point in the pH gradient where their net charge is zero (their pI). At this point, migration ceases, and the molecules are "focused" into sharp bands.

Materials:

  • Isoelectric focusing unit (e.g., Bio-Rad PROTEAN IEF Cell)

  • Immobilized pH gradient (IPG) strips with a suitable pH range

  • Rehydration buffer (containing urea, a non-ionic detergent, and carrier ampholytes)

  • Protein/peptide sample

  • Electrode wicks

  • Mineral oil

  • Staining and destaining solutions (e.g., Coomassie Brilliant Blue)

Procedure:

  • Sample Preparation: Dissolve the long-chain amino acid or its peptide derivative in the rehydration buffer.

  • IPG Strip Rehydration: Place the IPG strip in a rehydration tray and add the sample solution. Allow the strip to rehydrate for several hours or overnight.

  • Focusing: Place the rehydrated IPG strip onto the IEF cell platform. Apply wet electrode wicks at the anode and cathode ends. Overlay with mineral oil to prevent dehydration.

  • Electrophoresis: Apply a voltage program according to the manufacturer's instructions. This typically involves a stepwise increase in voltage to allow for gradual focusing.

  • Staining: After focusing, fix the proteins in the gel using a fixing solution (e.g., trichloroacetic acid). Stain the focused bands with a suitable protein stain.

  • pI Determination: Determine the pI of the sample by comparing its position on the gel to that of known pI markers run in parallel.

G cluster_prep Sample and Strip Preparation cluster_ief Isoelectric Focusing cluster_analysis Analysis Sample Dissolve LCAA in Rehydration Buffer Rehydrate Rehydrate IPG Strip with Sample Sample->Rehydrate PlaceStrip Place Strip in IEF Cell Rehydrate->PlaceStrip ApplyWicks Apply Electrode Wicks PlaceStrip->ApplyWicks AddOil Overlay with Mineral Oil ApplyWicks->AddOil RunIEF Apply Voltage Program AddOil->RunIEF FixStain Fix and Stain Gel RunIEF->FixStain DeterminePI Determine pI vs. Markers FixStain->DeterminePI

Experimental workflow for pI determination by IEF.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.[13][14][15]

Principle: Pyrene, a hydrophobic fluorescent probe, exhibits a characteristic emission spectrum in aqueous solution. In the presence of micelles, pyrene preferentially partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant change in the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the emission spectrum. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Pyrene stock solution (in a volatile organic solvent like acetone (B3395972) or ethanol)

  • Series of aqueous solutions of the long-chain amino acid at various concentrations

  • High-purity water

Procedure:

  • Preparation of Pyrene-Doped Solutions:

    • Aliquot a small volume of the pyrene stock solution into a series of vials.

    • Evaporate the solvent completely to leave a thin film of pyrene.

    • Add the different concentrations of the LCAA solution to the vials, ensuring the final pyrene concentration is very low (e.g., 1 µM).

    • Allow the solutions to equilibrate overnight to ensure complete solubilization of pyrene.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 335 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 500 nm.

    • Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the LCAA concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

G cluster_prep Solution Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis PrepPyrene Prepare Pyrene Film AddLCAA Add LCAA Solutions to Pyrene Film PrepPyrene->AddLCAA PrepLCAA Prepare LCAA Solutions (Varying Concentrations) PrepLCAA->AddLCAA Equilibrate Equilibrate Overnight AddLCAA->Equilibrate MeasureSpectra Record Emission Spectra (λex = 335 nm) Equilibrate->MeasureSpectra ExtractIntensities Extract I1 and I3 Intensities MeasureSpectra->ExtractIntensities CalcRatio Calculate I1/I3 Ratio ExtractIntensities->CalcRatio PlotData Plot I1/I3 vs. log[LCAA] CalcRatio->PlotData DetermineCMC Determine CMC from Inflection Point PlotData->DetermineCMC

Workflow for CMC determination by pyrene fluorescence.
Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.[16][17][18]

Principle: Particles in a solution are in constant Brownian motion, which causes the intensity of scattered light from a laser beam to fluctuate over time. DLS measures these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Materials:

  • Dynamic Light Scattering instrument

  • Cuvettes

  • Sample solution (LCAA in an appropriate buffer)

  • Filtering apparatus (e.g., syringe filters)

Procedure:

  • Sample Preparation: Prepare a solution of the LCAA at the desired concentration and in the appropriate buffer. Filter the solution through a small pore size filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrument Setup: Set the experimental parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement.

  • Data Analysis: The instrument's software will generate a correlation function from the scattered light intensity fluctuations. This function is then analyzed to yield the size distribution of the particles in the sample, providing information on the presence and size of micelles or other aggregates.

Applications in Drug Development

The unique physicochemical properties of long-chain amino acids make them valuable excipients in pharmaceutical formulations, particularly for addressing the challenges associated with poorly water-soluble drugs.[19][20][21]

Solubility Enhancement of Poorly Soluble Drugs

The micellar core of self-assembled LCAAs provides a hydrophobic microenvironment that can solubilize poorly water-soluble drug molecules, thereby increasing their apparent aqueous solubility.[20] This is a critical factor for improving the bioavailability of oral and parenteral drug formulations. The formation of a salt between an acidic or basic drug and the zwitterionic LCAA can also significantly enhance solubility.[20]

Drug Delivery Systems

LCAAs and their derivatives can be used to formulate various drug delivery systems, including:

  • Micellar Solutions: For the solubilization and delivery of hydrophobic drugs.

  • Liposomes and Nanoparticles: As components of the lipid bilayer to modify surface charge and improve stability.

  • Prodrugs: By covalently attaching a drug molecule to an LCAA, its physicochemical properties, such as permeability and metabolic stability, can be improved.[22]

Permeability Enhancement

The amphiphilic nature of LCAAs can facilitate the transport of drug molecules across biological membranes. By interacting with the lipid bilayer, they can transiently disrupt the membrane structure, thereby enhancing the permeability of co-administered drugs. Certain amino acid transporters that are overexpressed in tumor cells can be targeted by LCAA-drug conjugates for selective drug delivery.[22]

G cluster_properties Core Properties cluster_applications Drug Development Applications LCAA Long-Chain Amino Acid (Zwitterionic & Amphiphilic) Solubility pH-Dependent Solubility LCAA->Solubility Aggregation Self-Assembly (Micelles) LCAA->Aggregation SurfaceActivity Surface Activity LCAA->SurfaceActivity Solubilization Enhanced Solubilization of Poorly Soluble Drugs Aggregation->Solubilization Permeability Improved Membrane Permeability SurfaceActivity->Permeability Delivery Formation of Drug Delivery Systems Solubilization->Delivery

Relationship between LCAA properties and applications.

Conclusion

The zwitterionic and amphiphilic nature of long-chain amino acids underpins a versatile set of physicochemical properties that are highly relevant to the field of drug development. Their ability to self-assemble, solubilize hydrophobic compounds, and interact with biological membranes provides a powerful platform for addressing the formulation challenges of poorly soluble drugs. A thorough understanding and characterization of their isoelectric point, solubility profiles, and critical micelle concentration are essential for the rational design of effective and stable drug delivery systems. As the demand for novel formulation strategies continues to grow, the exploration of the unique properties of long-chain amino acids and their derivatives will undoubtedly lead to significant advancements in pharmaceutical technology.

References

11-Aminoundecanoic Acid: A Comprehensive Technical Guide to its CAS Number and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2432-99-7[1][2]

This in-depth technical guide provides a comprehensive overview of the safety profile of 11-aminoundecanoic acid, a versatile monomer derived from castor oil and notably used in the production of the high-performance bioplastic Polyamide 11 (Nylon 11).[3] The following sections detail its toxicological data, supported by summaries of experimental protocols for key safety assessments, to inform handling, risk assessment, and further research in scientific and industrial settings.

Core Safety and Toxicological Data

The safety of this compound has been evaluated across various endpoints, from acute toxicity to carcinogenicity. The data indicates a generally low order of acute toxicity.

Acute Toxicity

This compound exhibits low acute toxicity in mammalian studies. Oral LD50 in rats is reported to be greater than 14,700 mg/kg, and the dermal LD0 in rats is greater than 2,000 mg/kg.[4]

Endpoint Species Route Value Reference
LD50RatOral> 14,700 mg/kgNTP, 1982[4]
LD0RatDermal> 2,000 mg/kgAto-Chimie, 1978a[4]
Irritation and Sensitization

Studies have shown that this compound is not a skin irritant and causes only slight, transient eye irritation in rabbits.[4] It did not induce a positive response in a skin sensitization assay in Guinea pigs.[4]

Endpoint Species Result
Skin IrritationRabbitNo irritation[4]
Eye IrritationRabbitSlight transient irritation[4]
Skin SensitizationGuinea PigNot a sensitizer[4]
Repeated Dose Toxicity

In a 4-week and a 13-week dietary toxicity study, a No-Observed-Adverse-Effect Level (NOAEL) of 5,000 ppm was established in rats, which is equivalent to 472 mg/kg bw/day for males and 507 mg/kg bw/day for females.[4] In mice, the NOAEL was 9,000 ppm.[4] At higher concentrations (up to 21,000 ppm) administered for up to 13 weeks, histopathological lesions in the kidneys were observed in both rats and mice.[4]

Genotoxicity and Carcinogenicity

In vitro, this compound did not induce gene mutations in bacteria (Ames test), chromosomal aberrations in Chinese Hamster Ovary (CHO) cells, or gene mutations in L5178Y cells.[4] A slight increase in Sister Chromatid Exchanges (SCEs) was observed in CHO cells.[4] Overall, the evidence from in vitro and in vivo assays suggests that this compound is not mutagenic.[4]

Carcinogenicity studies were conducted in mice and rats by administration in the diet at 7,500 and 15,000 ppm.[4] An increased incidence of transitional-cell carcinomas of the urinary bladder and neoplastic nodules of the liver were observed in male rats.[4][5] Epithelial hyperplasia of the urinary bladder and renal pelvis was observed in both male and female rats.[4][5] No clear evidence for an increased incidence of treatment-related tumors was seen in mice.[4][5] The International Agency for Research on Cancer (IARC) has categorized this compound as "not classifiable as to its carcinogenicity to humans" (Group 3).[4]

Reproductive and Developmental Toxicity

No standard fertility studies are available. However, no adverse effects on the reproductive organs of male and female rats and mice were observed in 90-day and 2-year studies.[4] The No Adverse Effect Level for maternal toxicity and embryo-fetal development was established at 6,000 ppm (equivalent to 520 mg/kg/day).[4] Based on the available data, this compound is considered unlikely to present a reproductive toxicity hazard.[4]

Ecotoxicity

This compound is slightly toxic to aquatic organisms, with algae being the most sensitive species.[4]

Endpoint Species Value
96h LC50Fish> 833 mg/l[4]
48h EC50Daphnid> 355 mg/l[4]
72h EbC50Algae23 mg/l[4]

Experimental Protocols

The following are summaries of the methodologies for the key toxicological assessments, based on standard OECD guidelines that are typically followed for such studies.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
  • Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.[6]

  • Animal Model: Typically, young adult female rats are used.[6]

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed with the test substance. The outcome (mortality or survival) determines the next step: if mortality is observed, the next lower dose is used; if no mortality is observed, the next higher dose is used. This continues until the toxicity class can be determined.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6] A gross necropsy of all animals is performed at the end of the study.

Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
  • Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[7]

  • Animal Model: Healthy, young adult albino rabbits are typically used.[7]

  • Procedure: A small area of the animal's back is clipped free of fur. A 0.5 g or 0.5 mL sample of the test substance is applied to the skin under a gauze patch. The patch is secured with tape for a 4-hour exposure period. After exposure, the patch is removed, and the skin is gently cleansed.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] The severity of the reactions is scored according to a standardized scale.

Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
  • Principle: This test assesses the potential of a substance to cause damage to the eye.[9][10]

  • Animal Model: Healthy, young adult albino rabbits are used.[11]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.[10] The other eye remains untreated and serves as a control. The eyelids are held shut for a brief period after instillation.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[8] The severity of the lesions is scored according to a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Principle: This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[12]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver) to mimic mammalian metabolism.[13] The treated bacteria are then plated on a minimal agar (B569324) medium.

  • Observation: The number of revertant colonies (colonies that have regained the ability to grow) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like this compound.

Chemical_Safety_Assessment cluster_0 Phase 1: Data Gathering & In Silico Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment & Classification A Chemical Identification (CAS No., Structure) B Literature Review (Existing Toxicity Data) A->B C (Q)SAR Analysis (Predictive Toxicology) B->C D Genotoxicity (Ames Test, Micronucleus) C->D Inform testing strategy E Skin/Eye Irritation (Reconstructed Tissue Models) C->E G Acute Toxicity (Oral, Dermal, Inhalation) D->G Positive result may trigger in vivo follow-up E->G F Cytotoxicity Assays F->G H Repeated Dose Toxicity (Sub-acute, Sub-chronic) G->H K Hazard Identification G->K I Reproductive/Developmental Toxicity H->I J Carcinogenicity Bioassay H->J H->K I->K J->K L Dose-Response Assessment (NOAEL, LD50) K->L M Exposure Assessment L->M N Risk Characterization M->N O Classification & Labeling (GHS) N->O

Caption: Workflow for Chemical Safety Assessment.

Handling and Storage

When handling this compound, especially in powder form, it is important to avoid dust formation and to work in a well-ventilated area.[9] Personal protective equipment, including safety glasses, gloves, and respiratory protection in case of insufficient ventilation, should be used.[3][8] The substance should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[8][14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[13][14]

In case of a small spill, the solid material should be dampened (e.g., with 5% acetic acid) and transferred to a suitable container for disposal.[13][15] Contaminated surfaces should be washed thoroughly.[13]

This guide provides a summary of the available safety data for this compound. For detailed and legally binding safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

synthesis of Nylon-11 from 11-aminoundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Nylon-11

Introduction

Nylon-11 is a high-performance, bio-based polyamide, a type of polymer belonging to the nylon family.[1][2] It is synthesized from the monomer 11-aminoundecanoic acid.[2] A key advantage of Nylon-11 is its renewable origin, as this compound is produced industrially from castor oil, a vegetable oil extracted from castor beans.[1][2][3][4][5] The synthesis process involves the self-polycondensation of the amino acid monomer, where the amine group of one molecule reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water.[1] This process is typically carried out via melt polymerization at elevated temperatures.[1]

Nylon-11 exhibits excellent properties, including low water absorption, high thermal stability, good chemical resistance, and superior impact resistance, even at low temperatures.[2][4] These characteristics make it a valuable engineering thermoplastic for a wide range of applications, including automotive parts, flexible tubing for gas and hydraulics, electrical cable insulation, and high-performance films.[1][6]

Physicochemical Data

The properties of the monomer and the resulting polymer are crucial for understanding and controlling the synthesis process.

Table 1: Properties of this compound Monomer

Property Value Source
Chemical Formula C₁₁H₂₃NO₂ [2]
Molar Mass 201.31 g/mol [2][5]
Appearance White crystalline solid/powder [2][5]

| Melting Point | 188–191 °C (370–376 °F) |[2] |

Table 2: Typical Properties of Synthesized Nylon-11

Property Value Source
Density ~1.04 g/cm³ General Knowledge
Melting Point ~185-190 °C General Knowledge
Tensile Strength ~40-60 MPa General Knowledge

| Water Absorption (24h) | ~0.2-0.4 % |[2] |

Synthesis Pathway and Experimental Workflow

The synthesis of Nylon-11 is a straightforward polycondensation reaction. The general workflow involves heating the monomer in an inert atmosphere to initiate polymerization and removing the water byproduct to drive the reaction to completion.

Figure 1: Polycondensation of this compound cluster_reagents Reactants cluster_products Products n H2N n H₂N−(CH₂)₁₀−COOH Nylon11 −[HN−(CH₂)₁₀−CO]n− n H2N->Nylon11 Δ, -H₂O Water + (n-1) H₂O

Caption: Chemical reaction for the synthesis of Nylon-11.

Figure 2: Experimental Workflow for Nylon-11 Synthesis A 1. Monomer Charging Charge reactor with this compound. B 2. Inert Atmosphere Purge Purge the system with dry Nitrogen. A->B C 3. Melt Polymerization Heat to ~220°C with stirring. B->C D 4. Water Removal Apply vacuum to remove water vapor. C->D E 5. Polymer Extrusion & Cooling Extrude polymer strand into a water bath. D->E F 6. Pelletization & Drying Cut the cooled strand into pellets and dry. E->F

Caption: Step-by-step workflow for melt polymerization.

Experimental Protocol: Melt Polycondensation

This protocol details a standard laboratory procedure for the synthesis of Nylon-11 via melt polycondensation.

1. Materials and Equipment

  • Chemicals:

    • This compound (polymer grade)

    • Nitrogen gas (high purity, dry)

  • Equipment:

    • Glass reaction vessel (e.g., 250 mL) equipped with a mechanical stirrer, gas inlet/outlet, and a condenser.

    • Heating mantle with temperature controller.

    • Vacuum pump and cold trap.

    • Water bath for cooling.

    • Drying oven.

2. Procedure

  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is clean and thoroughly dried to prevent premature hydrolysis.

  • Monomer Charging: Weigh and add this compound to the reaction vessel.

  • Inert Gas Purge: Seal the reactor and begin purging with a gentle stream of dry nitrogen gas for 15-20 minutes to remove all oxygen, which can cause undesirable side reactions and discoloration at high temperatures. Maintain a slight positive pressure of nitrogen throughout the initial heating phase.

  • Heating and Melting: Begin heating the vessel using the heating mantle while stirring. The monomer will melt at approximately 190°C.

  • Polymerization: Increase the temperature to around 220°C.[1] As the polymerization proceeds, water vapor will be generated and will exit through the condenser. The viscosity of the melt will noticeably increase. Maintain this temperature for 2-3 hours.

  • Vacuum Application: To facilitate the removal of the last traces of water and drive the polymerization to achieve a higher molecular weight, connect the reactor outlet to a vacuum pump protected by a cold trap. Gradually apply vacuum over 30 minutes until a high vacuum is reached. Continue the reaction under vacuum for an additional 1-2 hours.

  • Polymer Isolation: Discontinue heating and turn off the vacuum, reintroducing nitrogen gas to bring the system back to atmospheric pressure. While the polymer is still molten, it can be carefully extruded as a strand from the bottom of the reactor into a cold water bath to solidify.

  • Pelletization and Drying: Once cooled and solidified, the polymer strand can be cut into small pellets. The pellets should then be dried in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

Table 3: Summary of Experimental Parameters

Parameter Recommended Value Purpose
Reaction Temperature 220 °C To initiate and sustain melt polycondensation.[1]
Atmosphere Inert (Nitrogen) To prevent oxidative degradation and discoloration.
Initial Reaction Time 2-3 hours For initial polymerization at atmospheric pressure.
Vacuum Stage Time 1-2 hours To remove water and increase polymer molecular weight.

| Final Product Form | Pellets | For ease of handling and further processing. |

3. Characterization

The resulting Nylon-11 polymer can be characterized by various techniques such as Differential Scanning Calorimetry (DSC) to determine its melting point and glass transition temperature, and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of amide bonds.

References

Application Notes and Protocols: 11-Aminoundecanoic Acid for Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are a cornerstone of nanotechnology and surface science, enabling the precise functionalization of surfaces for a wide range of applications. 11-Aminoundecanoic acid (11-AUA), and its thiol-containing analog 11-mercaptoundecanoic acid (11-MUA), are particularly valuable molecules for forming well-ordered SAMs. The long alkyl chain promotes the formation of a densely packed, stable monolayer, while the terminal carboxylic acid or amine group provides a versatile handle for the covalent immobilization of biomolecules, making these SAMs ideal for the development of biosensors, immunosensors, and platforms for drug delivery and discovery.[1][2][3] This document provides detailed application notes and protocols for the formation and characterization of 11-AUA/11-MUA SAMs on gold substrates.

Key Applications:
  • Biosensors: The terminal functional groups of 11-AUA/11-MUA SAMs serve as anchor points for the immobilization of biorecognition elements such as antibodies, enzymes, and nucleic acids.[1][2] This enables the development of highly sensitive and selective biosensors for the detection of various analytes.

  • Immunosensors: SAMs of 11-AUA/11-MUA are widely used in the fabrication of electrochemical immunosensors.[2] The well-oriented monolayer provides a stable and biocompatible interface for antibody immobilization, facilitating the detection of antigens with high sensitivity.[2]

  • Drug Development: In drug development, these SAMs can be used to study drug-protein interactions, for controlled drug release, and as biocompatible coatings for medical implants. The ability to create well-defined surfaces allows for systematic studies of cellular adhesion and response to functionalized surfaces.

  • Fundamental Surface Science: The well-ordered nature of 11-AUA/11-MUA SAMs makes them excellent model systems for studying electron transfer, molecular recognition, and interfacial phenomena at the nanoscale.[3][4]

Quantitative Data Presentation

The following tables summarize key quantitative data for 11-MUA SAMs on gold, compiled from various studies. This data is crucial for quality control and for comparing experimental outcomes.

Table 1: Surface Characterization Data for 11-MUA SAMs on Gold

ParameterValueTechniqueSubstrateReference
Contact Angle (Advancing, Water)
Bare Gold68° ± 11°GoniometryGold[5]
-COOH terminated SAM35° ± 4°GoniometryGold[5]
-CH3 terminated SAM97° ± 2°GoniometryGold[5]
Ellipsometric Thickness
11-carbon alkanethiol SAM~1.3 - 1.7 nmEllipsometryGold[6][7]
Electrochemical Properties
Double-layer Capacitance (Cdl) for bare gold1.18 x 10⁻⁶ F/cm⁻²EISGold Electrode[3]
Cdl for 11-MUA SAMLower than bare goldEISGold Electrode[3]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for 11-MUA SAMs on Gold

ElementBinding Energy (eV)AssignmentReference
S 2p₃/₂~162.0Au-S bond[8]
S 2p₁/₂~163.2Au-S bond[8]
C 1s~285.0C-C/C-H in alkyl chain[9]
C 1s~288.5O=C-O in carboxyl group[9]
O 1s~532.5C=O in carboxyl group[10]
Au 4f₇/₂~84.0Metallic Gold[10]
Au 4f₅/₂~87.7Metallic Gold[10]

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

A clean and smooth gold surface is critical for the formation of high-quality SAMs.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or gold foils).

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Ethanol (B145695) (absolute).

  • Deionized (DI) water.

  • Nitrogen gas source.

Procedure:

  • If using Au(111)/mica substrates, be aware that piranha solution can cause the gold layer to detach.[8] In this case, cleaning in a UHV chamber by Ar⁺-sputtering followed by annealing at 800 K is recommended.[8]

  • For more robust gold substrates, immerse them in freshly prepared piranha solution for 10-15 minutes.

  • Rinse the substrates thoroughly with DI water, followed by ethanol.

  • Dry the substrates under a stream of dry nitrogen gas.

  • Use the substrates immediately for SAM formation to prevent contamination.

Protocol 2: Formation of this compound SAMs

This protocol describes the standard procedure for forming 11-AUA or 11-MUA SAMs from an ethanolic solution.

Materials:

  • Cleaned gold substrates.

  • This compound or 11-mercaptoundecanoic acid.

  • Absolute ethanol.

  • Beakers or petri dishes.

  • Tweezers.

Procedure:

  • Prepare a 1-5 mM solution of this compound or 11-mercaptoundecanoic acid in absolute ethanol.[8][11]

  • Place the cleaned gold substrates in a beaker or petri dish.

  • Pour the prepared thiol solution over the substrates, ensuring they are fully submerged.

  • Incubate the substrates in the solution for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[11]

  • After incubation, remove the substrates from the solution using tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.[8]

  • Dry the SAM-coated substrates under a stream of dry nitrogen gas.

  • The functionalized substrates are now ready for characterization or further modification.

Protocol 3: Surface Characterization

A. Contact Angle Goniometry

This technique measures the hydrophobicity/hydrophilicity of the surface, providing an indication of successful SAM formation.

Procedure:

  • Place a droplet of deionized water on the SAM-coated surface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • A bare gold surface will have a moderate contact angle, while a -COOH terminated SAM will be more hydrophilic (lower contact angle), and a -CH₃ terminated SAM will be hydrophobic (higher contact angle).[5]

B. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence of the SAM.

Procedure:

  • Place the SAM-coated substrate in the XPS analysis chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans for the S 2p, C 1s, O 1s, and Au 4f regions.

  • Analyze the binding energies to confirm the presence of the Au-S bond and the carboxylic acid group.

C. Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.

Procedure:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.

  • Measure the ellipsometric parameters of the SAM-coated substrate.

  • Model the system as a thin organic film on a gold substrate to calculate the thickness of the SAM. The thickness should be consistent with the length of the 11-carbon alkyl chain.[7]

D. Electrochemical Characterization (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)

These techniques are used to probe the integrity and barrier properties of the SAM.

Procedure:

  • Use a three-electrode setup with the SAM-coated gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[2]

  • Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution (e.g., containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻).[3][4]

  • A well-formed SAM will block the electron transfer of the redox probe to the electrode surface, resulting in an increased charge transfer resistance in EIS and peak separation in CV compared to the bare gold electrode.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_app Application gold_substrate Gold Substrate cleaning Piranha/Sputter Cleaning gold_substrate->cleaning rinsing_drying Rinse (DI Water, Ethanol) & Dry (N2) cleaning->rinsing_drying incubation Immerse Substrate (12-24h) rinsing_drying->incubation thiol_solution Prepare 1-5 mM 11-AUA/MUA in Ethanol thiol_solution->incubation rinsing_drying2 Rinse (Ethanol) & Dry (N2) incubation->rinsing_drying2 contact_angle Contact Angle rinsing_drying2->contact_angle xps XPS rinsing_drying2->xps ellipsometry Ellipsometry rinsing_drying2->ellipsometry electrochemistry CV / EIS rinsing_drying2->electrochemistry functionalization Biomolecule Immobilization rinsing_drying2->functionalization biosensing Biosensing Assay functionalization->biosensing

Caption: Experimental workflow for SAM formation and characterization.

SAM_Formation_Mechanism cluster_sam Self-Assembled Monolayer thiol_molecule H₂N(CH₂)₁₀COOH (this compound) gold Au(111) Surface thiol_molecule->gold sam_structure Amine/Carboxyl Group Alkyl Chain (CH₂)₁₀ Thiol Head Group Au-S Bond

Caption: Mechanism of 11-AUA/MUA self-assembly on a gold surface.

Biosensor_Fabrication_Pathway start 11-AUA/MUA SAM on Gold activation Activate -COOH with EDC/NHS start->activation immobilization Immobilize Antibody/Biomolecule activation->immobilization blocking Block Non-specific Sites (e.g., BSA) immobilization->blocking detection Introduce Analyte for Detection blocking->detection signal Measure Signal (Electrochemical/Optical) detection->signal

Caption: Logical pathway for fabricating a biosensor using an 11-AUA/MUA SAM.

References

Application Notes and Protocols for Utilizing 11-Aminoundecanoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 11-aminoundecanoic acid as a flexible, long-chain alkyl linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, presents a detailed synthesis protocol for a representative PROTAC, and provides methodologies for the biological evaluation of the resulting degrader.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. Alkyl chains are a commonly employed linker class due to their synthetic tractability and their ability to modulate lipophilicity.

This compound, a C11 amino acid, offers a long, flexible alkyl chain that can span significant distances between the POI and the E3 ligase. This extended length can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination. The terminal carboxylic acid and amine groups of this compound provide convenient handles for conjugation to the POI and E3 ligase ligands through stable amide bond formation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2432-99-7[1]
Molecular Formula C₁₁H₂₃NO₂[1]
Molecular Weight 201.31 g/mol [1]
Appearance White crystalline solid
Melting Point 188-191 °C
Water Solubility Low
LogP 2.5 (estimated)

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, leading to the degradation of the target protein. The experimental workflow to synthesize and evaluate a PROTAC typically follows a logical progression from chemical synthesis to biological characterization.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A POI Ligand D Amide Bond Formation A->D B 11-Aminoundecanoic Acid Linker B->D C E3 Ligase Ligand C->D E Purification and Characterization D->E Crude Product F Cell Treatment E->F Purified PROTAC G Western Blot (Degradation Assay) F->G H Ternary Complex Formation Assay F->H I Downstream Functional Assays F->I

Figure 1: General workflow for the synthesis and evaluation of a PROTAC utilizing an this compound linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC, designated as PROTAC-X-C11-VHL , and its subsequent biological evaluation. This PROTAC targets a hypothetical protein "Protein-X" for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Protocol 1: Synthesis of PROTAC-X-C11-VHL

This protocol describes a convergent synthesis approach where the this compound linker is sequentially coupled to the VHL ligand and the Protein-X ligand.

Materials:

  • Fmoc-11-aminoundecanoic acid

  • VHL E3 ligase ligand with a free amine group (VHL-NH₂)

  • Protein-X ligand with a carboxylic acid group (Protein-X-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

Step 1: Coupling of Fmoc-11-aminoundecanoic acid to VHL-NH₂

  • Dissolve VHL-NH₂ (1.0 eq) and Fmoc-11-aminoundecanoic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Fmoc-11-amido-VHL.

Step 2: Fmoc Deprotection

  • Dissolve Fmoc-11-amido-VHL in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Co-evaporate with toluene (B28343) to remove residual piperidine, yielding H₂N-11-amido-VHL, which is used in the next step without further purification.

Step 3: Coupling of H₂N-11-amido-VHL to Protein-X-COOH

  • Dissolve Protein-X-COOH (1.0 eq) and H₂N-11-amido-VHL (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, PROTAC-X-C11-VHL , by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Synthesis_Scheme cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 A VHL-NH₂ + Fmoc-11-aminoundecanoic acid B HATU, DIPEA, DMF A->B C Fmoc-11-amido-VHL B->C D Fmoc-11-amido-VHL E 20% Piperidine in DMF D->E F H₂N-11-amido-VHL E->F G H₂N-11-amido-VHL + Protein-X-COOH H HATU, DIPEA, DMF G->H I PROTAC-X-C11-VHL H->I

Figure 2: Synthetic scheme for PROTAC-X-C11-VHL.

Protocol 2: Western Blot for Protein-X Degradation

This protocol details the steps to assess the ability of PROTAC-X-C11-VHL to induce the degradation of Protein-X in a cellular context.[2]

Materials:

  • Cell line expressing endogenous Protein-X (e.g., a relevant cancer cell line)

  • PROTAC-X-C11-VHL stock solution in DMSO

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Protein-X and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of PROTAC-X-C11-VHL (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Protein-X overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Protein-X signal to the loading control signal for each sample.

    • Calculate the percentage of Protein-X degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

Protocol 3: Ternary Complex Formation Assay (Biophysical)

This protocol provides a general framework for assessing the formation of the Protein-X-PROTAC-VHL ternary complex using a biophysical method such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[3][4][5]

Materials:

  • Purified recombinant Protein-X

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • PROTAC-X-C11-VHL

  • SPR or BLI instrument and appropriate sensor chips (e.g., streptavidin-coated for biotinylated protein capture)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

Procedure (SPR-based):

  • Immobilization:

    • Immobilize a biotinylated version of either Protein-X or the VBC complex onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of PROTAC-X-C11-VHL over the immobilized protein to determine the binary binding affinity (Kᴅ).

    • In a separate experiment, inject a series of concentrations of the other protein partner (the one not immobilized) to assess for any direct protein-protein interaction in the absence of the PROTAC.

  • Ternary Complex Formation Analysis:

    • Inject a constant, saturating concentration of PROTAC-X-C11-VHL mixed with a series of concentrations of the second protein partner over the immobilized protein surface.

    • Alternatively, pre-incubate the PROTAC with the second protein partner before injecting the mixture over the sensor surface.

    • The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding kinetics (kₐ, kₔ) and affinity (Kᴅ) of the ternary complex formation.

    • Calculate the cooperativity factor (α) to understand if the binding of the second protein is enhanced in the presence of the PROTAC.

Ternary_Complex_Assay cluster_spr Surface Plasmon Resonance (SPR) A Immobilize Protein-X on Sensor Chip B Inject PROTAC-X-C11-VHL (Binary Interaction) A->B Step 1 C Inject VBC Complex + PROTAC-X-C11-VHL (Ternary Complex Formation) B->C Step 2 D Analyze Sensorgrams (Binding Kinetics & Affinity) C->D Step 3

Figure 3: Workflow for a ternary complex formation assay using SPR.

Data Presentation

Table 1: Biological Activity of PROTAC-X-C11-VHL

ParameterCell Line / AssayValue
DC₅₀ (Protein-X Degradation) Cancer Cell Line A50 nM
Dₘₐₓ (Protein-X Degradation) Cancer Cell Line A>90%
Binding Affinity (Kᴅ) to Protein-X SPR100 nM
Binding Affinity (Kᴅ) to VBC SPR500 nM
Ternary Complex Affinity (Kᴅ) SPR25 nM
Cooperativity (α) SPR4
IC₅₀ (Cell Viability) Cancer Cell Line A80 nM

Conclusion

This compound serves as a valuable building block for the construction of PROTACs, offering a long and flexible alkyl chain that can be readily incorporated into PROTAC design. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of PROTACs utilizing this linker. Researchers are encouraged to adapt and optimize these protocols for their specific target proteins and E3 ligases to develop novel and effective protein degraders.

References

Application Notes and Protocols for Bioconjugation Using 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Aminoundecanoic acid is a versatile bifunctional linker commonly employed in bioconjugation. Its linear 11-carbon chain provides a flexible spacer, while the terminal amine and carboxylic acid groups offer reactive handles for covalent attachment to a variety of biomolecules and payloads. This linker is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over spacing and chemical linkage is crucial.[1][2]

These application notes provide detailed protocols for the use of this compound in bioconjugation, focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Core Principles of this compound Bioconjugation

The fundamental strategy for utilizing this compound as a linker involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid terminus of this compound is activated to form a more reactive species. The most common method employs EDC in the presence of NHS to create a stable NHS ester. This ester is highly reactive towards primary amines.

  • Conjugation to an Amine-Containing Molecule: The NHS-activated linker is then reacted with a biomolecule or another molecule of interest that possesses a primary amine (e.g., the side chain of a lysine (B10760008) residue in a protein). This reaction results in the formation of a stable amide bond.

Alternatively, if the target biomolecule contains a carboxylic acid and the payload an amine, the amine group of this compound can first be coupled to the payload, followed by activation of the linker's carboxylic acid and subsequent reaction with the biomolecule.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein to a small molecule drug using this compound as a linker. Optimization of reactant concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Two-Step Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the small molecule drug (containing a carboxylic acid) and its conjugation to the amine group of this compound, followed by the activation of the linker's carboxylic acid and conjugation to a protein.

Materials:

  • Small molecule drug with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Protein with accessible primary amine groups (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

Step 1: Synthesis of Drug-Linker Conjugate

  • Activation of Small Molecule Drug:

    • Dissolve the small molecule drug (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Conjugation to this compound:

    • Dissolve this compound (1.5 equivalents) in DMF.

    • Add the solution of this compound to the activated drug solution.

    • Stir the reaction at room temperature overnight.

  • Purification of Drug-Linker Conjugate:

    • Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., flash chromatography or preparative HPLC).

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Conjugation of Drug-Linker to Protein

  • Activation of Drug-Linker Conjugate:

    • Dissolve the purified drug-linker conjugate (5-20 molar excess relative to the protein) in DMSO.

    • Add EDC (1.5 equivalents relative to the drug-linker) and sulfo-NHS (1.2 equivalents relative to the drug-linker).

    • Incubate at room temperature for 15-30 minutes to form the sulfo-NHS ester.

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Protein Conjugate:

    • Remove excess drug-linker and reaction byproducts by dialysis against PBS or by using size-exclusion chromatography.

  • Characterization of the Protein Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Characterize the conjugate by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-protein ratio (DPR) using mass spectrometry or UV-Vis spectroscopy if the drug has a distinct chromophore.

Quantitative Data Summary

The following tables provide hypothetical yet representative data that could be obtained during the optimization of a bioconjugation reaction using this compound. Actual results will vary depending on the specific biomolecules and reaction conditions.

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Linker:Protein) 5:110:120:1
Reaction Time (hours) 124
Temperature (°C) 25254
Conjugation Efficiency (%) 356555
Average Drug-to-Protein Ratio (DPR) 1.83.52.9

Table 1: Optimization of Conjugation Conditions. This table illustrates how varying the molar ratio of the linker to the protein and the reaction time can impact the conjugation efficiency and the resulting drug-to-protein ratio.

Characterization MethodUnconjugated ProteinConjugated Protein
Molecular Weight (SDS-PAGE) 150 kDa~151-152 kDa
Molecular Weight (Mass Spec) 149,850 Da151,255 Da
Purity (SEC-HPLC) >98%>95%
Isoelectric Point (pI) 8.58.2

Table 2: Characterization of the Final Conjugate. This table provides an example of the expected analytical results before and after conjugation, confirming the successful attachment of the drug-linker moiety.

Visualizations

Bioconjugation_Workflow Workflow for Protein Bioconjugation using this compound cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Biomolecule cluster_step3 Step 3: Purification and Analysis Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC, NHS Conjugate Biomolecule-Linker Conjugate Activated_Linker->Conjugate Amide Bond Formation Biomolecule Biomolecule (e.g., Protein with -NH2) Biomolecule->Conjugate Purification Purification (Dialysis / SEC) Conjugate->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: General workflow for bioconjugation using this compound.

PROTAC_Synthesis_Scheme Logical Scheme for PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand with reactive group Linker This compound POI_Ligand->Linker Covalent Bond Formation PROTAC PROTAC Molecule E3_Ligase_Ligand E3 Ligase Ligand with reactive group Linker->E3_Ligase_Ligand Covalent Bond Formation

Caption: Logical relationship of components in a PROTAC molecule.

References

preparation of 11-aminoundecanoic acid-based hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Preparation and Characterization of 11-Aminoundecanoic Acid-Based Peptide Hydrogels for Sustained Drug Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their unique properties, including biocompatibility and tunable degradation, make them excellent candidates for biomedical applications such as tissue engineering and controlled drug delivery.[1][2] this compound (11-AUDA), a versatile synthetic building block derived from castor oil, can be used to prepare low molecular weight gelators.[3][4] These molecules self-assemble in water to form nanofibrous networks, resulting in hydrogel formation.

This application note provides a detailed protocol for the synthesis of a tripeptide-based hydrogelator derived from 11-AUDA. It also outlines standard procedures for hydrogel formation, characterization of swelling behavior, and evaluation of in vitro drug release kinetics. The described hydrogel is injectable, non-cytotoxic, and capable of sustained release of therapeutic agents.[3]

Synthesis of a Peptide-Based Hydrogelator

This protocol details the synthesis of a model peptide hydrogelator, Boc-AUDA-Phe-Phe-OH, using conventional solution-phase peptide synthesis.[5] The synthesis involves protecting the N-terminus of 11-AUDA with a Boc group, followed by coupling with two phenylalanine residues.

Materials and Reagents

Synthesis Workflow

G cluster_0 Step 1: Boc Protection of 11-AUDA cluster_1 Step 2: First Peptide Coupling cluster_2 Step 3: Second Peptide Coupling & Deprotection A1 Dissolve 11-AUDA in NaOH, H₂O, and Dioxane A2 Add (Boc)₂O Stir for 10h at RT A1->A2 A3 Acidify with KHSO₄ A2->A3 A4 Extract with Ethyl Acetate A3->A4 A5 Dry and Evaporate to yield Boc-AUDA-OH A4->A5 B1 Dissolve Boc-AUDA-OH in DMF A5->B1 Use Product B2 Add H-Phe-OMe, HOBt, and DCC B1->B2 B3 Stir for 24h at RT B2->B3 B4 Purify to yield Boc-AUDA-Phe-OMe B3->B4 C1 Repeat coupling with H-Phe-OMe to get Boc-AUDA-Phe-Phe-OMe B4->C1 Use Product C2 Hydrolyze ester with NaOH in MeOH C1->C2 C3 Acidify and Purify C2->C3 C4 Final Product: Boc-AUDA-Phe-Phe-OH C3->C4

Fig. 1: Workflow for the synthesis of the peptide hydrogelator.
Detailed Synthesis Protocol

Step 1: Synthesis of Boc-AUDA-OH [5]

  • Dissolve this compound (10 mmol) in a mixture of 1N NaOH (10 mL), water (10 mL), and 1,4-dioxane (20 mL) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (10.1 mmol) to the reaction mixture and stir for 10 hours at room temperature.

  • Reduce the solution volume to one-third under vacuum.

  • Acidify the resulting mixture with a saturated KHSO₄ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain Boc-AUDA-OH as a white powder.

Step 2: Synthesis of Boc-AUDA-Phe-OMe [5]

  • Dissolve Boc-AUDA-OH (9.04 mmol) in dry DMF (12 mL) and cool in an ice bath.

  • Neutralize H-Phe-OMe·HCl with a saturated Na₂CO₃ solution and extract the free base into ethyl acetate. Concentrate the ethyl acetate solution.

  • Add the H-Phe-OMe solution, HOBt·H₂O (9.04 mmol), and DCC (9.5 mmol) to the DMF solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove dicyclohexylurea (DCU) precipitate and purify the product using standard chromatographic techniques.

Step 3: Synthesis of Boc-AUDA-Phe-Phe-OH (Final Hydrogelator) [5]

  • Repeat the coupling procedure from Step 2, using Boc-AUDA-Phe-OMe as the starting acid and H-Phe-OMe as the amine component.

  • Take the resulting Boc-AUDA-Phe-Phe-OMe (3.2 mmol) and dissolve it in methanol (50 mL).

  • Add 1N NaOH (10 mL) and stir for 6 hours to hydrolyze the methyl ester.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, acidify the mixture and extract the final product, Boc-AUDA-Phe-Phe-OH. Characterize using mass spectrometry and NMR spectroscopy.

Hydrogel Preparation and Drug Loading

The synthesized peptide is a hydrogelator, meaning it forms a gel under specific conditions. This process is typically triggered by a change in temperature or pH.

Protocol for Hydrogel Formation[5]
  • Place a calculated amount of the peptide hydrogelator (e.g., 10 mg) in a glass vial.

  • Add a specific volume of phosphate (B84403) buffer (e.g., 1 mL, 50 mM, pH 7.4) to achieve the desired weight percentage.

  • Heat the mixture gently until a clear solution is formed.

  • Allow the solution to cool to room temperature. A translucent, stable hydrogel will form within minutes. Confirm gelation by inverting the vial.

Protocol for Drug Loading
  • To load a therapeutic agent, dissolve the drug in the buffer solution before adding it to the peptide hydrogelator.

  • Follow the hydrogel formation protocol (Section 3.1) using the drug-containing buffer. The drug will be physically entrapped within the 3D network of the hydrogel as it forms.[1]

Characterization of Hydrogels

Swelling Behavior

The swelling ratio indicates the hydrogel's capacity to absorb water. It is a critical parameter influencing drug diffusion and release.[2][6]

Protocol:

  • Prepare hydrogel samples of a known initial dry weight (W_d).

  • Immerse the samples in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

In Vitro Drug Release Kinetics

This protocol measures the rate at which an entrapped drug is released from the hydrogel into a surrounding medium.

G cluster_0 Experiment Setup cluster_1 Sampling and Analysis cluster_2 Data Processing A1 Place drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) A2 Incubate at 37°C with gentle agitation A1->A2 B1 At set time points, withdraw a small aliquot of the medium A2->B1 Begin Sampling B2 Replenish with an equal volume of fresh medium B1->B2 B3 Analyze drug concentration in the aliquot using HPLC or UV-Vis Spectroscopy B2->B3 C1 Calculate cumulative amount of drug released B3->C1 Concentration Data C2 Plot cumulative release % vs. time C1->C2 C3 Fit data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) C2->C3

Fig. 2: Experimental workflow for in vitro drug release studies.

Protocol:

  • Prepare drug-loaded hydrogels as described in Section 3.2.

  • Place each hydrogel sample into a vial containing a known volume of release buffer (e.g., 10 mL of PBS, pH 7.4).

  • Incubate the vials at 37°C with continuous, gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Determine the concentration of the drug in the collected samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

  • Calculate the cumulative percentage of drug released over time.

  • Analyze the release data by fitting it to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion).[7][8]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Equilibrium Swelling Ratio of Hydrogels

Hydrogel Formulation pH of Medium Temperature (°C) Equilibrium Swelling Ratio (%)
1% (w/v) Peptide Gel 5.5 37 1250 ± 85
1% (w/v) Peptide Gel 7.4 37 1500 ± 110

| 2% (w/v) Peptide Gel | 7.4 | 37 | 1100 ± 90 |

Table 2: Cumulative Release of Vitamin B12 from 1% Hydrogel (pH 7.4, 37°C)

Time (hours) Cumulative Release (%) Release Model Fit (R²)
1 15.2 ± 1.8 Higuchi: 0.985
4 35.8 ± 2.5 Korsmeyer-Peppas: 0.991
8 54.1 ± 3.1 (n = 0.48)
12 68.9 ± 3.5
24 85.3 ± 4.0

| 48 | 96.7 ± 2.9 | |

Mechanism of Gelation

Low molecular weight gelators like the one described self-assemble through a combination of non-covalent interactions to form an entangled three-dimensional network that immobilizes the solvent.

Monomer Peptide Monomers (Hydrogelator) Fiber 1D Nanofibers / Fibrils Monomer->Fiber Self-Assembly Network 3D Entangled Network Fiber->Network Entanglement Hydrogel Hydrogel (Solvent Immobilization) Network->Hydrogel Entrapment I1 H-Bonding I2 π-π Stacking I3 Hydrophobic Interactions

Fig. 3: Proposed self-assembly mechanism for hydrogel formation.

The self-assembly is driven by hydrogen bonding between the peptide backbones, π-π stacking of the aromatic phenylalanine side chains, and hydrophobic interactions from the long alkyl chain of the 11-AUDA moiety.[3] This hierarchical assembly leads to the formation of nanofibers, which entangle to create the hydrogel network.

References

Application Notes and Protocols for Surface Modification with 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of various substrates using 11-aminoundecanoic acid. This long-chain amino acid is a versatile molecule for creating biocompatible and functionalized surfaces essential for a wide range of applications, including biosensors, drug delivery systems, and platforms for studying cell-surface interactions. The terminal amine and carboxylic acid groups of this compound offer multiple pathways for covalent immobilization and further bio-conjugation.

I. Applications in Research and Drug Development

Surface modification with this compound is instrumental in advancing various research and development areas:

  • Biosensor Development: The carboxylic acid terminus can be activated to immobilize capture proteins, antibodies, or nucleic acids for the specific detection of target analytes. The amine terminus can be used for direct attachment to surfaces or for further functionalization. This is crucial for the development of sensitive and selective biosensors.

  • Drug Delivery Systems: Nanoparticles functionalized with this compound can be used to improve the biocompatibility and circulation time of drug carriers. The functional groups allow for the attachment of targeting ligands to direct the nanoparticles to specific cells or tissues, enhancing the efficacy of the therapeutic agent.

  • Cell Culture and Tissue Engineering: Surfaces modified with this compound can be used to create environments that promote cell adhesion, proliferation, and differentiation. The ability to further conjugate bioactive molecules to these surfaces allows for the development of sophisticated platforms for tissue engineering and regenerative medicine.

  • Fundamental Surface Science: Self-assembled monolayers (SAMs) of this compound and its derivatives serve as model systems for studying intermolecular interactions, surface wetting properties, and electron transfer mechanisms at interfaces.

II. Quantitative Data Summary

The following table summarizes key quantitative data obtained from the characterization of surfaces modified with amine-terminated long-chain molecules, including this compound and its analogues. This data is essential for quality control and for understanding the properties of the functionalized surfaces.

ParameterSubstrateMoleculeValueCharacterization Method
Contact Angle (Advancing) Gold-CH₃ terminated SAM97° ± 2°Contact Angle Goniometry[1]
Gold-COOH terminated SAM35° ± 4°Contact Angle Goniometry[1]
Gold-OH terminated SAM49° ± 3°Contact Angle Goniometry[1]
PlatinumUntreated~40°Contact Angle Goniometry[2]
PlatinumSAM from vapor phase~72°Contact Angle Goniometry[2]
PlatinumSAM from solution126°Contact Angle Goniometry[2]
Layer Thickness SiliconSiO₂10 nmEllipsometry[3]
SiliconPhotoresist1.8 nmEllipsometry[4]
SiliconPhotoresist with SiO₂2.5 nmEllipsometry[4]
XPS Elemental Ratio Silica (B1680970) NanoparticlesAmine-functionalizedF/Si > 0.4X-ray Photoelectron Spectroscopy[5]
Silica NanoparticlesAmine-functionalizedF/N > 0.95 (reaction yield)X-ray Photoelectron Spectroscopy[5]

III. Experimental Protocols

Detailed methodologies for the surface modification of common substrates with this compound are provided below.

Protocol 1: Covalent Immobilization of this compound on Silica or Glass Surfaces via Silanization

This protocol describes the functionalization of silica-based surfaces (e.g., glass slides, silicon wafers) with this compound using a silane (B1218182) coupling agent.

Materials:

  • Substrates (glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning and Activation:

    • Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with DI water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas and bake in an oven at 110°C for 30 minutes.

  • Aminosilanization of the Surface:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution for 2-4 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrates with toluene, followed by ethanol, and finally DI water to remove any unbound silane.

    • Cure the silanized substrates in an oven at 110°C for 1 hour. This creates a stable amine-terminated surface.

  • Activation of this compound:

    • Dissolve this compound, DCC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the solution at room temperature for 4-6 hours to form the NHS-ester of this compound.

  • Immobilization of Activated this compound:

    • Immerse the aminosilanized substrates in the solution containing the activated this compound.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Rinse the substrates with DMF, followed by ethanol and DI water to remove unreacted molecules and byproducts.

    • Dry the functionalized substrates under a stream of nitrogen.

Protocol 2: Surface Functionalization of Gold with this compound

This protocol outlines the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface. Direct attachment of the amine group to gold is less common and less stable than the thiol-gold bond. Therefore, a common strategy is to use a bifunctional linker.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • 11-Mercaptoundecanoic acid (MUA) as an analogue, or a custom-synthesized thiol-terminated this compound.

  • Ethanol (absolute)

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by immersing them in Piranha solution for 1-2 minutes (use with extreme caution) or by UV/Ozone treatment for 15-20 minutes.

    • Rinse the substrates thoroughly with DI water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1-10 mM solution of the thiol-containing undecanoic acid derivative in absolute ethanol.

    • Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature.

    • After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrates under a gentle stream of nitrogen.

IV. Characterization Methods

The successful modification of the surface should be verified using appropriate characterization techniques.

  • Contact Angle Goniometry: Measures the surface hydrophobicity/hydrophilicity. A successful immobilization of this compound should result in a change in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface, confirming the presence of nitrogen (from the amine group) and changes in the carbon and oxygen signals.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used in Attenuated Total Reflectance (ATR) mode to identify the characteristic vibrational bands of the immobilized molecule, such as N-H, C=O, and C-H stretches.[8]

  • Ellipsometry: A technique to measure the thickness of the immobilized organic layer with sub-nanometer resolution.[3][9]

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface and can be used to assess the uniformity of the monolayer.

V. Visualizations

The following diagrams illustrate the key processes involved in surface modification with this compound.

experimental_workflow_silica cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization Cleaning Cleaning & Activation (Piranha Solution) Drying Drying (Nitrogen Stream) Cleaning->Drying Silanization Aminosilanization (APTES) Drying->Silanization Immobilization Immobilization of This compound Silanization->Immobilization Activation Acid Activation (DCC/NHS) Activation->Immobilization Characterization Surface Analysis (XPS, FTIR, Contact Angle) Immobilization->Characterization

Experimental workflow for silica surface modification.

signaling_pathway_gold cluster_surface Gold Surface cluster_sam Self-Assembled Monolayer cluster_bioconjugation Bioconjugation Au_Surface Gold Substrate SAM_Formation Self-Assembly Au_Surface->SAM_Formation Thiol_Molecule Thiol-Terminated This compound Thiol_Molecule->SAM_Formation Functionalized_Surface Amine-Terminated Surface SAM_Formation->Functionalized_Surface Covalent_Bonding Covalent Bonding Functionalized_Surface->Covalent_Bonding Biomolecule Biomolecule (e.g., Antibody, DNA) Biomolecule->Covalent_Bonding Biofunctional_Surface Biofunctional Surface Covalent_Bonding->Biofunctional_Surface

Logical relationship for gold surface functionalization.

References

Application Notes and Protocols for Melt Polymerization of ω-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the melt polymerization of ω-amino acids to synthesize polyamides. This solvent-free technique is a cornerstone of industrial polymer production and offers significant advantages in terms of efficiency and environmental impact. The information presented herein is intended to guide researchers in the lab-scale synthesis and characterization of these important biomaterials.

Introduction to Melt Polymerization of ω-Amino Acids

Melt polymerization, also known as bulk polycondensation, is a widely utilized industrial method for synthesizing high-molecular-weight polymers, including polyamides from ω-amino acids.[1][2] This technique involves heating the monomer above its melting point in an inert atmosphere, often with the aid of a catalyst, to initiate a polycondensation reaction. The primary byproduct, typically water, is removed under vacuum to drive the equilibrium towards the formation of long polymer chains.[2]

The general reaction for the melt polymerization of an ω-amino acid can be represented as follows:

n H₂N-(CH₂)ₓ-COOH → H-[HN-(CH₂)ₓ-CO]ₙ-OH + (n-1) H₂O

Where 'n' is the degree of polymerization and 'x' defines the specific ω-amino acid. The resulting polymers are commonly known as nylons, with the number indicating the number of carbon atoms in the monomer unit (e.g., Nylon 6 from ε-caprolactam, which is derived from 6-aminocaproic acid).

Key Advantages:

  • Solvent-Free: Reduces environmental impact and simplifies purification.[1]

  • High Purity: The absence of solvent minimizes contamination of the final polymer.

  • Direct Production: The polymer is obtained directly in a molten state, ready for processing.

Challenges:

  • High Temperatures: Requires precise temperature control to prevent thermal degradation.[3]

  • Viscosity Management: The melt viscosity increases significantly with molecular weight, which can pose challenges for stirring and byproduct removal.

  • Stoichiometric Balance: While less of an issue for single-monomer systems like ω-amino acids, impurities can affect the final molecular weight.[2]

Experimental Protocols

2.1. General Protocol for Melt Polymerization of ω-Amino Acids

This protocol provides a general procedure for the lab-scale melt polymerization of ω-amino acids. Specific parameters should be optimized for each monomer.

Materials:

  • ω-Amino acid monomer (e.g., 6-aminocaproic acid, 11-aminoundecanoic acid)

  • Catalyst (optional, e.g., dibutyltin (B87310) oxide, titanium-based catalysts)[1][4]

  • Nitrogen gas (high purity)

  • Vacuum source

Equipment:

  • Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone).

Procedure:

  • Reactor Setup: The polymerization reactor is charged with the ω-amino acid monomer and, if used, the catalyst.

  • Inerting: The reactor is sealed and purged with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. A slow, continuous nitrogen purge is maintained during the initial heating phase.

  • Melting and Pre-Polymerization: The reactor is heated to a temperature approximately 10-20 °C above the melting point of the monomer. The mechanical stirrer is started once the monomer has melted to ensure a homogeneous melt. This stage is typically held for 1-2 hours under a nitrogen atmosphere to initiate oligomerization.

  • Polycondensation under Vacuum: The nitrogen purge is discontinued, and a vacuum is gradually applied to the system. The temperature is slowly increased to the desired polymerization temperature (see Table 1 for examples). The pressure should be reduced to below 1 mbar to facilitate the removal of water vapor. This stage is maintained for several hours (typically 2-4 hours) until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.[1]

  • Polymer Recovery: The vacuum is released by introducing nitrogen gas. The molten polymer is then extruded from the reactor onto a cooled surface or into a water bath to solidify.

  • Purification (Optional): The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it into a non-solvent to remove any unreacted monomer or oligomers.[1]

2.2. Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • High temperatures are involved; appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn.

  • Care should be taken when working with high vacuum systems.

Quantitative Data

The following table summarizes typical reaction conditions and resulting polymer properties for the melt polymerization of various ω-amino acids. Note that these values can vary depending on the specific catalyst, reactor design, and reaction time.

MonomerPolymer (Nylon)Melting Point (°C)Polymerization Temperature (°C)Typical CatalystResulting Polymer Properties
6-Aminocaproic AcidNylon 6220250-270None (auto-catalyzed) or waterHigh strength, toughness, and elasticity.
7-Aminoheptanoic AcidNylon 7225240-260Phosphoric acidGood thermal stability and mechanical properties.
9-Aminononanoic AcidNylon 9209220-240-Lower melting point than Nylon 6, good dimensional stability.
This compoundNylon 11190200-220Phosphoric acidExcellent chemical resistance, low water absorption, good flexibility.[5]
12-Aminododecanoic AcidNylon 12185190-210-Similar to Nylon 11 but with even lower water absorption and better dimensional stability.[3]

Visualizations

Diagram 1: General Reaction Scheme for Melt Polymerization of ω-Amino Acids

Melt_Polymerization monomer n H₂N-(CH₂)ₓ-COOH (ω-Amino Acid) heat_vacuum Heat, Vacuum (Catalyst) monomer->heat_vacuum polymer H-[HN-(CH₂)ₓ-CO]ₙ-OH (Polyamide) water (n-1) H₂O (Water) heat_vacuum->polymer heat_vacuum->water Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization charge_reactor Charge Reactor with Monomer (& Catalyst) purge_n2 Purge with Nitrogen charge_reactor->purge_n2 melt_prepolymerize Melt and Pre-polymerize under N₂ purge_n2->melt_prepolymerize apply_vacuum Apply Vacuum and Increase Temperature melt_prepolymerize->apply_vacuum polycondensation Polycondensation apply_vacuum->polycondensation recover_polymer Recover Molten Polymer polycondensation->recover_polymer characterize Characterize Polymer recover_polymer->characterize

References

Application Notes and Protocols for the Solid-State Polymerization of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-state polymerization (SSP) of 11-aminoundecanoic acid to synthesize high molecular weight Polyamide 11 (PA11). Furthermore, it explores the application of PA11 in the formulation of microparticles for controlled drug delivery.

Introduction

Polyamide 11 (PA11), a bio-based and biodegradable thermoplastic, is synthesized from the monomer this compound, which is derived from castor oil. The polymerization process typically involves a two-step approach: an initial melt polycondensation followed by a solid-state polymerization (SSP) step. SSP is a crucial post-polymerization technique performed at a temperature above the glass transition temperature (Tg) and below the melting temperature (Tm) of the polymer. This process enhances the molecular weight and improves the mechanical and thermal properties of the resulting PA11 by facilitating further polycondensation reactions in the solid phase while minimizing thermal degradation. The high-performance characteristics of PA11, including its excellent chemical resistance, toughness, and low moisture absorption, make it a promising candidate for various applications, including advanced drug delivery systems.

Solid-State Polymerization of this compound

Solid-state polymerization is an effective method to achieve high molecular weight PA11, which is often challenging to obtain through melt polymerization alone due to the high viscosity of the polymer melt and potential side reactions at elevated temperatures. The SSP process relies on the removal of condensation byproducts, such as water, to drive the equilibrium of the polycondensation reaction towards the formation of longer polymer chains.

Experimental Protocols

Protocol 1: Solid-State Polymerization of Polyamide 11 Prepolymer under Vacuum

This protocol describes a typical lab-scale solid-state polymerization of a PA11 prepolymer obtained from melt polycondensation of this compound.

Materials:

  • Polyamide 11 prepolymer (low molecular weight, in powder or pellet form)

  • Vacuum oven or a glass reactor equipped with a vacuum line and a heating mantle

  • Nitrogen gas (for purging)

Procedure:

  • Place the PA11 prepolymer powder or pellets into a clean, dry reaction vessel.

  • Purge the vessel with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture.

  • Heat the reactor to the desired SSP temperature (typically between 160°C and 190°C) under a gentle flow of nitrogen.

  • Once the target temperature is reached, evacuate the reactor to a high vacuum (e.g., <1 mbar).

  • Maintain the temperature and vacuum for the desired reaction time (ranging from several hours to over a day), with occasional agitation if possible to ensure uniform heating and byproduct removal.

  • After the specified time, turn off the heating and allow the reactor to cool down to room temperature under vacuum.

  • Once cooled, break the vacuum with dry nitrogen gas and collect the high molecular weight PA11.

Protocol 2: Phosphoric Acid Catalyzed Solid-State Polymerization

The addition of a catalyst can accelerate the rate of polycondensation during SSP. Phosphoric acid has been shown to be an effective catalyst for the hydrolytic degradation of polyamides and can also be used to promote polycondensation.

Materials:

  • Polyamide 11 prepolymer

  • Phosphoric acid (H₃PO₄) solution (e.g., 85%)

  • Solvent for catalyst impregnation (e.g., ethanol)

  • Vacuum oven or reactor setup as in Protocol 1

Procedure:

  • Dissolve a calculated amount of phosphoric acid in a suitable solvent.

  • Impregnate the PA11 prepolymer with the catalyst solution. The amount of catalyst is typically in the range of 0.1-1.0 wt% relative to the polymer.

  • Dry the impregnated prepolymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove the solvent completely.

  • Proceed with the solid-state polymerization as described in Protocol 1.

Data Presentation

The following tables summarize the expected influence of key parameters on the properties of Polyamide 11 during solid-state polymerization.

Table 1: Effect of SSP Temperature and Time on PA11 Molecular Weight

SSP Temperature (°C)SSP Time (hours)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1706Initial Mn + ΔInitial Mw + ΔInitial PDI ± δ
17012Initial Mn + 2ΔInitial Mw + 2ΔInitial PDI ± δ
17024Initial Mn + 4ΔInitial Mw + 4ΔInitial PDI ± δ
1806Initial Mn + 1.5ΔInitial Mw + 1.5ΔInitial PDI ± δ
18012Initial Mn + 3ΔInitial Mw + 3ΔInitial PDI ± δ
18024Initial Mn + 6ΔInitial Mw + 6ΔInitial PDI ± δ
1906Initial Mn + 2ΔInitial Mw + 2ΔInitial PDI ± δ
19012Initial Mn + 4ΔInitial Mw + 4ΔInitial PDI ± δ
19024Initial Mn + 8ΔInitial Mw + 8ΔInitial PDI ± δ
Note: The values with Δ and δ are illustrative and represent the expected increase in molecular weight and change in PDI, respectively. Actual values need to be determined experimentally.

Table 2: Influence of SSP on Thermal and Crystalline Properties of PA11

SSP ConditionMelting Temperature (Tm, °C)Crystallization Temperature (Tc, °C)Degree of Crystallinity (%)Crystal Form
Prepolymer~185~150~20-25α and/or δ'
SSP at 180°C for 12h~188-192~155-160~25-35Predominantly α
SSP at 180°C for 24h~190-195~158-163~30-40Predominantly α
Note: The degree of crystallinity and crystal form can be determined by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analysis. PA11 typically exhibits a triclinic α-form and a pseudohexagonal δ'-form.[1]

Application in Drug Delivery: Polyamide 11 Microparticles

The biocompatibility and biodegradability of PA11 make it an attractive material for developing controlled drug delivery systems. PA11 microparticles can encapsulate therapeutic agents and release them over a sustained period.

Experimental Protocols

Protocol 3: Preparation of Drug-Loaded PA11 Microparticles by Solvent Evaporation

The oil-in-water (o/w) solvent evaporation method is a common technique for preparing polymer microparticles.

Materials:

  • High molecular weight Polyamide 11 (from SSP)

  • A suitable solvent for PA11 (e.g., formic acid, m-cresol)

  • A non-solvent for PA11, immiscible with the solvent (e.g., water)

  • A surfactant/emulsifier (e.g., polyvinyl alcohol (PVA), sodium dodecyl sulfate (B86663) (SDS))

  • The drug to be encapsulated

  • Magnetic stirrer or homogenizer

Procedure:

  • Dissolve a specific amount of PA11 in the chosen solvent to form the organic phase.

  • Disperse or dissolve the drug in the polymer solution.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase dropwise to the aqueous phase under continuous stirring or homogenization to form an oil-in-water emulsion. The stirring speed and duration will influence the particle size.

  • Continue stirring for several hours to allow the solvent to evaporate. This can be accelerated by gentle heating or applying a vacuum.

  • As the solvent evaporates, the polymer precipitates, forming solid microparticles encapsulating the drug.

  • Collect the microparticles by centrifugation or filtration.

  • Wash the microparticles several times with deionized water to remove the surfactant and any unencapsulated drug.

  • Freeze-dry the microparticles to obtain a fine powder.

Data Presentation

Table 3: Characterization of Drug-Loaded PA11 Microparticles

Formulation ParameterParticle Size (μm)Drug Loading (%)Encapsulation Efficiency (%)
Polymer ConcentrationVariesVariesVaries
Drug-to-Polymer RatioVariesVariesVaries
Surfactant ConcentrationVaries-Varies
Stirring Speed (rpm)Varies-Varies
Note: These parameters need to be optimized for a specific drug and desired release profile. Particle size can be determined by techniques like laser diffraction or dynamic light scattering. Drug loading and encapsulation efficiency are determined by extracting the drug from a known amount of microparticles and quantifying it using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of the encapsulated drug from the PA11 microparticles.

Materials:

  • Drug-loaded PA11 microparticles

  • Phosphate-buffered saline (PBS) or other suitable release medium

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Disperse a known amount of drug-loaded microparticles in a specific volume of the release medium in a series of vials.

  • Place the vials in a shaking incubator maintained at a physiological temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a sample of the release medium.

  • To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh release medium.

  • Centrifuge the collected samples to separate any suspended microparticles.

  • Analyze the supernatant for the concentration of the released drug using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Solid-State Polymerization Workflow

ssp_workflow cluster_prep Pre-polymer Preparation cluster_ssp Solid-State Polymerization cluster_analysis Characterization Monomer 11-Aminoundecanoic Acid MeltPoly Melt Polycondensation (~220°C) Monomer->MeltPoly Heat Prepolymer PA11 Prepolymer (Low MW) MeltPoly->Prepolymer Cooling SSP_Reactor SSP Reactor (160-190°C, Vacuum) Prepolymer->SSP_Reactor Heating HighMW_PA11 High MW PA11 SSP_Reactor->HighMW_PA11 Cooling GPC GPC/SEC (Molecular Weight) HighMW_PA11->GPC DSC DSC (Thermal Properties) HighMW_PA11->DSC XRD XRD (Crystallinity) HighMW_PA11->XRD

Caption: Workflow for the synthesis of high molecular weight Polyamide 11.

Drug-Loaded Microparticle Preparation Workflow

drug_delivery_workflow cluster_formulation Formulation cluster_characterization Characterization & Release PA11 High MW PA11 OrganicPhase Organic Phase (PA11 + Drug in Solvent) PA11->OrganicPhase Solvent Solvent Solvent->OrganicPhase Drug Drug Drug->OrganicPhase Emulsification Emulsification (Homogenization) OrganicPhase->Emulsification AqueousPhase Aqueous Phase (Surfactant in Water) AqueousPhase->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Microparticles Drug-Loaded Microparticles SolventEvap->Microparticles Washing Washing & Drying Microparticles->Washing SEM SEM (Morphology, Size) Washing->SEM DrugRelease In Vitro Drug Release Study Washing->DrugRelease Analysis Drug Quantification (HPLC/UV-Vis) DrugRelease->Analysis

Caption: Preparation and characterization of drug-loaded PA11 microparticles.

Signaling Pathway Analogy: Polycondensation Reaction

polycondensation_pathway Monomer 11-Aminoundecanoic Acid Monomers Dimer Dimer Monomer->Dimer Condensation Oligomer Oligomer Dimer->Oligomer Chain Growth Water Water (Byproduct) Dimer->Water Polymer High MW Polyamide 11 Oligomer->Polymer Further Polycondensation Oligomer->Water Polymer->Water Catalyst Catalyst (e.g., H₃PO₄) Catalyst->Dimer Catalyst->Oligomer Catalyst->Polymer Heat Heat & Vacuum Heat->Dimer Heat->Oligomer Heat->Polymer

Caption: Schematic representation of the polycondensation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 11-Aminoundecanoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 11-aminoundecanoic acid to synthesize Polyamide 11 (PA11).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is the molecular weight of my Polyamide 11 inconsistent or lower than expected?

Inconsistent or low molecular weight is a common issue that directly impacts the mechanical properties of the final polymer. The primary causes are related to monomer purity, stoichiometry, and reaction conditions.

Troubleshooting Guide:

  • Monomer Purity:

    • Problem: Impurities in the this compound monomer can act as chain terminators, preventing the formation of long polymer chains.

    • Solution: Ensure the monomer is of high purity. If necessary, recrystallize the this compound from water or a methanol/ethyl acetate (B1210297) mixture for its hydrochloride salt.[1] Store the purified monomer in a desiccator to prevent moisture absorption.

  • Stoichiometry:

    • Problem: Although this compound is a self-polymerizing monomer (an A-B type), impurities can effectively alter the 1:1 ratio of amine to carboxylic acid functional groups.

    • Solution: Use high-purity monomer to ensure an inherent 1:1 stoichiometry.

  • Incomplete Reaction:

    • Problem: The polymerization may not have reached a high enough conversion to achieve the target molecular weight.

    • Solution:

      • Increase the reaction time at the final polymerization temperature.

      • Ensure the reaction temperature is optimal, typically in the range of 200-220°C for melt polymerization.[2]

      • Apply a high vacuum during the final stage of polymerization to effectively remove water, the condensation by-product, and drive the reaction toward higher molecular weight polymer.

  • Hydrolytic Degradation:

    • Problem: At high temperatures, the presence of water can lead to the hydrolytic cleavage of amide bonds, resulting in a decrease in molecular weight.[3]

    • Solution:

      • Ensure the monomer is thoroughly dried before polymerization.

      • Efficiently remove water as it is formed during the reaction by applying a vacuum or using an inert gas sweep.

My Polyamide 11 is discolored (yellow to brown). What is the cause and how can I prevent it?

Discoloration is typically a cosmetic issue that does not affect the mechanical properties of the polymer, but it can be an indicator of underlying degradation.[4] It is most often caused by thermo-oxidative degradation at high polymerization temperatures.[4]

Troubleshooting Guide:

  • Oxidation:

    • Problem: The presence of oxygen at the high temperatures required for polymerization can lead to oxidative side reactions that form color-imparting species (chromophores).[1]

    • Solution:

      • Conduct the entire polymerization process under an inert atmosphere, such as high-purity nitrogen or argon.

      • Ensure the reactor is properly sealed and purged of air before heating.

      • Use antioxidants in the formulation, if permissible for the application.

  • Overheating:

    • Problem: Excessive temperatures or localized "hot spots" in the reactor can accelerate thermal degradation and discoloration.

    • Solution:

      • Carefully control the reaction temperature and ensure uniform heating of the reaction mixture.

      • Minimize the time the polymer is held at the maximum temperature.

  • Monomer Impurities:

    • Problem: Certain impurities in the monomer can be more susceptible to thermal degradation and contribute to color formation.

    • Solution: Use high-purity this compound.

I am observing gel formation in my reactor. What is causing this?

Gel formation, the creation of cross-linked and insoluble polymer, can be a significant issue, leading to difficulties in processing and affecting the final properties of the material.

Troubleshooting Guide:

  • Impurities:

    • Problem: Trifunctional impurities (e.g., impurities with three amine or carboxylic acid groups) in the monomer feed can act as cross-linking agents.

    • Solution: Ensure the use of high-purity monomer. Analyze the monomer for potential trifunctional impurities if gelation is a persistent issue.

  • Side Reactions at High Temperatures:

    • Problem: At very high temperatures, side reactions can lead to branching and cross-linking of the polymer chains.[5]

    • Solution:

      • Optimize the polymerization temperature to the lowest effective temperature that still allows for a reasonable reaction rate and high molecular weight.

      • Minimize the overall reaction time, especially at the highest temperatures.

  • Reactor Surface:

    • Problem: The internal surfaces of the reactor can sometimes promote the formation of gelled polymer, which can then break off and contaminate the bulk material.[5]

    • Solution: Ensure the reactor surfaces are clean and smooth. Polishing the internal surfaces of the reactor can help to reduce gel formation.[6]

Data Presentation

Table 1: Typical Reaction Parameters for Melt Polymerization of this compound

ParameterValueNotes
Initial Reaction Temperature 190-200°CTo initiate melting and pre-polymerization.
Final Polymerization Temperature 200-220°CTo increase molecular weight.
Reaction Time 2-6 hoursDependent on desired molecular weight and temperature.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative degradation and discoloration.
Vacuum < 1 mbarApplied during the final stage to remove water.

Table 2: Physical and Thermal Properties of Polyamide 11

PropertyValueStandard
Melting Temperature (Tm) 180-190°CISO 11357 / ASTM D3418[7]
Glass Transition Temperature (Tg) 40-55°CISO 11357 / ASTM D3418[7]
Density 1.03-1.05 g/cm³ISO 1183
Water Absorption (at saturation) ~2.5%ISO 62

Experimental Protocols

Protocol 1: Melt Polymerization of this compound
  • Reactor Setup:

    • Assemble a glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a vacuum outlet connected to a cold trap and vacuum pump.

    • Ensure all glassware is thoroughly dried before use.

  • Monomer Charging:

    • Charge the reactor with high-purity this compound.

  • Inerting the System:

    • Seal the reactor and purge with a slow stream of inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen.

  • Pre-polymerization:

    • Begin stirring and gradually heat the reactor to 190-200°C. The monomer will melt and start to polymerize, with the release of water.

    • Maintain a slow flow of inert gas to help remove the water vapor.

    • Hold at this temperature for 1-2 hours.

  • Polycondensation:

    • Increase the temperature to 200-220°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 mbar over 30-60 minutes.

    • Continue the reaction under vacuum for another 1-4 hours. The viscosity of the melt will increase significantly as the molecular weight builds.

  • Polymer Recovery:

    • Release the vacuum with the inert gas.

    • Extrude or pour the molten polymer from the reactor onto a cooled surface.

    • Allow the polymer to cool completely before further processing or analysis.

Protocol 2: Characterization of Polyamide 11
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to 220°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8]

    • Hold at 220°C for 5 minutes to erase the thermal history.

    • Cool the sample to room temperature at a rate of 10°C/min.

    • Heat the sample again to 220°C at 10°C/min.

    • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) and enthalpy of fusion from the first or second heating scan.[9]

  • Thermogravimetric Analysis (TGA):

    • Weigh 5-10 mg of the polymer into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[10]

    • Record the weight loss as a function of temperature to assess thermal stability and decomposition temperatures.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Obtain a spectrum of the polymer sample using an ATR-FTIR spectrometer.

    • Identify characteristic polyamide peaks:

      • N-H stretch: ~3300 cm⁻¹

      • C-H stretch: ~2920 and ~2850 cm⁻¹

      • Amide I (C=O stretch): ~1635 cm⁻¹[12]

      • Amide II (N-H bend): ~1540 cm⁻¹[12]

    • Look for signs of degradation, such as the appearance or broadening of carbonyl peaks (~1700-1750 cm⁻¹) which may indicate oxidation.

  • Viscometry for Molecular Weight Estimation:

    • Dissolve a known concentration of the Polyamide 11 in a suitable solvent (e.g., m-cresol).

    • Use an Ubbelohde or similar viscometer to measure the flow time of the pure solvent and the polymer solution at a constant temperature.[13]

    • Calculate the relative, specific, and reduced viscosities.

    • Extrapolate a plot of reduced viscosity versus concentration to zero concentration to determine the intrinsic viscosity [η].[14]

    • Use the Mark-Houwink equation, [η] = K * M^a, to estimate the viscosity-average molecular weight (Mv). (Note: K and a are constants specific to the polymer-solvent-temperature system).

Visualizations

experimental_workflow Experimental Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization monomer_prep Monomer Purification (if necessary) reactor_setup Reactor Setup & Drying monomer_prep->reactor_setup charge_monomer Charge Monomer reactor_setup->charge_monomer inerting Inert Gas Purge charge_monomer->inerting prepolymerization Heat to 190-200°C (Pre-polymerization) inerting->prepolymerization polycondensation Heat to 200-220°C & Apply Vacuum prepolymerization->polycondensation recovery Polymer Recovery (Extrusion/Pouring) polycondensation->recovery characterization Characterization (DSC, TGA, FTIR, Viscometry) recovery->characterization

Caption: Workflow for the synthesis and characterization of Polyamide 11.

troubleshooting_mw Troubleshooting: Low Molecular Weight cluster_solutions Troubleshooting: Low Molecular Weight start Low or Inconsistent Molecular Weight check_purity Check Monomer Purity start->check_purity check_time Review Reaction Time start->check_time check_temp Verify Reaction Temperature start->check_temp check_vacuum Check Vacuum Level start->check_vacuum solution_purity Recrystallize Monomer check_purity->solution_purity solution_time Increase Reaction Time check_time->solution_time solution_temp Optimize Temperature check_temp->solution_temp solution_vacuum Ensure High Vacuum (<1 mbar) check_vacuum->solution_vacuum discoloration_factors Factors Leading to Discoloration cluster_causes Factors Leading to Discoloration discoloration Discoloration (Yellowing) oxygen Presence of Oxygen oxygen->discoloration cause_oxidation Thermo-oxidative Degradation oxygen->cause_oxidation high_temp High Polymerization Temperature high_temp->discoloration high_temp->cause_oxidation cause_thermal Thermal Degradation high_temp->cause_thermal impurities Monomer Impurities impurities->discoloration cause_impurity_deg Impurity Degradation impurities->cause_impurity_deg cause_oxidation->discoloration cause_thermal->discoloration cause_impurity_deg->discoloration

References

Technical Support Center: 11-Aminoundecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 11-aminoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial synthesis of this compound begins with castor oil, a renewable resource. The multi-step process is as follows:

  • Transesterification: Castor oil is reacted with methanol (B129727) to produce methyl ricinoleate (B1264116).

  • Pyrolysis: The methyl ricinoleate is then subjected to high temperatures (cracking) to yield heptanal (B48729) and methyl undecylenate.

  • Hydrolysis: Methyl undecylenate is hydrolyzed to form 10-undecenoic acid.

  • Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide, typically in the presence of peroxides, to form 11-bromoundecanoic acid.

  • Amination: Finally, 11-bromoundecanoic acid is reacted with ammonia (B1221849) to produce this compound.

Q2: What are the primary impurities I should be aware of in my this compound product?

A2: The most common impurities arise from side reactions during the hydrobromination and amination steps of the synthesis. These include:

  • 10-Aminoundecanoic acid: A positional isomer formed due to the non-complete selectivity of the anti-Markovnikov hydrobromination of 10-undecenoic acid.

  • 11-Hydroxyundecanoic acid: Formed by the hydrolysis of 11-bromoundecanoic acid during the amination step.

  • Aminodiundecanoic acid: A secondary amine impurity formed by the reaction of the product, this compound, with the starting material, 11-bromoundecanoic acid.

Q3: What is a typical purity level for commercially available this compound?

A3: Technical grade this compound typically has a purity of greater than 99.5%.[1] The levels of specific impurities are usually in the parts per million (ppm) range in the final, purified product.

Troubleshooting Guides

Issue 1: High Levels of 10-Aminoundecanoic Acid Impurity Detected
  • Symptom: Chromatographic analysis (e.g., HPLC) of the final product shows a significant peak corresponding to the 10-aminoundecanoic acid isomer.

  • Root Cause: Incomplete anti-Markovnikov selectivity during the hydrobromination of 10-undecenoic acid, leading to the formation of 10-bromoundecanoic acid. This bromo-isomer is then converted to 10-aminoundecanoic acid in the subsequent amination step.

  • Troubleshooting Steps:

    • Optimize Hydrobromination Conditions:

      • Radical Initiator: Ensure a sufficient concentration of a suitable radical initiator (e.g., benzoyl peroxide) is used to promote the anti-Markovnikov addition.

      • Temperature Control: Maintain the recommended reaction temperature for the hydrobromination step. Deviations can affect the selectivity of the addition.

      • Solvent: Use a non-polar solvent to favor the radical pathway.

    • Purification of 11-Bromoundecanoic Acid: If feasible, consider a purification step for the 11-bromoundecanoic acid intermediate to remove the 10-bromo isomer before proceeding to the amination reaction.

    • Final Product Purification: Employ recrystallization techniques to separate the this compound from its positional isomer. Due to their similar structures, this may require careful solvent selection and multiple recrystallization steps.

Issue 2: Presence of 11-Hydroxyundecanoic Acid in the Final Product
  • Symptom: Analytical tests (e.g., GC-MS after derivatization) indicate the presence of 11-hydroxyundecanoic acid.

  • Root Cause: Hydrolysis of 11-bromoundecanoic acid during the amination step. This is often favored by elevated temperatures and the presence of water.

  • Troubleshooting Steps:

    • Control Amination Temperature: Carefully control the temperature of the amination reaction. Higher temperatures can accelerate the competing hydrolysis reaction.

    • Minimize Water Content: Ensure that the ammonia solution and other reagents used in the amination step have a low water content.

    • Reaction Time: Optimize the reaction time to ensure complete amination without prolonged exposure to conditions that favor hydrolysis.

Issue 3: High Levels of Aminodiundecanoic Acid (Secondary Amine) Detected
  • Symptom: A peak corresponding to a higher molecular weight secondary amine is observed in the analytical data.

  • Root Cause: The newly formed this compound acts as a nucleophile and reacts with the 11-bromoundecanoic acid starting material to form a secondary amine. This is more likely to occur if there is a localized high concentration of the product in the presence of the starting material.

  • Troubleshooting Steps:

    • Ammonia Concentration: Use a sufficient excess of ammonia to ensure that it is the primary nucleophile reacting with 11-bromoundecanoic acid.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can reduce the rate of the secondary amine formation.

      • Mixing: Ensure efficient mixing to avoid localized high concentrations of the product.

    • Purification: Utilize purification methods such as recrystallization or ion-exchange chromatography to remove the secondary amine impurity.

Quantitative Data Summary

ImpurityTypical Concentration in Crude ProductTypical Concentration in Purified Product (>99.5%)
10-Aminoundecanoic acidVaries depending on hydrobromination selectivity< 500 ppm
11-Hydroxyundecanoic acidCan be significant if amination is not well-controlled< 1000 ppm
Aminodiundecanoic acid< 3500 ppm< 500 ppm

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Its Impurities

This method is designed for the separation and quantification of this compound, 10-aminoundecanoic acid, and aminodiundecanoic acid.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Gradient to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of this compound, 10-aminoundecanoic acid, and a synthesized standard of aminodiundecanoic acid to create calibration curves.

Protocol 2: GC-MS Analysis of 11-Hydroxyundecanoic Acid Impurity

This protocol involves derivatization to make the hydroxy acid volatile for GC-MS analysis.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Derivatization Procedure:

    • Weigh approximately 5 mg of the this compound sample into a reaction vial.

    • Add 200 µL of pyridine (B92270) and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL.

  • Identification: The trimethylsilyl (B98337) (TMS) derivative of 11-hydroxyundecanoic acid will have a characteristic mass spectrum that can be compared to library data or a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc Prepared Sample separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal quantify Quantify Impurities chromatogram->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of impurities.

troubleshooting_logic start High Impurity Level Detected impurity_id Identify Impurity (e.g., 10-amino, 11-hydroxy, secondary amine) start->impurity_id is_10_amino 10-Aminoundecanoic Acid impurity_id->is_10_amino Positional Isomer is_11_hydroxy 11-Hydroxyundecanoic Acid impurity_id->is_11_hydroxy Hydroxy Acid is_sec_amine Aminodiundecanoic Acid impurity_id->is_sec_amine Secondary Amine check_hydrobromination Review Hydrobromination Step: - Radical initiator concentration - Temperature control - Solvent polarity is_10_amino->check_hydrobromination check_amination_temp Review Amination Step: - Temperature control - Water content is_11_hydroxy->check_amination_temp check_amination_conditions Review Amination Step: - Excess ammonia - Mixing efficiency - Temperature is_sec_amine->check_amination_conditions purify_product Optimize Final Purification (Recrystallization / Chromatography) check_hydrobromination->purify_product check_amination_temp->purify_product check_amination_conditions->purify_product

Caption: Troubleshooting logic for impurity identification and resolution.

References

Technical Support Center: Synthesis of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 11-aminoundecanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial synthesis starts from castor oil, which is a renewable resource.[1][2][3] The process involves a five-step conversion:

  • Transesterification: Castor oil is reacted with methanol (B129727) to produce methyl ricinoleate (B1264116).[1][2]

  • Pyrolysis: The methyl ricinoleate is thermally cracked to yield heptanal (B48729) and methyl undecenoate.[1][2]

  • Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.[1]

  • Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.[1]

  • Amination: 11-bromoundecanoic acid is reacted with ammonia (B1221849) to produce the final product, this compound.[1]

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, an alternative route involves a three-step reaction sequence starting from 12-oxododecanoic acid oxime, which can be derived from Vernonia oil.[4] This process includes a Beckmann rearrangement, Hofmann degradation, and subsequent hydrolysis to yield this compound.[4]

Q3: How can the purity of the final this compound product be improved?

A3: The crude product can be purified by recrystallization.[1] A common method is to dissolve the crude product in hot deionized water, followed by cooling to induce crystallization.[5][6] For higher purity, the hydrochloride salt of this compound can be formed and recrystallized from a methanol/ethyl acetate (B1210297) mixture.[1]

Q4: What are the primary applications of this compound?

A4: The primary application of this compound is as a monomer for the synthesis of the engineering plastic Polyamide 11 (Nylon-11).[1][7] It is also used in the synthesis of certain fungicides, insecticides, and as a building block for low molecular weight gelators.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the route starting from 10-undecenoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Hydrobromination Step Formation of the 10-bromoundecanoic acid (Markovnikov product) as a by-product.Ensure the reaction is carried out in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile to facilitate the anti-Markovnikov addition.[1][9] Maintain a low reaction temperature (e.g., 0°C or 10-20°C) as the reaction is highly exothermic.[1][9]
Incomplete reaction.Ensure the molar ratio of hydrogen bromide to 10-undecenoic acid is sufficient, typically around 1.1:1 to 1.2:1.[5][9] Control the reaction residence time, for example, around 45-80 minutes.[5][9]
Low Yield in Amination Step Incomplete reaction of 11-bromoundecanoic acid with ammonia.Use a large excess of aqueous ammonia solution (e.g., 40%).[1] The reaction time can be lengthy (e.g., 24-50 hours); ensure sufficient time for completion.[10][11]
Side reactions or degradation of the product.Maintain the reaction temperature at a moderate level (e.g., 20-30°C).[1][11]
Formation of Impurities Presence of unreacted starting materials or by-products from side reactions.Optimize reaction conditions (temperature, time, stoichiometry) for each step. Incorporate purification steps for intermediates, such as crystallizing 11-bromoundecanoic acid before proceeding to the amination step.[5]
Difficulty in Product Isolation/Purification Poor crystallization of the final product.Ensure the pH of the solution is adjusted correctly during workup. For recrystallization from water, control the cooling rate to obtain well-defined crystals.[6]
The product is soluble in the mother liquor, leading to loss.Minimize the volume of solvent used for recrystallization. Consider concentrating the mother liquor to recover more product.[6]

Experimental Protocols

Protocol 1: Synthesis of 11-bromoundecanoic acid from 10-undecenoic acid

This protocol is based on the anti-Markovnikov addition of hydrogen bromide.

  • Preparation of Reactant Solution: Dissolve 10-undecenoic acid in a suitable solvent such as toluene.[1] A common ratio is 1:3 by volume of acid to toluene.[9]

  • Addition of Radical Initiator: Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (e.g., 2-4% of the mass of 10-undecenoic acid).[1][5][9]

  • Hydrobromination: Cool the solution (e.g., to 0°C or 18-20°C) and bubble gaseous hydrogen bromide through the mixture.[1][9] The reaction is exothermic and should be carefully controlled.

  • Reaction Completion and Work-up: After the reaction is complete, remove the solvent and any unreacted hydrogen bromide under reduced pressure.[1] The resulting 11-bromoundecanoic acid can be used directly in the next step or purified by crystallization.

Protocol 2: Synthesis of this compound from 11-bromoundecanoic acid

This protocol describes the amination of 11-bromoundecanoic acid.

  • Reaction Setup: Mix 11-bromoundecanoic acid with a significant excess of concentrated aqueous ammonia solution (e.g., 40%) at a controlled temperature, typically around 30°C.[1]

  • Reaction: Stir the mixture for an extended period (e.g., 24 to 50 hours) to ensure the reaction goes to completion.[10][11]

  • Removal of Excess Ammonia: Upon completion, heat the mixture (e.g., to 100°C) to drive off the excess ammonia.[1]

  • Isolation of Crude Product: The crude this compound can be isolated by filtration after cooling the reaction mixture.

  • Purification: Recrystallize the crude product from hot water to obtain purified this compound.[1][5]

Data Summary

Table 1: Reported Yields for Key Synthesis Steps

Reaction Step Starting Material Product Reported Yield Reference
HydrolysisMethyl undecenoate10-undecenoic acidQuantitative[1]
Hydrobromination10-undecenoic acid11-bromoundecanoic acid95%[1]
Amination11-bromoundecanoic acidThis compound70%[10]
Overall Yield10-undecenoic acidThis compound80.7% - 92.6%[5]
Hofmann Degradation Route11-carbamoylundecanoic acid11-(methoxycarbonylamino)undecanoic acid75%[4]
Hydrolysis of Carbamate11-(methoxycarbonylamino)undecanoic acidThis compound34% (recrystallized)[4]

Visualizations

Synthesis Pathway of this compound from Castor Oil

Synthesis_Pathway cluster_0 Step 1: Transesterification cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Hydrobromination cluster_4 Step 5: Amination Castor_Oil Castor Oil Methyl_Ricinoleate Methyl Ricinoleate Castor_Oil->Methyl_Ricinoleate + Methanol Methanol Methanol Heptanal Heptanal Methyl_Ricinoleate->Heptanal Methyl_Undecenoate Methyl Undecenoate Methyl_Ricinoleate->Methyl_Undecenoate Heat (400-575°C) 10_Undecenoic_Acid 10-Undecenoic Acid Methyl_Undecenoate->10_Undecenoic_Acid + NaOH, H+ NaOH NaOH, then H+ 11_Bromoundecanoic_Acid 11-Bromoundecanoic Acid 10_Undecenoic_Acid->11_Bromoundecanoic_Acid + HBr (anti-Markovnikov) HBr HBr, Peroxide 11_Aminoundecanoic_Acid This compound 11_Bromoundecanoic_Acid->11_Aminoundecanoic_Acid + NH3(aq) Ammonia Aqueous Ammonia

Caption: Industrial synthesis pathway of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Final Yield of This compound Check_Purity Analyze purity of intermediates (e.g., 11-bromoundecanoic acid) Start->Check_Purity Impure Intermediates Impure? Check_Purity->Impure Purify Purify intermediate (e.g., recrystallization) and repeat subsequent steps Impure->Purify Yes Pure Intermediates Pure Impure->Pure No Check_Amination Review Amination Step Conditions Pure->Check_Amination Check_Hydrobromination Review Hydrobromination Step Conditions Pure->Check_Hydrobromination Check_Purification Evaluate Final Purification Pure->Check_Purification Amination_Params Ammonia concentration sufficient? Reaction time adequate? Temperature correct? Check_Amination->Amination_Params Adjust_Amination Increase ammonia concentration/reaction time. Optimize temperature. Amination_Params->Adjust_Amination End Yield Improved Adjust_Amination->End Hydrobromination_Params Radical initiator used? Temperature controlled? HBr stoichiometry correct? Check_Hydrobromination->Hydrobromination_Params Adjust_Hydrobromination Ensure presence of initiator. Improve cooling. Adjust HBr flow. Hydrobromination_Params->Adjust_Hydrobromination Adjust_Hydrobromination->End Purification_Loss Significant loss in mother liquor? Check_Purification->Purification_Loss Recover Concentrate mother liquor to recover more product. Purification_Loss->Recover Yes Purification_Loss->End No

References

Technical Support Center: Purification of 11-Aminoundecanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 11-aminoundecanoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Water is a commonly used solvent for the recrystallization of this compound.[1][2] However, its solubility in neutral water is low.[1][3] To enhance solubility, recrystallization can be performed in dilute aqueous solutions of acids, such as acetic acid or sulfuric acid.[4] A patent suggests that a 10% (wt/wt) aqueous acetic acid solution significantly increases the solubility of this compound, making the recrystallization process more efficient.[4]

Q2: My this compound won't fully dissolve in boiling water. What should I do?

A2: If the compound does not fully dissolve, it could be due to either insufficient solvent or the presence of insoluble impurities.[5] First, try adding small portions of hot solvent until the solid dissolves. If a solid residue remains even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, the hot solution should be filtered to remove the impurity before allowing it to cool.[6]

Q3: I have a very low yield of crystals after recrystallization. What went wrong?

A3: Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: This is the most frequent cause of poor yield.[5][7] The compound remains in the solution (mother liquor) even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[7]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

Q4: The recrystallized product is oily instead of crystalline. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid.[7][9] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.[7] To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly.

  • Scratching the inside of the flask with a glass rod at the liquid's surface can sometimes induce crystallization.[9]

Q5: How can I improve the purity of my recrystallized this compound?

A5: To enhance purity, you can perform a second recrystallization. For further purification, this compound can be converted to its hydrochloride salt by acidification, which is then recrystallized from a methanol/ethyl acetate (B1210297) mixture.[1] The purified salt can then be neutralized to obtain the pure amino acid.[4] The use of activated carbon during recrystallization can also help remove colored impurities.[4]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and cool again.[7][10]
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[10]
Crystals form too quickly as a fine powder. The solution was cooled too rapidly.Reheat the solution to redissolve the solid, add a small amount of extra solvent, and allow it to cool slowly.[8][10]
The product "oils out" (forms a liquid layer). The melting point of the solute is below the boiling point of the solvent, or there are significant impurities.Reheat the solution, add more solvent to lower the saturation point, and cool slowly.[7][9]
Colored impurities are present in the crystals. Impurities were not removed during the process.Redissolve the crystals in a suitable solvent, add a small amount of activated carbon, heat the solution, and filter it while hot to remove the carbon and adsorbed impurities before recrystallization.[4]
Crystals form in the filter funnel during hot filtration. The solution cooled and became saturated in the funnel.Preheat the funnel and filter paper. Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.[6][9]

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In a flask, add the crude this compound. For every 1 gram of crude product, add 10 mL of deionized water.[2] Heat the mixture to boiling (100°C) with stirring until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Recrystallization from Aqueous Acetic Acid
  • Dissolution: For every 30-40 grams of crude this compound, add 100 mL of a 10% (wt/wt) aqueous acetic acid solution.[4] Heat the suspension to 90°C with stirring until a clear solution is obtained.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at 90°C for about an hour.[4]

  • Hot Filtration: Filter the hot solution through a filter aid like Celite to remove insoluble impurities or activated carbon.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to form crystals.[4]

  • Isolation: Collect the crystalline product by filtration.[4]

  • Washing: Wash the crystals three times with deionized water.[4]

  • Drying: Dry the final product. A purity of 99.6% can be achieved with this method.[4]

Quantitative Data

Solvent System Temperature (°C) Solubility (g/L) Reference
Water (environmental pH)250.8[11]
Water (pH ≥ 4)25up to 3.2[11]
Water (pH < 4)25> 20[11]
10% (wt/wt) Acetic Acid80up to 450 (approx.)[4]

Visualizations

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration Insoluble impurities? cool Cool Solution Slowly dissolve->cool No hot_filtration->cool Yes crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oils out end Pure Product collect->end concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Too much solvent induce Induce Crystallization (Scratch/Seed) no_crystals->induce Supersaturated reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent concentrate->cool induce->crystals_form reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 11-aminoundecanoic acid.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues in the synthesis of this compound.

Problem 1: Low Yield of 11-Bromoundecanoic Acid and Formation of 10-Bromoundecanoic Acid Impurity

Symptoms:

  • The overall yield of the hydrobromination step is lower than expected.

  • Analytical tests (e.g., NMR, GC-MS) of the crude product show the presence of a significant amount of the isomeric impurity, 10-bromoundecanoic acid.

Root Cause Analysis and Solutions:

The formation of 10-bromoundecanoic acid is a result of the Markovnikov addition of hydrogen bromide to the terminal double bond of 10-undecenoic acid. The desired product, 11-bromoundecanoic acid, is formed via an anti-Markovnikov addition, which is favored in the presence of radical initiators.

Troubleshooting Workflow

start Low yield of 11-bromoundecanoic acid and presence of 10-bromo isomer check_initiator Verify presence and activity of radical initiator start->check_initiator check_oxygen Ensure absence of radical scavengers (e.g., excess oxygen exclusion) start->check_oxygen check_temp Control reaction temperature start->check_temp check_hbr Ensure slow and controlled addition of HBr start->check_hbr solution1 Increase initiator concentration or use a more efficient initiator (e.g., AIBN) check_initiator->solution1 solution2 Purge reactor with inert gas (N2 or Ar) before and during reaction check_oxygen->solution2 solution3 Maintain low reaction temperature (typically below 0°C) check_temp->solution3 solution4 Optimize HBr addition rate to maintain a low instantaneous concentration check_hbr->solution4 end_node Improved yield and purity solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for hydrobromination.

Experimental Protocol: Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid

  • Materials: 10-undecenoic acid, toluene (B28343) (or another suitable solvent), radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO), hydrogen bromide (gas or solution in acetic acid).

  • Procedure:

    • Dissolve 10-undecenoic acid in the chosen solvent in a reaction vessel equipped with a gas inlet, a thermometer, and a cooling bath.

    • Add the radical initiator to the solution.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.

    • Cool the reaction mixture to the desired temperature (e.g., -10°C to 0°C).

    • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Upon completion, quench the reaction with a suitable reagent (e.g., sodium bisulfite solution) and proceed with workup and purification.

Quantitative Data Summary:

ParameterCondition ACondition BCondition C
Radical Initiator Benzoyl Peroxide (2 mol%)AIBN (2 mol%)None
Reaction Temperature 0°C0°C0°C
Ratio of 11-bromo to 10-bromo isomer >95:5>98:2<10:90

Note: The exact ratios can vary based on specific reaction conditions and the purity of reagents.

Problem 2: Formation of Secondary Amine Impurity (Aminodiundecanoic Acid) during Ammonolysis

Symptoms:

  • The final product contains a significant amount of a higher molecular weight impurity, identified as aminodiundecanoic acid.

  • This can lead to issues in subsequent polymerization steps, affecting the polymer's molecular weight and properties.

Root Cause Analysis and Solutions:

The formation of the secondary amine, aminodiundecanoic acid, occurs when a molecule of the desired product, this compound, acts as a nucleophile and reacts with the starting material, 11-bromoundecanoic acid. This side reaction is competitive with the desired reaction with ammonia (B1221849).

Troubleshooting Workflow

start High levels of aminodiundecanoic acid impurity check_ammonia Verify large excess of ammonia start->check_ammonia check_temp_profile Review reaction temperature profile start->check_temp_profile check_mixing Ensure efficient mixing start->check_mixing solution1 Increase the molar ratio of ammonia to 11-bromoundecanoic acid check_ammonia->solution1 solution2 Implement a gradual temperature increase instead of a high isothermal temperature check_temp_profile->solution2 solution3 Improve agitation to ensure homogeneity of the reaction mixture check_mixing->solution3 end_node Reduced secondary amine formation solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for ammonolysis.

Experimental Protocol: Ammonolysis of 11-Bromoundecanoic Acid with Minimized Dimer Formation

  • Materials: 11-bromoundecanoic acid, concentrated aqueous ammonia.

  • Procedure:

    • Charge a pressure reactor with a large molar excess of concentrated aqueous ammonia (e.g., 20-40 equivalents).

    • Cool the ammonia solution to a low temperature (e.g., 0-5°C).

    • Slowly add the 11-bromoundecanoic acid to the cold ammonia solution with vigorous stirring.

    • Seal the reactor and begin a programmed, gradual temperature increase. For example, hold at 20-25°C for several hours, then slowly ramp to 30-35°C, and finally to 40-50°C.

    • Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the product and by-product.

    • Once the reaction is complete, cool the reactor, vent excess ammonia, and proceed with the isolation of this compound.

Quantitative Data Summary:

Temperature ProfileIsothermal at 50°CGradual (20°C to 50°C over 24h)
Aminodiundecanoic Acid (%) 5-10%<1%

Note: The impurity levels are highly dependent on the specific temperature program and ammonia excess.

Problem 3: Premature Polymerization of this compound

Symptoms:

  • The isolated product is difficult to handle, showing signs of being waxy or polymeric.

  • Solubility of the product is reduced.

  • Molecular weight analysis (if performed) shows the presence of oligomers or polymers.

Root Cause Analysis and Solutions:

This compound can undergo self-polymerization (polycondensation) at elevated temperatures, especially in the melt or in high-concentration solutions. This is the basis for the production of Nylon-11, but it is an undesirable side reaction during the monomer synthesis and purification.

Troubleshooting Workflow

start Evidence of premature polymerization check_purification_temp Review purification temperatures (distillation, recrystallization) start->check_purification_temp check_drying_temp Check drying temperature and duration start->check_drying_temp check_storage Evaluate storage conditions start->check_storage solution1 Use lower temperatures for solvent removal and recrystallization. Utilize vacuum if necessary. check_purification_temp->solution1 solution2 Dry the product at a moderate temperature (e.g., < 80°C) under vacuum. check_drying_temp->solution2 solution3 Store the purified monomer in a cool, dry place, away from direct heat. check_storage->solution3 end_node Monomer with minimal oligomer content solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for polymerization.

Experimental Protocol: Purification of this compound by Recrystallization

  • Materials: Crude this compound, recrystallization solvent (e.g., water, ethanol/water mixture).

  • Procedure:

    • In a flask, suspend the crude this compound in a minimal amount of the chosen solvent.

    • Heat the suspension with stirring until the solid dissolves completely. Avoid excessive heating or prolonged boiling.

    • If the solution is colored, it can be treated with a small amount of activated carbon and then hot-filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-70°C).

Quantitative Data Summary:

ParameterCondition
Melting Point of Pure Monomer 190-192°C
Typical Drying Temperature < 80°C under vacuum
Onset of significant polymerization > 200°C

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound starting from castor oil?

A1: The most common process-related impurities are the positional isomer 10-aminoundecanoic acid (originating from 10-bromoundecanoic acid) and the secondary amine dimer, aminodiundecanoic acid.[1] Additionally, impurities from the castor oil feedstock, such as stearic acid, may be carried through the synthesis.

Q2: How can I quantify the amount of 10-bromoundecanoic acid in my 11-bromoundecanoic acid intermediate?

A2: A common method is ¹H NMR spectroscopy. The proton signals of the CH-Br group in the 10-bromo isomer will have a different chemical shift and multiplicity compared to the CH₂-Br protons of the 11-bromo isomer, allowing for integration and quantification. GC-MS after derivatization (e.g., esterification) can also be used to separate and quantify the isomers.

Q3: What is the best way to remove the aminodiundecanoic acid impurity?

A3: Careful control of the ammonolysis reaction conditions, specifically using a large excess of ammonia and a gradual temperature increase, is the most effective way to prevent its formation.[2] If it does form, purification by recrystallization can help to reduce its concentration in the final product, as its solubility properties differ from the monomer.

Q4: Can I use a different radical initiator for the hydrobromination step?

A4: Yes, other radical initiators like benzoyl peroxide can be used. However, AIBN is often preferred as it is less prone to side reactions like hydrogen abstraction from the solvent. The choice and concentration of the initiator should be optimized for your specific reaction conditions to maximize the yield of the desired anti-Markovnikov product.

Q5: What is the best solvent for recrystallizing this compound?

A5: Water is a commonly used solvent for the recrystallization of this compound. Mixed solvent systems, such as ethanol/water, can also be effective and may offer advantages in terms of solubility and crystal formation. The optimal solvent system may need to be determined empirically based on the impurity profile of your crude product.

Q6: At what temperature should I be concerned about the polymerization of this compound?

A6: While some solid-state polymerization can occur at temperatures above 150°C, significant and rapid polymerization generally occurs near or above its melting point (190-192°C). It is recommended to keep temperatures during purification and drying well below this range.

Q7: Are there any specific analytical methods for the simultaneous analysis of this compound and its main impurities?

A7: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 reversed-phase column) and derivatization agent can be used for the simultaneous quantification of this compound, 10-aminoundecanoic acid, and aminodiundecanoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility is also a powerful technique for separating and identifying these compounds.

References

Technical Support Center: 11-Aminoundecanoic Acid Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation and precipitation of 11-aminoundecanoic acid (11-AUA) in solutions.

Troubleshooting Guides

Issue: Precipitate forms when trying to dissolve 11-AUA in water or buffer at neutral pH.

Cause: this compound has low intrinsic solubility in aqueous solutions at or near neutral pH due to its long hydrophobic alkyl chain and zwitterionic nature. At a pH between its pKa values (pKa of the carboxylic acid is ~4.55 and the amino group is ~11.15), the molecule has a net neutral charge, minimizing its interaction with water molecules and leading to aggregation or precipitation.[1]

Solutions:

  • pH Adjustment: The most effective method to increase the solubility of 11-AUA is to adjust the pH of the solvent.

    • Acidic Conditions: Lowering the pH to below 4 will protonate the carboxylate group, resulting in a positively charged molecule that is significantly more soluble in water.[1]

    • Alkaline Conditions: Increasing the pH well above the pKa of the amino group (e.g., pH > 12) will deprotonate the amino group, resulting in a negatively charged molecule with increased water solubility.

  • Use of Organic Co-solvents: For applications where extreme pH is not suitable, the use of organic co-solvents can help to dissolve 11-AUA.

    • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. For subsequent dilution into aqueous media, it is recommended to first dissolve the 11-AUA in a minimal amount of DMSO and then add this stock solution to the aqueous buffer. Acidification of the DMSO stock solution (e.g., with HCl) can further improve solubility.[2]

    • Ethanol/Methanol: Alcohols can be used to prepare stock solutions. For some amino acids, solubility decreases as the concentration of the organic solvent increases, so it is important to determine the optimal ratio for your specific application.[3]

  • Heating: The solubility of 11-AUA in water increases with temperature. It can be dissolved in boiling water for recrystallization purposes, suggesting that heating can be used to aid dissolution for experimental use.[4] However, the solution may precipitate upon cooling, so this method is best for immediate use or for preparing supersaturated solutions that will be immediately diluted.

Issue: The solution becomes cloudy or forms a precipitate over time, even after initial dissolution.

Cause: The solution may be supersaturated, or changes in temperature or pH (e.g., due to CO2 absorption from the air) can cause the 11-AUA to precipitate out of solution.

Solutions:

  • Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of 11-AUA fresh for each experiment to avoid issues with stability.

  • Stock Solutions in Organic Solvents: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and store it at -20°C or -80°C.[2] Dilute the stock solution to the final working concentration immediately before use.

  • Maintain pH: Ensure the buffer capacity of your aqueous solution is sufficient to maintain the desired pH and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of 11-AUA in water is highly dependent on pH and temperature. At 25°C, the solubility in neutral water is low, in the range of 0.8 to 2 g/L.[1]

Q2: How can I prepare a stock solution of this compound?

A2: For a concentrated stock solution, it is best to use an organic solvent or an aqueous solution with adjusted pH. A common method is to dissolve 11-AUA in DMSO, potentially with the addition of a small amount of acid (e.g., HCl) to reach a concentration of around 3.33 mg/mL (16.54 mM).[2] Alternatively, you can prepare a stock solution in an acidic (pH < 4) or alkaline (pH > 12) aqueous solution.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Direct dissolution in cell culture medium (typically at neutral pH) is likely to be difficult due to the low solubility of 11-AUA. The recommended approach is to prepare a concentrated stock solution in a biocompatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is not toxic to the cells.

Q4: Are there any additives I can use to improve the solubility of this compound in a neutral buffer?

A4: While specific data for 11-AUA is limited, for similar poorly soluble zwitterionic compounds, the use of cyclodextrins has been shown to improve solubility by forming inclusion complexes.[5][6][7][8][9] The use of amino acids as auxiliary agents in these formulations can also have a synergistic effect.[5][8] The effectiveness of these additives would need to be empirically determined for your specific application.

Q5: How should I store solutions of this compound?

A5: Aqueous solutions of 11-AUA are prone to precipitation and should ideally be prepared fresh. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for extended periods (up to 2 years).[2]

Data Presentation

Table 1: Solubility of this compound in Aqueous Solutions

Solvent/ConditionTemperature (°C)SolubilityReference
Water (environmental pH)250.8 g/L[1]
Water20= 2 g/L[1]
Water (pH >= 4)25Max 3.2 g/L[1]
Water (pH < 4)25> 20 g/L (below pH 3)[1]
5% Acetic AcidNot specifiedSoluble
Boiling Water100Soluble (used for recrystallization)[4]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilityReference
DMSONot specified3.33 mg/mL (16.54 mM) with sonication and pH adjustment to 2 with HCl[2]
CresolsNot specifiedSoluble
Butanol-1Not specifiedSoluble
2,2,2-TrifluoroethanolNot specifiedEffective solvent[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Acidified DMSO

Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound (MW: 201.31 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 2.01 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Briefly vortex the mixture.

  • Place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Add 1 M HCl dropwise while vortexing until the solution becomes clear. The pH of the stock solution should be around 2.

  • The final concentration of the stock solution is 10 mM.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Saturated Solution in Acidic Buffer (pH 3.0)

Objective: To prepare an aqueous solution of this compound at a concentration suitable for experiments that can tolerate acidic conditions.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Prepare a buffer solution with a pH of 3.0 using deionized water and 1 M HCl.

  • Add an excess amount of this compound (e.g., 25 mg/mL) to the acidic buffer in a beaker with a magnetic stir bar.

  • Stir the suspension vigorously for several hours at room temperature to ensure saturation.

  • After stirring, let the undissolved solid settle to the bottom.

  • Carefully decant or filter the supernatant to obtain a clear, saturated solution of this compound. The concentration will be greater than 20 mg/mL.[1]

  • This solution should be used immediately or stored at 4°C for short-term use, though stability should be verified.

Visualizations

TroubleshootingWorkflow Troubleshooting 11-AUA Aggregation start Start: 11-AUA solution shows aggregation/precipitation check_solvent What is the solvent? start->check_solvent neutral_ph Neutral aqueous buffer/water check_solvent->neutral_ph Aqueous organic_solvent Organic solvent (e.g., DMSO) check_solvent->organic_solvent Organic solubility_limit Exceeded solubility limit in neutral buffer neutral_ph->solubility_limit is_stock_clear Is the stock solution clear? organic_solvent->is_stock_clear dilution_issue Precipitation upon dilution in aqueous buffer is_stock_clear->dilution_issue Yes stock_issue Stock solution is not clear is_stock_clear->stock_issue No slow_dilution Dilute stock solution slowly into vigorously stirring buffer dilution_issue->slow_dilution lower_conc Lower the final concentration dilution_issue->lower_conc use_ph Option 1: Adjust pH (Acidic: pH < 4 or Alkaline: pH > 12) solubility_limit->use_ph use_cosolvent Option 2: Use a co-solvent (e.g., prepare stock in DMSO) solubility_limit->use_cosolvent heat Option 3: Use heat to dissolve (for immediate use) solubility_limit->heat end End: Clear solution use_ph->end use_cosolvent->end heat->end add_acid Add a small amount of acid (e.g., HCl) to the DMSO stock stock_issue->add_acid sonicate Use sonication to aid dissolution stock_issue->sonicate add_acid->end sonicate->end slow_dilution->end lower_conc->end

Caption: Troubleshooting workflow for this compound aggregation.

ExperimentalWorkflow Protocol for 10 mM Stock Solution in Acidified DMSO cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh 2.01 mg of 11-AUA add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso vortex1 3. Vortex briefly add_dmso->vortex1 sonicate 4. Sonicate for 5-10 minutes vortex1->sonicate add_hcl 5. Add 1 M HCl dropwise until clear sonicate->add_hcl check_conc 6. Final concentration is 10 mM add_hcl->check_conc aliquot 7. Aliquot the stock solution check_conc->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a 10 mM 11-AUA stock solution.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for 11-Aminoundecanoic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 11-aminoundecanoic acid, a critical monomer in the production of specialty polymers and an important building block in pharmaceutical research. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Key Analytical Methods

The choice of an analytical technique for purity analysis depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

TechniquePrincipleThroughputSpecificitySensitivityPrecision & AccuracyKey Application
HPLC-UV Separation based on polarityHighHigh (for chromophoric impurities)ModerateHighQuantification of the main component and known impurities.
GC-FID Separation based on volatility (after derivatization)HighHigh (for volatile impurities)HighHighAnalysis of volatile and semi-volatile impurities.
Potentiometric Titration Acid-base reactionModerateLow (assays the total basic/acidic content)LowHighAssay of the bulk purity (total amine or acid content).
qNMR Signal intensity proportional to the number of nucleiLowHigh (structurally specific)ModerateVery HighAbsolute purity determination without a reference standard of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile compounds like this compound. It offers high resolution for separating the main component from its structurally related impurities.

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the this compound sample and prepare a solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution (e.g., Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by the area normalization method or by using an external standard calibration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.5 mg/mL) hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_system chromatography Run Gradient Elution hplc_system->chromatography data_acquisition Data Acquisition chromatography->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile amino acids like this compound, a derivatization step is required to increase their volatility. Silylation is a common derivatization technique for amino acids.

Experimental Protocol: GC-FID with Silylation

Objective: To determine the purity of this compound and quantify volatile and semi-volatile impurities after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Derivatization:

    • Accurately weigh about 5 mg of the this compound standard or sample into a reaction vial.

    • Add 200 µL of anhydrous pyridine and 200 µL of MSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 10 minutes

    • Injection Volume: 1 µL (split or splitless mode)

  • Analysis:

    • Inject the derivatized standard and sample solutions.

    • Identify the derivative of this compound based on the retention time of the standard.

    • Calculate the purity using area normalization or an external standard method.

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard derivatize Derivatization with MSTFA weigh_sample->derivatize gc_system GC-FID System derivatize->gc_system separation Chromatographic Separation gc_system->separation data_acquisition Data Acquisition separation->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation

Caption: Workflow for GC-FID purity analysis of this compound.

Potentiometric Titration

Potentiometric titration is a classic and robust method for the assay of acidic or basic compounds. For this compound, a non-aqueous titration is employed to enhance its basicity for accurate quantification.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the total basic content (purity) of this compound.

Instrumentation:

  • Automatic potentiometric titrator

  • Glass pH electrode or a specialized non-aqueous electrode

  • Burette

  • Magnetic stirrer

Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid (anhydrous)

  • Potassium hydrogen phthalate (B1215562) (primary standard)

  • This compound sample

Procedure:

  • Standardization of Perchloric Acid:

    • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically.

    • Determine the exact normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh about 0.15 g of the this compound sample and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required.

    • Titrate with the standardized 0.1 N perchloric acid solution.

    • Record the volume of titrant at the equivalence point, which is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the purity of this compound using the following formula: Purity (%) = (V x N x MW) / (W x 10) Where:

      • V = Volume of perchloric acid in mL

      • N = Normality of perchloric acid

      • MW = Molecular weight of this compound (201.32 g/mol )

      • W = Weight of the sample in g

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis standardize Standardize 0.1 N Perchloric Acid titrate Titrate with Perchloric Acid standardize->titrate prep_sample Prepare Sample Solution in Acetic Acid titrator Potentiometric Titrator prep_sample->titrator titrator->titrate endpoint Determine Equivalence Point titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for potentiometric titration of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Experimental Protocol: ¹H-qNMR

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculation:

    • Calculate the purity using the following equation: Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Logical Relationship in qNMR Analysis

qNMR_Logic cluster_input Inputs cluster_processing Processing cluster_output Output mass_sample Mass of Sample purity_sample Absolute Purity of Sample mass_sample->purity_sample mass_std Mass of Standard mass_std->purity_sample purity_std Purity of Standard purity_std->purity_sample nmr_spectrum ¹H-NMR Spectrum integrals Integration of Signals (Sample & Standard) nmr_spectrum->integrals integrals->purity_sample constants Molecular Weights & Proton Numbers constants->purity_sample

Caption: Logical relationship for purity calculation in qNMR.

Potential Impurities in this compound

The manufacturing process of this compound, which often starts from castor oil, can introduce several potential impurities.[1] Understanding these impurities is crucial for selecting and validating an appropriate analytical method. Common impurities may include:

  • Starting materials and intermediates: Residual amounts of 10-undecenoic acid or 11-bromoundecanoic acid.

  • By-products: Dimer or oligomers of this compound formed during synthesis or storage.

  • Related substances: Other long-chain amino acids or fatty acids.

  • Inorganic salts: Residual catalysts or reagents from the synthesis.

Each of the described analytical techniques has its strengths in detecting and quantifying these different types of impurities. A combination of orthogonal methods, such as HPLC for organic impurities and potentiometric titration for overall assay, is often recommended for a comprehensive purity assessment of this compound.

References

A Researcher's Guide to Determining the Molecular Weight of Polyamide-11: A Comparative Analysis of SEC, Light Scattering, and Viscometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Polyamide-11 (PA-11), an accurate determination of its molecular weight is paramount for predicting its physical properties, processing behavior, and performance in final applications. This guide provides a comparative overview of three prevalent techniques for measuring the molecular weight of PA-11: Size Exclusion Chromatography (SEC), Static Light Scattering (SLS), and Dilute Solution Viscometry. We will delve into the experimental protocols for each method, present comparative data, and discuss the inherent advantages and limitations to aid in selecting the most appropriate technique for your research needs.

At a Glance: Comparison of Molecular Weight Determination Techniques for Polyamide-11

FeatureSize Exclusion Chromatography (SEC)Static Light Scattering (SLS)Dilute Solution Viscometry
Principle Separation based on hydrodynamic volumeMeasurement of scattered light intensityMeasurement of solution flow time
Information Provided Mn, Mw, Mz, Polydispersity Index (PDI)Absolute MwViscosity-average molecular weight (Mv)
Calibration Requires calibration with standardsAbsolute method, no calibration neededRequires Mark-Houwink parameters (K and a)
Advantages Provides full molecular weight distributionDetermines absolute molecular weightCost-effective, simple instrumentation
Disadvantages Relative method, column interactions can occurSensitive to dust and aggregatesProvides an average MW, not a distribution

In-Depth Analysis of Techniques

Size Exclusion Chromatography (SEC)

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. The principle lies in separating molecules based on their size in solution as they pass through a column packed with porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later.

However, the analysis of polyamides like PA-11 by SEC presents challenges due to their limited solubility in common organic solvents and the potential for interactions with the column packing material. The use of hexafluoroisopropanol (HFIP) as a mobile phase, often with the addition of a salt like potassium trifluoroacetate, is recommended to overcome these issues and prevent polymer aggregation[1].

A study on a low molecular weight Polyamide-11 matrix reported the following molecular weight characteristics as determined by SEC[2]:

SampleMn ( g/mol )Mw ( g/mol )Mz ( g/mol )Mw/Mn (PDI)Mz/Mw
PA11_Matrix25,90047,20069,9001.81.5
Static Light Scattering (SLS)

Static Light Scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution. It measures the intensity of light scattered by the polymer molecules at various angles. The intensity of the scattered light is directly proportional to the molecular weight and concentration of the polymer.

A significant advantage of SLS is that it does not require calibration with molecular weight standards. This makes it particularly valuable for polymers like Polyamide-11 where specific standards are scarce. However, SLS is highly sensitive to the presence of dust and other large particles, which can lead to erroneous results. Therefore, meticulous sample preparation, including filtration of the solvent and polymer solution, is crucial.

When coupled with SEC (SEC-MALS), the MALS detector can determine the absolute molecular weight of the polymer fractions as they elute from the column, providing a more accurate molecular weight distribution than conventional SEC alone.

Dilute Solution Viscometry

Dilute solution viscometry is a classical and cost-effective method for estimating the average molecular weight of polymers. This technique involves measuring the flow time of a dilute polymer solution and the pure solvent through a capillary viscometer. The increase in viscosity of the solution compared to the solvent is related to the size and shape of the polymer molecules in solution.

The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation:

[η] = K * Mv^a

where [η] is the intrinsic viscosity, and K and a are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system. For Polyamide-11 in m-cresol, the Mark-Houwink parameters have been reported.

While viscometry is a relatively simple and inexpensive technique, it only provides an average molecular weight and does not give information about the molecular weight distribution. The accuracy of the result is also dependent on the accuracy of the Mark-Houwink parameters used.

Experimental Protocols

Size Exclusion Chromatography (SEC) of Polyamide-11

1. Sample Preparation:

  • Dissolve the Polyamide-11 sample in the mobile phase (e.g., hexafluoroisopropanol (HFIP) with 0.05 M potassium trifluoroacetate) to a concentration of approximately 1-2 mg/mL.

  • Gently agitate the solution overnight to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE filter before injection.

2. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or similar.

  • Columns: Two PSS PFG analytical columns (8 x 300 mm, 7 µm particle size) in series.

  • Mobile Phase: Hexafluoroisopropanol (HFIP) with 0.05 M potassium trifluoroacetate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: Differential Refractive Index (DRI) detector.

  • Injection Volume: 100 µL.

3. Calibration:

  • Generate a calibration curve using narrow polydispersity polymethyl methacrylate (B99206) (PMMA) standards.

4. Data Analysis:

  • Process the chromatograms using appropriate software to determine the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).

Static Light Scattering (SLS) of Polyamide-11

1. Sample Preparation:

  • Prepare a stock solution of Polyamide-11 in a suitable solvent (e.g., HFIP) at a known concentration (e.g., 5 mg/mL).

  • Filter the solvent and the stock solution through a 0.1 µm or 0.2 µm filter to remove dust and aggregates.

  • Prepare a series of dilutions from the stock solution.

2. Instrumentation and Conditions:

  • Instrument: Wyatt Technology DAWN HELEOS II Multi-Angle Light Scattering detector or similar.

  • Light Source: GaAs laser (660 nm).

  • Measurement Angles: Typically 3 to 18 angles.

  • Temperature Control: Maintain a constant temperature, e.g., 25 °C.

3. Data Analysis:

  • Measure the scattered light intensity for each concentration at multiple angles.

  • Use a Zimm plot analysis to extrapolate the data to zero concentration and zero angle to determine the weight-average molecular weight (Mw).

Dilute Solution Viscometry of Polyamide-11

1. Sample Preparation:

  • Dissolve a precisely weighed amount of Polyamide-11 in a suitable solvent (e.g., m-cresol) to prepare a stock solution of known concentration (e.g., 0.5 g/dL).

  • Prepare a series of dilutions from the stock solution.

2. Instrumentation and Conditions:

  • Viscometer: Ubbelohde or Cannon-Fenske capillary viscometer.

  • Temperature Bath: Maintain a constant temperature, e.g., 25 °C ± 0.01 °C.

3. Measurement:

  • Measure the flow time of the pure solvent and each polymer solution through the viscometer.

  • Repeat each measurement at least three times to ensure accuracy.

4. Data Analysis:

  • Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

  • Plot the reduced viscosity versus concentration (Huggins plot) and the inherent viscosity versus concentration (Kraemer plot).

  • Extrapolate to zero concentration to determine the intrinsic viscosity [η].

  • Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation with known K and a values for the specific polymer-solvent system.

Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow for determining the molecular weight of Polyamide-11 using Size Exclusion Chromatography.

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sec SEC System cluster_analysis Data Acquisition & Analysis dissolve Dissolve PA-11 in Mobile Phase filter_sample Filter Sample Solution dissolve->filter_sample injector Autosampler/Injector filter_sample->injector degas Degas Mobile Phase pump HPLC Pump degas->pump pump->injector column SEC Column(s) injector->column detector Detector (RI/MALS) column->detector chromatogram Acquire Chromatogram detector->chromatogram calibration Apply Calibration Curve chromatogram->calibration calculate Calculate Mn, Mw, PDI calibration->calculate

Experimental workflow for SEC analysis of Polyamide-11.

Conclusion

The choice of technique for determining the molecular weight of Polyamide-11 depends on the specific information required and the available resources.

  • Size Exclusion Chromatography (SEC) is the method of choice for obtaining a complete picture of the molecular weight distribution, which is crucial for understanding how the polymer will perform in various applications. When coupled with a MALS detector, it provides absolute molecular weight data, overcoming the limitations of conventional calibration.

  • Static Light Scattering (SLS) is a powerful standalone technique for determining the absolute weight-average molecular weight, particularly useful when a full distribution is not necessary.

  • Dilute Solution Viscometry offers a simple and cost-effective means of estimating an average molecular weight, making it suitable for routine quality control or preliminary characterization.

For comprehensive and accurate characterization of Polyamide-11, a combination of these techniques, particularly SEC-MALS, is highly recommended. This multi-detector approach provides a wealth of information, including absolute molecular weight, size, and conformation, enabling a deeper understanding of this versatile biopolymer.

References

A Comparative Guide to Polyamide 11 and Other Long-Chain Polyamides for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision driven by performance data. This guide offers an objective comparison of Polyamide 11 (PA11), derived from 11-aminoundecanoic acid, against other prevalent long-chain polyamides, including Polyamide 12 (PA12), Polyamide 6 (PA6), and Polyamide 6,6 (PA66).

This compound, a bio-based monomer sourced from castor oil, is the building block of PA11, a high-performance bioplastic.[1][2][3][4] The properties of polyamides are significantly influenced by the length of the hydrocarbon chains separating the amide groups, which affects characteristics such as flexibility, moisture absorption, and thermal stability.[5][6] This comparison focuses on quantitative experimental data to delineate the performance differences among these polymers.

Quantitative Performance Comparison

The following tables provide a summary of key performance indicators for PA11 and other common polyamides, categorized by thermal, mechanical, and physical properties.

Table 1: Thermal Properties
PropertyPolyamide 11 (PA11)Polyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 6,6 (PA66)
Melting Temperature (°C) 185 - 190[5][7]175 - 180220260
Glass Transition Temperature (°C) 42 - 4537 - 4240 - 6050 - 70
Heat Deflection Temperature (°C) @ 0.45 MPa 120 - 140110 - 130160 - 180220 - 240
Table 2: Mechanical Properties
PropertyPolyamide 11 (PA11)Polyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 6,6 (PA66)
Tensile Strength (MPa) 40 - 5540 - 5060 - 8075 - 90
Flexural Modulus (GPa) 1.1 - 1.51.0 - 1.42.0 - 2.82.5 - 3.2
Elongation at Break (%) 100 - 300150 - 350100 - 25050 - 150
Impact Strength, Izod Notched (J/m) 50 - 10060 - 12040 - 8040 - 70
Table 3: Physical and Chemical Properties
PropertyPolyamide 11 (PA11)Polyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 6,6 (PA66)
Density (g/cm³) 1.03 - 1.051.01 - 1.031.12 - 1.141.14 - 1.15
Water Absorption (24h, 23°C, %) 0.2 - 0.4[3]0.2 - 0.31.3 - 1.91.0 - 1.5
Chemical Resistance ExcellentExcellentGoodGood
UV Resistance Good[5][8]ModeratePoorPoor

Experimental Methodologies

The presented data are derived from standardized experimental protocols. Below are outlines of the key characterization techniques.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure a polymer's thermal transitions, including its glass transition temperature (Tg) and melting temperature (Tm).[9]

Protocol:

  • A 5-10 mg sample is encapsulated in an aluminum pan.

  • An empty, sealed pan serves as a reference.

  • Both pans are heated in a DSC furnace at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The Tg is identified by a step change in the heat flow baseline, while the Tm corresponds to an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and decomposition characteristics of a polymer.

Protocol:

  • A 10-20 mg sample is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The sample's weight is continuously monitored as a function of temperature.

  • The resulting curve of weight loss versus temperature reveals the onset of thermal degradation.

Dynamic Mechanical Analysis (DMA)

DMA is used to determine the viscoelastic properties of a polymer by applying an oscillatory stress and measuring the resultant strain.

Protocol:

  • A sample with defined geometry is mounted in the DMA instrument.

  • A sinusoidal stress is applied at a set frequency while the temperature is varied over a specified range.

  • The storage modulus (E', elastic component) and loss modulus (E'', viscous component) are measured.

  • The glass transition is typically identified as the peak of the tan delta (E''/E') curve.

Visualized Processes and Workflows

To further clarify the context of this comparison, the following diagrams illustrate the synthesis of Polyamide 11 and a standard workflow for polymer characterization.

Polymerization Monomer This compound (n H₂N-(CH₂)₁₀-COOH) Polymer Polyamide 11 [-NH-(CH₂)₁₀-CO-]n Monomer->Polymer Polycondensation (Heat, Pressure) Water (n-1) H₂O Polymer->Water Byproduct

Caption: Synthesis of Polyamide 11 from this compound.

Workflow cluster_synthesis Material Preparation cluster_characterization Property Analysis cluster_data Data Interpretation Polymerization Polymer Synthesis Processing Sample Processing (e.g., Injection Molding) Polymerization->Processing Thermal Thermal Analysis (DSC, TGA) Processing->Thermal Mechanical Mechanical Testing (Tensile, Flexural, Impact) Processing->Mechanical Physical Physical & Chemical Property Measurement Processing->Physical Analysis Data Analysis & Comparison Thermal->Analysis Mechanical->Analysis Physical->Analysis

Caption: A general experimental workflow for polymer characterization.

Summary

Polyamide 11, synthesized from this compound, presents a distinct property profile characterized by superior chemical and UV resistance, minimal water absorption, and notable flexibility.[1][3][5][10] In comparison to polyamides with shorter aliphatic chains, such as PA6 and PA66, both PA11 and PA12 exhibit enhanced dimensional stability in moist conditions, a consequence of their lower amide group concentration.[3][5] Conversely, PA6 and PA66 offer advantages in terms of higher mechanical strength and thermal resistance.[5][11] The selection of an appropriate polyamide is contingent upon the specific demands of the application, requiring a careful balance of mechanical performance, environmental resilience, and economic considerations. This guide provides the essential data and methodological context to support informed material selection for scientific and developmental applications.

References

A Comparative Analysis of Nylon-11 and Nylon-12 Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the material characteristics of Nylon-11 and Nylon-12, presenting a comparative analysis of their mechanical, thermal, physical, and chemical properties. This document provides quantitative data supported by established experimental protocols to aid in material selection for advanced applications.

Nylon-11 and Nylon-12 are versatile polyamides renowned for their excellent performance in a wide range of applications. While both are members of the nylon family, their distinct molecular structures give rise to unique properties that make them suitable for different demanding environments. Nylon-11 is a bio-based polymer derived from castor oil, offering a more sustainable profile, whereas Nylon-12 is a petrochemical-based material.[1][2] This guide provides a detailed comparison of their key characteristics to assist researchers, scientists, and drug development professionals in making informed material choices.

Comparative Data of Nylon-11 and Nylon-12 Properties

The following tables summarize the key mechanical, thermal, and physical properties of Nylon-11 and Nylon-12. The data has been compiled from various technical datasheets and is presented with the corresponding standard test methods to ensure clarity and comparability.

Mechanical Properties
PropertyNylon-11Nylon-12Test Method
Tensile Strength (MPa) 47 - 5235 - 75ASTM D638 / ISO 527
Tensile Modulus (GPa) 1.6 - 1.80.047 - 0.070ASTM D638 / ISO 527
Elongation at Break (%) 11 - 40300 - 370ASTM D638 / ISO 527
Flexural Modulus (GPa) 1.7 - 1.750.05 - 0.07ASTM D790 / ISO 178
Izod Impact, Notched (J/m) -2.8ASTM D256

Note: The wide range in some values for Nylon-12 can be attributed to different grades and testing conditions reported in various sources.[3]

Thermal Properties
PropertyNylon-11Nylon-12Test Method
Melting Temperature (°C) 185 - 203170 - 178ISO 11357 / DSC
Heat Deflection Temperature @ 0.45 MPa (°C) 177 - 185135ASTM D648
Heat Deflection Temperature @ 1.82 MPa (°C) 47 - 6248ASTM D648
Physical Properties
PropertyNylon-11Nylon-12Test Method
Density (g/cm³) 1.02 - 1.050.98 - 1.03ASTM D792 / ISO 1183
Water Absorption, 24 hrs (%) 1.07-ISO 62
Water Absorption, Saturation (%) -2.0ISO 62

Note: Direct 24-hour water absorption data for Nylon-12 was not consistently available in the reviewed sources, while saturation data was more common.

Chemical Resistance

Both Nylon-11 and Nylon-12 exhibit good resistance to a variety of chemicals. However, there are some notable differences:

  • Nylon-11 demonstrates excellent resistance to hydrocarbons, alcohols, and detergents.[4] Its bio-based origin also contributes to a lower environmental impact.[1]

  • Nylon-12 generally shows superior resistance to a broader range of chemicals, including hydraulic fluids, oils, and solvents.[4][5] It is also known for its exceptional resistance to cracking under stress, even at sub-zero temperatures.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables, based on internationally recognized standards.

Tensile Properties (ASTM D638 / ISO 527)

This test determines the force required to break a plastic sample and the extent to which the specimen stretches or elongates to that breaking point.

  • Specimen Preparation: The most common specimen for this test is a dumbbell-shaped bar. For ASTM D638, Type I is the preferred specimen for rigid and semi-rigid plastics.[6][7] For ISO 527, the Type 1A multipurpose specimen is most common.[8] Specimens are typically prepared by injection molding or machining from sheets.[7]

  • Conditioning: Specimens are conditioned prior to testing to ensure consistency. A standard conditioning procedure involves holding the specimens at 23 ± 2°C and 50 ± 10% relative humidity for not less than 40 hours, in accordance with ASTM D618.[9]

  • Test Procedure: The conditioned specimen is placed in the grips of a universal testing machine. The grips are separated at a constant rate of speed until the specimen fails. For measuring tensile strength and elongation, typical test speeds are 5 or 50 mm/min. For determining the tensile modulus, a slower speed of 1 mm/min is often used.[8][10] An extensometer is used to accurately measure the elongation of the specimen.[10]

  • Calculations: From the test, tensile strength at yield and break, tensile modulus, and elongation at yield and break can be calculated.[8]

Water Absorption (ASTM D570 / ISO 62)

This test method is used to determine the relative rate of water absorption by plastics when immersed in water.

  • Specimen Preparation: Specimens are typically in the form of a 2-inch diameter disk with a thickness of 0.125 or 0.250 inches.[11] The surfaces of the specimens must be clean and free of any contaminants.[12]

  • Conditioning: The specimens are dried in an oven for a specified time and temperature (e.g., 24 hours at 50 ± 3°C) and then cooled in a desiccator before the initial weighing.[12][13]

  • Test Procedure:

    • The conditioned specimens are weighed to the nearest 0.001 g.[13]

    • The specimens are then completely immersed in a container of distilled water maintained at a controlled temperature, typically 23 ± 1°C.[14]

    • For a 24-hour immersion test, the specimens are removed after 24 hours, patted dry with a lint-free cloth, and immediately re-weighed.[15]

    • For determining water absorption at saturation, the immersion is continued until the weight of the specimen becomes constant.[16]

  • Calculation: The water absorption is expressed as the percentage increase in weight from the conditioned weight.

Melting Temperature by Differential Scanning Calorimetry (DSC) (ISO 11357)

This method determines the melting temperature of a semi-crystalline polymer.

  • Specimen Preparation: A small sample of the material, typically 5 to 10 mg, is placed in an aluminum pan.[17]

  • Test Procedure: The sample is heated in a DSC instrument at a controlled rate. A common heating rate for determining the melting point of polyamides is 10 K/min or 20 K/min.[17][18] The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature.

  • Analysis: The melting point is identified as the peak temperature of the melting endotherm on the resulting DSC curve. To erase the material's previous thermal history, a preliminary heating cycle is often performed, and the measurements are taken from the second heat scan.[17]

Density (ASTM D792 / ISO 1183)

This test method determines the density of solid plastics by displacement.

  • Specimen Preparation: Specimens should be solid pieces, free of voids, with a smooth surface. A convenient size is typically used.[19]

  • Conditioning: The test specimens are conditioned at 23 ± 2°C and 50 ± 10% relative humidity for not less than 40 hours prior to the test.[9]

  • Test Procedure (Method A - Immersion in Water):

    • The specimen is first weighed in the air.

    • It is then immersed in a liquid of known density (typically distilled water at 23°C) and weighed again.[19] A sinker may be used for plastics that are less dense than water.

  • Calculation: The density is calculated based on the weight of the specimen in air and its apparent weight when immersed in the liquid.[19]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of Nylon-11 and Nylon-12, from material identification to property evaluation and final selection.

G cluster_0 Material Identification cluster_1 Property Evaluation cluster_2 Experimental Testing cluster_3 Decision Making N11 Nylon-11 (Bio-based) Mechanical Mechanical Properties (Tensile, Flexural, Impact) N11->Mechanical Thermal Thermal Properties (Melting Point, HDT) N11->Thermal Physical Physical Properties (Density, Water Absorption) N11->Physical Chemical Chemical Resistance N11->Chemical N12 Nylon-12 (Petroleum-based) N12->Mechanical N12->Thermal N12->Physical N12->Chemical ASTM_ISO Standard Test Methods (ASTM/ISO) Mechanical->ASTM_ISO Selection Application-Specific Material Selection Mechanical->Selection Thermal->ASTM_ISO Thermal->Selection Physical->ASTM_ISO Physical->Selection Chemical->Selection ASTM_ISO->Mechanical ASTM_ISO->Thermal ASTM_ISO->Physical

Caption: Workflow for comparative analysis of Nylon-11 and Nylon-12 properties.

References

Spectroscopic Validation of 11-Aminoundecanoic Acid: A Comparative Guide to NMR and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of 11-aminoundecanoic acid. Detailed experimental protocols and a comparative analysis with alternative analytical techniques are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Structural Elucidation by NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques essential for the structural elucidation of organic molecules like this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FTIR spectroscopy identifies the functional groups present in the molecule. Together, they offer a robust method for confirming the molecular structure.

¹H NMR Spectral Data of this compound

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling constants (J) reveal information about adjacent protons.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted)
H-2 (-CH₂-COOH)2.28Triplet (t)7.5
H-11 (-CH₂-NH₂)2.70Triplet (t)7.4
H-3, H-101.55Multiplet (m)-
H-4 to H-9 (-CH₂-)n1.2-1.4Multiplet (m)-
-COOH10-12Singlet (s, broad)-
-NH₂1.0-4.0Singlet (s, broad)-

Note: Predicted values are based on typical chemical shifts for similar functional groups and long-chain alkyl structures.[1]

¹³C NMR Spectral Data of this compound

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C-1 (-COOH)175-185
C-234-36
C-11 (-CH₂-NH₂)40-42
C-3 to C-1025-32

Note: Predicted values are based on typical chemical shifts for similar functional groups and long-chain alkyl structures.[2][3]

FTIR Spectral Data of this compound

FTIR spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3500 (broad)N-H stretchAmine (-NH₂)
2850-3000C-H stretchAlkane (-CH₂)
2500-3300 (broad)O-H stretchCarboxylic acid (-COOH)
1700-1725C=O stretchCarboxylic acid (-COOH)
1550-1650N-H bendAmine (-NH₂)
1450-1475C-H bendAlkane (-CH₂)
1180-1360C-O stretchCarboxylic acid (-COOH)
890-950O-H bend (out-of-plane)Carboxylic acid (-COOH)

Note: These are characteristic absorption ranges for the respective functional groups.[4]

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in a clean, dry NMR tube to a final volume of 0.5-0.7 mL.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the reference standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.[5][6]

FTIR Spectroscopy

A general protocol for acquiring an FTIR spectrum of this compound is as follows:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument automatically subtracts the background spectrum.

  • Data Processing:

    • The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

    • Identify and label the significant absorption bands.[7]

Workflow for Spectroscopic Validation

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_validation Structural Validation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data FTIR Spectrum (Absorption Bands) FTIR->FTIR_Data Structure Validated Structure of This compound NMR_Data->Structure FTIR_Data->Structure

Caption: Workflow for the structural validation of this compound using NMR and FTIR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR and FTIR are primary methods for structural elucidation, other techniques can provide complementary or alternative information, particularly for purity assessment and analysis in complex matrices.

Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity, requires higher sample concentration.
FTIR Spectroscopy Vibrational transitions of molecular bonds upon IR absorption.Identification of functional groups.Fast, easy to use, and applicable to various sample states.Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Molecular weight and fragmentation pattern for identification. Requires derivatization for non-volatile compounds.High sensitivity and resolution, excellent for separating and identifying components in a mixture.Destructive, requires volatile or derivatized samples.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by mass-based detection and fragmentation.Molecular weight and structural information from fragmentation patterns.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds in complex mixtures.Destructive, can be complex to operate and interpret data.[8][9]

References

The Future of Sustainable Polymers: A Comparative Guide to Bio-Based Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable materials has propelled the development of bio-based polyamides as viable alternatives to their petroleum-derived counterparts. Sourced from renewable feedstocks, these innovative polymers offer the potential for a reduced carbon footprint without compromising performance. This guide provides a comprehensive comparison of alternative monomers for bio-based polyamide synthesis, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this evolving field.

The synthesis of polyamides traditionally relies on the polycondensation of dicarboxylic acids with diamines or the ring-opening polymerization of lactams, monomers historically derived from fossil fuels.[1] The transition to bio-based alternatives involves sourcing these fundamental building blocks from renewable resources such as plant oils, sugars, and lignin.[2][3] This shift not only addresses environmental concerns but also opens avenues for novel polymer structures with unique properties.[4]

A New Generation of Monomers: Performance Overview

Bio-based polyamides are broadly categorized based on the type of monomer used in their synthesis. Key alternative monomers include bio-based dicarboxylic acids, bio-based diamines, and bio-based lactams. The performance of the resulting polyamides is intrinsically linked to the chemical structure of these monomers.

Table 1: Comparison of Thermal and Mechanical Properties of Select Bio-Based and Petroleum-Based Polyamides

PolyamideMonomer SourceTensile Strength (MPa)Elongation at Break (%)Melting Temperature (°C)Glass Transition Temp. (°C)
Bio-Based Polyamides
PA 11Castor Oil30 - 60100 - 400180 - 19042 - 46
PA 1010Castor Oil40 - 60200 - 350190 - 20040 - 50
PA 610Castor Oil, Corn55 - 8050 - 250215 - 22540 - 60
Furan-based PA (PA6F)Sugars (FDCA)74-Amorphous142
PA 12,36Fatty Dimer Acid, 1,12-dodecanediamine10.0 ± 2.11378 ± 385.830.4
Petroleum-Based Polyamides
PA 6Caprolactam60 - 80100 - 300220 - 22540 - 60
PA 66Adipic Acid, Hexamethylenediamine75 - 9550 - 200255 - 26550 - 70

Note: The properties listed are typical ranges and can vary depending on the specific grade, processing conditions, and presence of additives.

Key Bio-Based Monomer Alternatives

Bio-Based Dicarboxylic Acids

Dicarboxylic acids are crucial for the synthesis of AABB-type polyamides. Several bio-based alternatives to petroleum-derived diacids like adipic acid are being actively researched and commercialized.

  • Sebacic Acid: Derived from castor oil, sebacic acid is a ten-carbon dicarboxylic acid used in the production of PA 610 and PA 1010. These polyamides exhibit lower moisture absorption and better dimensional stability compared to shorter-chain nylions like PA 6 and PA 66.[3]

  • 2,5-Furandicarboxylic Acid (FDCA): Produced from the dehydration of fructose, FDCA is an aromatic dicarboxylic acid that imparts high thermal stability and excellent barrier properties to polyamides. Furan-based polyamides are seen as promising bio-based alternatives to semi-aromatic polyamides like polyphthalamide (PPA).[2] However, the synthesis of high molecular weight furan-based polyamides can be challenging due to the tendency of FDCA to decarboxylate at high temperatures.[3]

  • Fatty Dimer Acids: These are produced by the dimerization of fatty acids obtained from various vegetable oils. Polyamides synthesized from dimer acids often exhibit elastomeric properties with high elongation at break and good flexibility.[5] For example, PA 12,36, synthesized from a fatty dimer acid and 1,12-dodecanediamine, shows a remarkable strain at break of 1378%.[5]

Bio-Based Diamines

The development of bio-based diamines is a critical area of research for producing fully bio-based polyamides.

  • Pentamethylenediamine (Cadaverine): This five-carbon diamine can be produced through the fermentation of lysine. It is a key monomer for PA 5,X polyamides, which can exhibit properties comparable to conventional nylons.

  • Decamethylenediamine: Also derivable from sebacic acid (which comes from castor oil), this ten-carbon diamine is used to produce fully bio-based PA 1010.

  • 1,12-Dodecanediamine (DDA): This long-chain diamine can be synthesized from renewable resources and is used in the production of high-performance polyamides like PA 12,36.[5]

Bio-Based Lactams

Ring-opening polymerization of lactams is a major route for polyamide production, most notably for PA 6 from caprolactam.

  • Bio-Caprolactam: Efforts are underway to produce caprolactam from renewable feedstocks such as sugars and levulinic acid.[6] This would enable the production of bio-PA 6 with a significantly lower environmental impact.

  • Designer Lactams: Researchers are also exploring the synthesis of novel lactam monomers from bio-based sources like terpenes. These "designer lactams" can introduce unique functionalities and stereochemistry into the polyamide backbone, leading to materials with tailored properties for specific applications, including biomedical uses.[7]

Experimental Protocols: A Closer Look at Synthesis and Characterization

To facilitate reproducible research, detailed experimental protocols are essential. Below are generalized yet comprehensive procedures for the synthesis and characterization of bio-based polyamides.

Synthesis Protocol: Melt Polycondensation of a Bio-Based Polyamide (e.g., PA 1010)

This protocol describes a typical two-step melt polycondensation process.

Step 1: Salt Formation

  • Equimolar amounts of the bio-based dicarboxylic acid (e.g., sebacic acid) and bio-based diamine (e.g., 1,10-decanediamine) are dissolved in a suitable solvent, typically ethanol (B145695) or water, with stirring at a moderately elevated temperature (e.g., 60-80 °C) to form the corresponding nylon salt.

  • The salt is then precipitated, filtered, and dried under vacuum to remove the solvent.

Step 2: Polycondensation

  • The dried nylon salt is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • The temperature is gradually raised to melt the salt and initiate polycondensation (typically 200-280 °C). Water, the byproduct of the reaction, is continuously removed through the condenser.

  • Once the majority of the water has been removed at atmospheric pressure, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight.

  • The reaction is continued until the desired melt viscosity is reached, which is indicative of the target molecular weight.

  • The molten polymer is then extruded from the reactor, cooled, and pelletized.

Melt_Polycondensation_Workflow cluster_synthesis Melt Polycondensation Synthesis Monomers Bio-Diamine & Bio-Diacid Salt_Formation Salt Formation (in Solvent) Monomers->Salt_Formation Drying Drying of Salt Salt_Formation->Drying Polycondensation Melt Polycondensation (Heat & Vacuum) Drying->Polycondensation Extrusion Extrusion & Pelletization Polycondensation->Extrusion Bio_Polyamide Bio-Based Polyamide Pellets Extrusion->Bio_Polyamide

Workflow for Melt Polycondensation.
Characterization Protocols

1. Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample (5-10 mg) is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.[8][9]

  • TGA: Used to evaluate the thermal stability and decomposition temperature of the polymer. A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (nitrogen or air), and the change in mass is recorded as a function of temperature.[10][11]

2. Mechanical Properties: Tensile Testing

  • Dumbbell-shaped specimens are prepared according to standard methods (e.g., ASTM D638).

  • The specimens are conditioned at a specific temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 48 hours.

  • The tensile test is performed using a universal testing machine at a constant crosshead speed. The stress-strain curve is recorded to determine the tensile strength, Young's modulus, and elongation at break.

Characterization_Workflow cluster_characterization Polymer Characterization Polymer_Sample Bio-Polyamide Sample Thermal_Analysis Thermal Analysis Polymer_Sample->Thermal_Analysis Mechanical_Testing Mechanical Testing Polymer_Sample->Mechanical_Testing DSC DSC (Tg, Tm) Thermal_Analysis->DSC TGA TGA (Thermal Stability) Thermal_Analysis->TGA Tensile_Test Tensile Testing Mechanical_Testing->Tensile_Test Thermal_Properties Thermal Properties Data DSC->Thermal_Properties TGA->Thermal_Properties Mechanical_Properties Mechanical Properties Data Tensile_Test->Mechanical_Properties

Experimental Workflow for Characterization.

The Path Forward: Opportunities and Challenges

The development of bio-based polyamides from alternative monomers presents a significant opportunity to create a more sustainable plastics industry. While many bio-based polyamides exhibit performance comparable or, in some cases, superior to their petroleum-based counterparts, challenges remain. These include scaling up the production of bio-based monomers at a competitive cost, optimizing polymerization processes to achieve high molecular weights and consistent properties, and further exploring the structure-property relationships of novel bio-polymers. Continued research and development in these areas will be crucial for the widespread adoption of these promising materials.

References

Alkyl Chains vs. PEG Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] A PROTAC molecule is composed of three key components: a ligand to bind the target protein (the "warhead"), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]

Among the most common linker motifs used in early PROTAC design are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[1][3] The choice between these two linker types involves a series of trade-offs related to solubility, cell permeability, and metabolic stability. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.

Physicochemical and Performance Characteristics

The selection of an alkyl or PEG linker profoundly impacts the physicochemical properties of the resulting PROTAC, which in turn dictates its biological performance. Alkyl linkers, being hydrophobic, generally enhance cell permeability, a crucial attribute for targeting intracellular proteins.[4][5] Conversely, hydrophilic PEG linkers are often employed to improve the aqueous solubility of PROTACs, which frequently possess high molecular weight and lipophilicity, placing them in chemical space "beyond the rule-of-five".[3][6]

However, the relationship between linker composition and properties like permeability is not always straightforward. While PEG linkers increase polarity, their flexibility can sometimes allow the PROTAC to adopt folded conformations. These conformations can shield polar groups through intramolecular hydrogen bonds, paradoxically leading to improved cell permeability.[6][7] The flexibility of both linker types is crucial for enabling the formation of a stable and productive ternary complex—the transient structure formed between the target protein, the PROTAC, and the E3 ligase—which is the necessary prerequisite for protein degradation.[5][8]

The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair and are often determined through empirical "trial and error" screening.[3] A linker that is too short may cause steric clashes that prevent ternary complex formation, while an excessively long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitination.[8]

Table 1: Comparative Summary of Alkyl vs. PEG Linkers
FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[2]Repeating ethylene (B1197577) glycol units (-CH₂CH₂O-).[2]
Solubility Hydrophobic; decreases aqueous solubility.[2]Hydrophilic; increases aqueous solubility.[2][5]
Cell Permeability Generally enhances passive permeability due to lipophilicity.[4][]Can decrease permeability due to polarity, but flexible PEGs may form intramolecular hydrogen bonds to shield polarity and improve permeability in some cases.[5][6]
Flexibility Highly flexible.[4]Highly flexible; can stabilize ternary complexes through specific interactions.[8]
Metabolic Stability Generally considered metabolically stable.[]Can be susceptible to oxidative metabolism.[2][3]
Synthesis Synthetically accessible and economical.[3][]Synthetically accessible, though can be more costly than simple alkyl chains.[2]
Prevalence in Literature Approximately 30% of published PROTACs use alkyl-only linkers.[3]The most common motif, found in approximately 55% of published PROTACs.[3][10]
Table 2: Illustrative Performance Data of PROTACs

(Note: The following data is a representative summary based on general findings in the literature and does not represent a single head-to-head experiment.)

ParameterPROTAC with Alkyl LinkerPROTAC with PEG LinkerRationale / Supporting Evidence
Degradation Potency (DC₅₀) Variable; highly dependent on optimal length and ternary complex formation.Variable; can achieve high potency (e.g., nM range). Linker interactions can be crucial for ternary complex stability.The optimal linker length is critical. For some targets, a nine-atom alkyl chain was effective, while replacing it with three PEG units inhibited activity.[3] In other cases, PEG linkers provide crucial interactions that stabilize the ternary complex.[8]
Max Degradation (Dₘₐₓ) >90%>90%Both linker types can achieve near-complete degradation if a productive ternary complex is formed.[3]
Aqueous Solubility LowHighPEG linkers impart hydrophilicity, improving water solubility.[2] The replacement of alkyl/PEG linkers with polar heterocycles like piperazine (B1678402) has been shown to significantly improve solubility.[6]
Cell Permeability (Papp) HighLow to ModerateHydrophobic alkyl linkers generally improve passive diffusion.[4] The permeability of PEG-linked PROTACs is variable and conformation-dependent.[6][7]
Ternary Complex Cooperativity System-dependentSystem-dependent; can be positiveLinker flexibility and composition influence the protein-protein interactions within the ternary complex. The folding of a PEG linker has been shown to facilitate positive cooperativity.[3]

Key Experimental Protocols

Objective comparison of PROTAC performance relies on robust and standardized experimental assays. Below are protocols for three fundamental experiments in PROTAC development.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a cell-free assessment of its intrinsic membrane permeability.[11][12]

  • Principle: A 96-well microplate is used, consisting of a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics a cell membrane.[11]

  • Methodology:

    • A solution of the PROTAC is added to the donor wells.

    • The acceptor wells are filled with a buffer solution.

    • The donor plate is placed on top of the acceptor plate, and the complex is incubated for a set period (e.g., 4-16 hours) at room temperature.

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.

  • Data Interpretation: A higher Papp value indicates greater passive permeability. This assay is useful for comparing the intrinsic permeability of PROTACs with different linkers, independent of cellular factors like active transport.[12]

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, making it ideal for characterizing the formation of the PROTAC-induced ternary complex.[13][14]

  • Principle: One of the interacting proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the second protein (the target) is flowed over the surface. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected by the instrument.[14]

  • Methodology:

    • Immobilize a purified, tagged E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

    • Perform a binary interaction test by injecting a solution of the PROTAC alone to measure its binding affinity to the immobilized E3 ligase.

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) over the E3 ligase surface.

    • The binding response is measured over time to determine association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₓ) is calculated.

  • Data Interpretation: A stronger binding response and a lower Kₓ value in the presence of both the PROTAC and the target protein compared to the PROTAC alone indicates the formation of a ternary complex. The "cooperativity" of the complex can be calculated, which correlates well with cellular degradation efficiency.[14] Other techniques like Isothermal Titration Calorimetry (ITC) or NanoBRET can also be used.[13][]

Cellular Protein Degradation Assay by Western Blot

This is the definitive assay to confirm that a PROTAC leads to the degradation of its intended target within a cellular context.

  • Principle: Cells are treated with the PROTAC, and the total amount of the target protein is quantified using immunoblotting.

  • Methodology:

    • Culture a relevant cell line (e.g., HEK293) and seed into multi-well plates.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4 to 24 hours). A vehicle control (e.g., DMSO) is included.

    • Lyse the cells to extract total protein.

    • Quantify total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., tubulin, GAPDH).

    • Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Interpretation: The intensity of the band corresponding to the target protein is normalized to the loading control. A dose-dependent decrease in the target protein band intensity indicates successful degradation. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be calculated from the dose-response curve.[16]

Visualizing PROTAC Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Complex Formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycle Recycling Degradation->Recycle Amino Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structural Comparison of Linker Types

Linker_Structures cluster_alkyl Alkyl Chain Linker cluster_peg PEG Linker Warhead1 Warhead L1 -(CH₂)n- Warhead1->L1 E3_Ligand1 E3 Ligand L1->E3_Ligand1 Warhead2 Warhead L2 -(CH₂CH₂O)n- Warhead2->L2 E3_Ligand2 E3 Ligand L2->E3_Ligand2

Caption: Basic chemical structures of alkyl versus PEG linkers.

PROTAC Evaluation Workflow

PROTAC_Workflow Design PROTAC Design (Alkyl vs. PEG Linker) Synthesis Chemical Synthesis Design->Synthesis PhysChem Physicochemical Profiling (Solubility, logP) Synthesis->PhysChem Biophys Biophysical Assays (SPR, ITC for Ternary Complex) Synthesis->Biophys Perm Permeability Assay (PAMPA, Caco-2) Synthesis->Perm Cellular Cellular Degradation Assay (Western Blot, DC₅₀/Dₘₐₓ) Biophys->Cellular Perm->Cellular Downstream Downstream Functional Assays (e.g., Cell Viability) Cellular->Downstream Optimization Lead Optimization Downstream->Optimization Optimization->Design Iterate

Caption: A typical experimental workflow for evaluating PROTAC candidates.

Conclusion

The choice between an alkyl chain and a PEG linker is a critical decision in PROTAC design that involves balancing competing properties of solubility and permeability. While alkyl linkers are valued for their hydrophobicity and ability to enhance cell penetration, PEG linkers are indispensable for improving the aqueous solubility of these large molecules. Both are synthetically tractable and offer the flexibility needed to achieve a productive ternary complex, though the optimal length must be empirically determined.

Ultimately, neither linker type is universally superior. The selection depends on the specific properties of the warhead and E3 ligase ligands and the desired overall profile of the PROTAC. As the field matures, there is a clear trend away from simple, flexible linkers towards more sophisticated designs incorporating rigid elements like piperazines or alkynes.[3][6] These next-generation linkers aim to combine the advantages of different motifs to fine-tune PROTAC conformation, improve pharmacokinetic properties, and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to 11-Aminoundecanoic Acid-Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of polymers derived from 11-aminoundecanoic acid, primarily focusing on Polyamide 11 (PA11). It offers an objective comparison of PA11's performance against common thermoplastic alternatives, supported by experimental data. Detailed methodologies for key characterization techniques are also provided to aid in research and development.

Overview of this compound-Derived Polymers

This compound is a bio-based monomer derived from castor oil.[1] Its polymerization leads to the formation of Polyamide 11 (PA11), a high-performance thermoplastic.[2] PA11 is recognized for its excellent combination of flexibility, mechanical strength, chemical resistance, and low moisture absorption, making it a versatile material for various demanding applications.[3][4] Its bio-based origin also presents a more sustainable alternative to petroleum-derived polyamides.[5]

Performance Comparison with Alternative Polyamides

The following tables summarize the key mechanical and thermal properties of Polyamide 11 in comparison to other widely used polyamides: Polyamide 12 (PA12), Polyamide 6 (PA6), and Polyamide 66 (PA66).

Mechanical Properties
PropertyPolyamide 11 (PA11)Polyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 6/12 (PA 6/12)Test Standard
Tensile Strength (MPa) 25 - 51[6]35 - 75[7]-40 - 58[6]ASTM D638
Flexural Modulus (GPa) 0.4 - 1.3[6]0.047 - 0.07[7]-1.7 - 2.2[6]ASTM D790
Elongation at Break (%) 80 - 130[6]300 - 370[7]-30 - 120[6]ASTM D638
Notched Izod Impact (J/m) No Break[7]No Break[7]--ASTM D256
Thermal and Physical Properties
PropertyPolyamide 11 (PA11)Polyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 66 (PA66)Test Standard
Melting Point (°C) 180 - 190[4]170 - 178[7]223[4]255[4]ISO 11357 / ASTM D3418
Heat Deflection Temperature @ 0.45 MPa (°C) 140[7]135[7]--ASTM D648
Water Absorption (24h, %) 1.6[8]0.5[8]up to 3[5]-ASTM D570
Density (g/cm³) 1.0 - 1.06[6][7]0.98 - 1.03[7]--ASTM D792

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate characterization and comparison of polymers.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, elongation, and modulus of the polymer.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the specimen to measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

Notched Izod Impact Strength (ASTM D256)

Objective: To measure the impact resistance of a notched polymer specimen.

Methodology:

  • Specimen Preparation: Prepare notched specimens with dimensions as specified in ASTM D256. The standard specimen size is 64 x 12.7 x 3.2 mm.[9]

  • Conditioning: Condition the specimens as described for tensile testing.

  • Testing:

    • Clamp the specimen in the Izod impact tester with the notch facing the direction of the pendulum strike.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the impact.

  • Data Analysis: Calculate the impact strength in Joules per meter (J/m).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transition temperatures such as melting point (Tm) and glass transition temperature (Tg).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Cycle:

    • Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min).

    • Hold at this temperature for a few minutes to erase the thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan to determine the melting point and glass transition temperature.

Applications in Drug Delivery

Polyamides, including those derived from this compound, are being explored for applications in drug delivery due to their biocompatibility and potential for controlled release.[10] While specific data for PA11 is limited, the general principles of drug delivery from polymer matrices can be applied.

Drug Release from a Polyamide Matrix

Studies have shown that therapeutically active ingredients can be incorporated into polyamide films for controlled release. The release of a drug from a polymer matrix is influenced by the properties of both the polymer and the drug, as well as the formulation additives. For instance, the release of benzocaine (B179285) from a polyamide film was found to be slow, indicating a diffusion-controlled mechanism.[11] The release kinetics can often be described by first-order models.[11]

Experimental Workflow for In Vitro Drug Release Study

G prep Preparation of Drug-Loaded Polymer Film cast Film Casting on Inert Substrate prep->cast dry Drying and Film Formation cast->dry release In Vitro Release Study dry->release medium Placement in Desorption Medium (e.g., PBS) release->medium sample Periodic Sampling of Medium medium->sample analyze Analysis of Drug Concentration (e.g., UV-Vis) sample->analyze kinetics Determination of Release Kinetics analyze->kinetics G Polymer 11-Aminoundecanoic Acid-Derived Polymer Biocompatibility Biocompatibility Polymer->Biocompatibility Degradation In Vivo Degradation Polymer->Degradation DrugDelivery Suitability for Drug Delivery Biocompatibility->DrugDelivery Degradation->DrugDelivery

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 11-Aminoundecanoic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Handling this compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. While some sources may not classify it as hazardous, others indicate it can be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE) at a Glance

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields are mandatory to prevent eye contact.[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as when handling large quantities.[3][4]
Hand Protection Acid-Resistant GlovesNitrile or butyl rubber gloves are highly recommended.[3] Gloves must be inspected before use and discarded if any damage is present.[5][6]
Body Protection Laboratory CoatA standard laboratory coat is the minimum requirement for body protection.[3]
Impervious ApronTo be worn over a lab coat when transferring significant volumes of the substance to protect against splashes.[3]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area, such as a chemical fume hood, is typically sufficient.[2][6][7]
RespiratorFor large spills that may generate significant dust or vapors, a NIOSH-approved respirator with an appropriate filter may be necessary.[3][5]
Operational Plan: From Receipt to Disposal

A systematic workflow is paramount for the safe handling of this compound. This step-by-step guide outlines the key procedures to follow.

1. Preparation and Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Avoid all personal contact with the substance, including inhalation of dust.[3][8]

  • Do not handle with open cuts, abraded, or irritated skin.[3]

  • When preparing solutions, always add the acid to water, not the other way around, to prevent a violent reaction.[3]

2. Storage:

  • Store in a dry, cool, and well-ventilated place.[7][9]

  • Keep the container tightly closed to prevent contamination and exposure.[7][8][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

3. Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.[5][8][9]

  • Do not discharge into sewer systems or the environment.[2][5][8]

  • Contact your institution's environmental health and safety department for specific disposal procedures.[3]

Emergency Response: A Step-by-Step Guide

In the event of accidental exposure, immediate and appropriate action is critical. Follow these procedures to mitigate harm.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[3][7][9] Seek immediate medical attention.[3][7][9]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3][5][8] If skin irritation occurs or persists, consult a physician.[3][5][8]
Inhalation Move the individual from the contaminated area to fresh air.[5][7][8] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[5][8] Seek immediate medical attention.[5][7][8][10]
Ingestion Do NOT induce vomiting.[3][8][10] If the person is conscious, give a glass of water to drink.[3][7][9] Never give anything by mouth to an unconscious person.[5][8][10] Call a physician or poison control center immediately.[8][10]
Spill Response

In the case of a small spill, the area should be dampened with 5% acetic acid before being transferred to a suitable container for disposal.[10] Contaminated surfaces should then be washed with a 5% acetic acid solution followed by soap and water.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing Safety: Workflow and Emergency Procedures

To further clarify the necessary steps for safe handling and emergency response, the following diagrams illustrate the logical flow of these critical procedures.

cluster_handling Safe Handling Workflow prep Preparation (Ventilated Area, PPE) handle Handling (Avoid Contact, Proper Technique) prep->handle store Storage (Cool, Dry, Closed Container) handle->store dispose Disposal (Approved Waste Facility) store->dispose

Caption: Standard laboratory workflow for this compound.

cluster_emergency Emergency Response Protocol exposure Accidental Exposure Occurs assess Assess Exposure Route (Eye, Skin, Inhalation, Ingestion) exposure->assess first_aid Administer Specific First Aid assess->first_aid medical Seek Immediate Medical Attention first_aid->medical spill Spill Occurs contain Contain and Clean Spill (Follow Protocol) spill->contain decontaminate Decontaminate Area contain->decontaminate

Caption: Logical flow for emergency response to exposure or spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.